molecular formula C10H6N2 B1342218 6-Ethynylquinoxaline CAS No. 442517-33-1

6-Ethynylquinoxaline

货号: B1342218
CAS 编号: 442517-33-1
分子量: 154.17 g/mol
InChI 键: QSYDWUWZZBZOCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Ethynylquinoxaline is a high-purity chemical building block designed for advanced research applications. Its molecular structure incorporates a quinoxaline heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and a terminal alkyne group, making it an exceptionally versatile intermediate for synthesis. This compound is primarily valued for its role in the development of novel pharmacologically active molecules. The quinoxaline core is a recognized pharmacophore with a broad spectrum of documented biological properties, including antitumor, antimicrobial, and antiviral activities . Researchers can utilize the ethynyl group to efficiently construct more complex molecular architectures through metal-catalyzed coupling reactions, such as the Sonogashira reaction, or via click chemistry to create triazole-linked conjugates for drug discovery and bioassay development . Beyond medicinal chemistry, this compound serves as a key precursor in materials science. The electron-deficient nature of the quinoxaline ring system makes it a candidate for developing π-conjugated functional materials . Its planar structure and ability to engage in π-stacking interactions are beneficial for creating organic semiconductors, fluorescent sensors, and components for optoelectronic devices . The ethynyl functionality facilitates its incorporation into larger, rigid linear structures ideal for molecular electronics and luminescent materials. Key Research Applications: • Medicinal Chemistry: A synthon for creating potential anticancer, antibacterial, and antifungal agents . • Chemical Biology: A versatile handle for bioconjugation and probe development via click chemistry. • Materials Science: A building block for organic electronic materials, dyes, and corrosion inhibitors . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-ethynylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYDWUWZZBZOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594467
Record name 6-Ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442517-33-1
Record name 6-Ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ethynylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 6-Ethynylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethynylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of pharmacologically active compounds, including anticancer agents, kinase inhibitors, and antibiotics. The introduction of an ethynyl group at the 6-position of the quinoxaline core creates a versatile building block, this compound. The terminal alkyne functionality serves as a valuable handle for further chemical modifications, such as "click" chemistry or Sonogashira coupling reactions, enabling the synthesis of more complex molecules for drug discovery and the development of novel organic materials.

This technical guide provides a detailed overview of a viable synthetic route to this compound and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of a halogenated precursor, 6-iodoquinoxaline, which is more reactive than its bromo- or chloro-analogs in subsequent cross-coupling reactions.[1] The second step is a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Step 1: Synthesis of 6-Iodoquinoxaline

The precursor, 6-iodoquinoxaline, is synthesized via the condensation of 4-iodo-1,2-benzenediamine with glyoxal.[2]

Experimental Protocol:

  • To a solution of 4-iodo-1,2-benzenediamine (1.00 g, 4.27 mmol) in ethanol (40 mL) and acetic acid (2 mL), add an aqueous solution of glyoxal (40 wt. %, 0.68 mL, 5.98 mmol).

  • Heat the reaction mixture at 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add water (50 mL) to the mixture to precipitate the crude product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1 v/v) to afford 6-iodoquinoxaline as a light brown solid.[2]

Step 2: Sonogashira Coupling to form this compound

The final product is synthesized by coupling 6-iodoquinoxaline with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection. The Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[3][4]

Experimental Protocol:

  • To an oven-dried Schlenk flask under an inert argon atmosphere, add 6-iodoquinoxaline (1.00 g, 3.91 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 137 mg, 0.20 mmol, 5 mol%), and copper(I) iodide (CuI, 37 mg, 0.20 mmol, 5 mol%).

  • Add anhydrous, degassed triethylamine (Et₃N, 15 mL) and tetrahydrofuran (THF, 15 mL) via syringe.

  • To the resulting suspension, add trimethylsilylacetylene (0.66 mL, 4.69 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add a solution of potassium carbonate (K₂CO₃, 1.08 g, 7.82 mmol) in methanol (20 mL) to effect the deprotection of the silyl group. Stir at room temperature for 2 hours.

  • Remove the methanol under reduced pressure and partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Pathway of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sonogashira Coupling & Deprotection 4-iodo-1,2-benzenediamine 4-iodo-1,2-benzenediamine Glyoxal Glyoxal Reactants1 4-iodo-1,2-benzenediamine + Glyoxal 6-iodoquinoxaline 6-iodoquinoxaline Reactants1->6-iodoquinoxaline EtOH, AcOH 100 °C Reactants2 6-iodoquinoxaline + TMSA 6-iodoquinoxaline->Reactants2 TMSA Trimethylsilylacetylene (TMSA) Intermediate 6-(Trimethylsilylethynyl)quinoxaline Reactants2->Intermediate Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt FinalProduct This compound Intermediate->FinalProduct K₂CO₃, MeOH rt Characterization Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Data Output & Verification Sample Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Spectroscopic and Synthetic Profile of 6-Ethynylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 6-ethynylquinoxaline, a key building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols and a consolidated summary of its characteristic spectral data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. The general synthetic scheme is outlined below.

Experimental Protocol

Step 1: Synthesis of 6-((trimethylsilyl)ethynyl)quinoxaline

To a solution of 6-bromoquinoxaline (1.0 equivalent) in a suitable solvent such as a mixture of triethylamine and tetrahydrofuran (THF), is added trimethylsilylacetylene (1.2 equivalents). The reaction mixture is then degassed with argon for approximately 20 minutes. Subsequently, bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) are added. The resulting mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)quinoxaline.

Step 2: Synthesis of this compound

The 6-((trimethylsilyl)ethynyl)quinoxaline (1.0 equivalent) is dissolved in a mixture of methanol and dichloromethane. To this solution, potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ (ppm) Multiplicity
8.91d
8.86d
8.16d
8.13d
7.87dd
3.29s
Infrared (IR) and Mass Spectrometry (MS) Data
Spectroscopic Technique Characteristic Peaks/Values
Infrared (IR) Spectroscopy (cm⁻¹) 3285 (ν ≡C-H), 2105 (ν C≡C), 1605, 1490, 1375, 835
Mass Spectrometry (MS) m/z calculated for C₁₀H₆N₂ [M+H]⁺: 155.05; found: 155.06

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 6-bromoquinoxaline.

Synthesis_of_6_Ethynylquinoxaline cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Bromoquinoxaline 6-Bromoquinoxaline Catalyst1 Pd(PPh₃)₂Cl₂ CuI, Et₃N/THF Bromoquinoxaline->Catalyst1 TMSA Trimethylsilylacetylene TMSA->Catalyst1 Intermediate 6-((trimethylsilyl)ethynyl)quinoxaline Catalyst1->Intermediate rt, 12 h Catalyst2 K₂CO₃ MeOH/CH₂Cl₂ Intermediate->Catalyst2 Product This compound Catalyst2->Product rt, 2 h

Caption: Synthetic pathway for this compound.

6-Ethynylquinoxaline: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Ethynylquinoxaline in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the foundational principles governing the solubility and stability of quinoxaline derivatives, outlines detailed experimental protocols for their determination, and provides templates for data presentation. This guide is intended to empower researchers to generate reliable and reproducible data for this compound in their own laboratory settings.

Core Principles of Solubility for Quinoxaline Derivatives

The solubility of a quinoxaline derivative, such as this compound, is governed by its physicochemical properties and the nature of the solvent. Key factors influencing solubility include:

  • Polarity: The principle of "like dissolves like" is paramount. The polarity of the quinoxaline derivative, influenced by its substituent groups, will determine its affinity for polar or non-polar solvents.[1] Polar derivatives are expected to exhibit higher solubility in polar solvents like alcohols and DMSO, while non-polar derivatives will be more soluble in non-polar solvents such as toluene and hexane.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[1] This relationship is a critical consideration for processes such as recrystallization and for determining optimal conditions for reactions and formulations.

  • Intermolecular Forces: The ability of the solute and solvent molecules to interact through hydrogen bonding, dipole-dipole interactions, and van der Waals forces plays a significant role in the dissolution process.

Experimental Determination of Solubility

A robust and widely accepted method for determining the solubility of a compound is the isothermal saturation method .[1] This technique involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol: Isothermal Saturation Method
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.[1]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is achieved.[1] The time required for equilibration should be determined empirically for each specific solute-solvent system.

  • Sampling and Analysis: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the saturated supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of any solid particles.[1]

  • Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1]

Data Presentation: Solubility of this compound

The following table provides a template for recording experimentally determined solubility data for this compound in various organic solvents at different temperatures.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
N,N-Dimethylformamide25HPLC
50HPLC
Dichloromethane25HPLC
50HPLC
Toluene25HPLC
50HPLC
Ethanol25HPLC
50HPLC
Acetonitrile25HPLC
50HPLC
Tetrahydrofuran25HPLC
50HPLC

Core Principles of Stability for Quinoxaline Derivatives

The stability of quinoxaline derivatives can be influenced by various factors, including the presence of acidic or alkaline conditions, exposure to heat, light, and oxidizing agents. Some quinoxaline derivatives have been shown to be relatively unstable under certain conditions.[2] Understanding the degradation pathways is crucial for ensuring the integrity of the compound during synthesis, storage, and application.

Experimental Determination of Stability

Stability-indicating HPLC methods are essential for assessing the stability of a compound and identifying any degradation products.[3][4] These methods are designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of the drug's purity over time.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to understand its stability profile.

  • Stress Conditions: Expose solutions of this compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.[4]

    • Thermal Degradation: e.g., Heating the solid compound at 80°C for 48 hours.[3]

    • Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) and visible light.[3][4]

  • Sample Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the peak of this compound from any degradation products.

  • Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Calculate the percentage of degradation.

Data Presentation: Stability of this compound under Forced Degradation

The following table provides a template for summarizing the results of forced degradation studies on this compound.

Stress ConditionDurationTemperature (°C)% this compound RemainingNumber of Degradation ProductsObservations
0.1 M HCl24h60
0.1 M NaOH24h60
3% H₂O₂24hRT
Heat (Solid)48h80
UV Light (Solution)24hRT
Visible Light (Solution)48hRT

Visualizing Experimental Workflows

Isothermal Saturation Method Workflow

Isothermal_Saturation_Method cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature A->B Equilibrate C Cease agitation and allow solid to settle B->C Reach Equilibrium D Withdraw supernatant with a filtered syringe C->D Sample E Quantify concentration (HPLC or UV-Vis) D->E Analyze

Caption: Workflow for the Isothermal Saturation Method.

Forced Degradation Study Workflow

Forced_Degradation_Study cluster_stress Stress Conditions Start Prepare this compound Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV/Vis) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Evaluate Degradation Profile Analysis->End

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to generate this critical information. By following the outlined experimental protocols for the isothermal saturation method and forced degradation studies, and by utilizing the provided data presentation templates, scientists and drug development professionals can systematically characterize the physicochemical properties of this compound. This foundational knowledge is indispensable for the successful development of robust synthetic routes, stable formulations, and reliable analytical methods.

References

Unlocking the Luminescent Potential: A Technical Guide to the Photophysical Properties of 6-Ethynylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Among these, 6-ethynylquinoxaline derivatives stand out for their potential as fluorescent probes and components in optoelectronic materials. Their rigid, planar structure, combined with the electron-withdrawing nature of the quinoxaline core and the versatile reactivity of the ethynyl group, allows for fine-tuning of their light-absorbing and emitting characteristics. This technical guide provides an in-depth analysis of the core photophysical properties of these derivatives, supported by experimental data and detailed methodologies to facilitate further research and application.

Core Photophysical Characteristics

The photophysical behavior of this compound derivatives is governed by electronic transitions within their conjugated π-system. The absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to an excited state. The subsequent decay of this excited state back to the ground state can occur through the emission of light, a process known as fluorescence. The efficiency and color of this emission are highly sensitive to the molecular structure and the surrounding environment.

A key feature of many ethynylquinoxaline derivatives is a pronounced positive emission solvatochromism.[1] This means that as the polarity of the solvent increases, the emission wavelength shifts to a longer wavelength (a red shift). This phenomenon is indicative of a significant increase in the dipole moment upon excitation, a characteristic of intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting quinoxaline core. This property makes them excellent candidates for use as environmental sensors and probes.

Quantitative Photophysical Data

The following tables summarize the photophysical properties of a series of representative 2-substituted 3-ethynylquinoxaline derivatives in various solvents. These compounds share the core structure of interest and illustrate the impact of substitution on their optical properties.

Table 1: Photophysical Properties of Selected 2-Substituted 3-Ethynylquinoxaline Derivatives [1]

Compound2-Substituent3-Ethynyl SubstituentSolventλabs (nm)ε (L·mol-1·cm-1)λem (nm)Stokes Shift (cm-1)ΦF
5a 1-Methylindol-3-ylPhenylethynylDichloromethane4111460048034000.50
5d 1-Methylindol-3-yl(4-Methoxyphenyl)ethynylDichloromethane4081330047734000.53
5h 1-Methylindol-3-yl(4-Cyanophenyl)ethynylDichloromethane4181290049335000.44
5m 1-Phenylpyrrol-2-yl(4-Methoxyphenyl)ethynylDichloromethane393800047342000.17
5r 5-Methoxythiophen-2-yl(4-Methoxyphenyl)ethynylDichloromethane4091140048135000.28

Data sourced from Gers, C. F., et al. (2014). J. Org. Chem.[1]

Table 2: Solvatochromic Effects on a Representative this compound Derivative (Compound 5d) [1]

SolventPolarity (ET(30))λabs (nm)λem (nm)Stokes Shift (cm-1)
Cyclohexane31.24054683100
Toluene33.94094783400
Dichloromethane41.14084773400
Acetonitrile46.04085094800
Methanol55.54155254900

Data sourced from Gers, C. F., et al. (2014). J. Org. Chem.[1]

Experimental Protocols

Accurate determination of photophysical properties is crucial for the evaluation and application of fluorescent compounds. The following are standard protocols for key measurements.

Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λem) and molar absorption coefficient (ε).

Methodology:

  • Solution Preparation: Prepare stock solutions of the this compound derivative in a high-purity solvent (e.g., spectroscopic grade dichloromethane) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the desired solvent to concentrations ranging from 10-5 to 10-7 M.

  • Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.

    • Measure the absorbance of each diluted sample solution across the relevant wavelength range (e.g., 250-700 nm).

    • The wavelength of maximum absorbance is λabs.

    • The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Use dilute solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

    • Excite the sample at its absorption maximum (λabs).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the emission maximum (λem).

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For blue-green emitting quinoxalines, coumarin 153 in methanol (ΦF = 0.45) is a suitable standard.[1]

  • Solution Preparation: Prepare a series of dilute solutions of both the quinoxaline sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectra for both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF, sample) is calculated using the comparative method equation:

    ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF, std is the quantum yield of the standard.

    • I is the integrated intensity of the fluorescence emission spectrum.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizing Experimental and Logical Workflows

Understanding the process of characterization and the underlying principles is key to interpreting the data. The following diagrams illustrate the typical workflow for photophysical analysis and the concept of solvatochromism.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_output Output Data synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization solution Prepare Dilute Solutions (c ~ 10⁻⁵ - 10⁻⁷ M) characterization->solution uv_vis UV-Vis Spectroscopy solution->uv_vis fluor Fluorescence Spectroscopy solution->fluor qy Quantum Yield Measurement (vs. Standard) uv_vis->qy lambda_abs λ_abs, ε uv_vis->lambda_abs fluor->qy lambda_em λ_em, Stokes Shift fluor->lambda_em data_analysis Data Analysis qy->data_analysis phi_f Φ_F data_analysis->phi_f

Workflow for the photophysical characterization of this compound derivatives.

G Mechanism of Positive Solvatochromism S0 Molecule in Ground State (Lower Dipole Moment) S0_solvent Solvent Cage (Loosely Oriented) excitation Absorption (hν_abs) S1 Molecule in Excited State (Higher Dipole Moment - ICT) S1_solvent Solvent Reorganization (Oriented to Stabilize Dipole) S1->S1_solvent Slower emission Emission (hν_em) exp1 In polar solvents, the solvent cage reorganizes around the more polar excited state. excitation->S1 Fast emission->S0 Fast exp2 This reorganization lowers the energy of the excited state, resulting in a lower energy (red-shifted) emission photon.

Logical diagram illustrating the principle of positive solvatochromism.

References

The Quinoxaline Ring System: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyrazine ring, imparts a versatile range of physicochemical properties that are instrumental in the design of novel therapeutics and functional organic materials. This technical guide provides a comprehensive exploration of the electronic properties of the quinoxaline ring system, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its role in biological signaling pathways.

Core Electronic Characteristics

The electronic nature of the quinoxaline ring is fundamentally dictated by the presence of two nitrogen atoms within the pyrazine moiety. This arrangement leads to a significant polarization of the electron density, rendering the pyrazine ring electron-deficient and the benzene ring comparatively electron-rich. This inherent electronic imbalance governs the molecule's reactivity, photophysical behavior, and its interactions with biological targets.

Quantum chemical calculations have shown that in the quinoxaline molecule, the highest electron density is found on the carbon atoms at positions 5 and 8 of the benzene ring, followed by positions 6 and 7. Conversely, the carbon atoms at positions 2 and 3 in the pyrazine ring exhibit the lowest electron density, making them susceptible to nucleophilic attack. This understanding of electron distribution is crucial for predicting the regioselectivity of chemical reactions and for designing derivatives with tailored electronic properties.

Synthesis of Quinoxaline Derivatives

The most prevalent and established method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] This robust method allows for the introduction of a wide variety of substituents onto the quinoxaline scaffold, enabling the fine-tuning of its electronic and steric properties.

In recent years, numerous advancements have been made to develop more efficient and environmentally friendly synthetic protocols. These include the use of various catalysts such as sulfamic acid/MeOH, Ni-nanoparticles, and ZnO-beta zeolite to facilitate the reaction under milder conditions, often at room temperature and with higher yields.[2] Tandem oxidative azidation/cyclization reactions of N-arylenamines have also emerged as a novel and efficient route to quinoxaline derivatives.[3]

Logical Workflow for Quinoxaline Synthesis

G Start Start: Select o-phenylenediamine and 1,2-dicarbonyl precursors Reaction Condensation Reaction (with or without catalyst) Start->Reaction Purification Purification (e.g., recrystallization, chromatography) Reaction->Purification Characterization Spectroscopic Characterization (NMR, IR, Mass Spec) Purification->Characterization End End: Pure Quinoxaline Derivative Characterization->End G cluster_sample Sample Preparation cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy Prep Prepare dilute solution of quinoxaline derivative CV_Setup Three-electrode cell setup Prep->CV_Setup UV_Blank Record solvent blank Prep->UV_Blank Fluor_Spectra Record excitation and emission spectra Prep->Fluor_Spectra CV_Deoxygenate Deoxygenate with inert gas CV_Setup->CV_Deoxygenate CV_Scan Perform potential sweep CV_Deoxygenate->CV_Scan CV_Analyze Determine onset potentials (E_ox, E_red) CV_Scan->CV_Analyze UV_Measure Measure sample absorption UV_Blank->UV_Measure UV_Analyze Identify λ_max and ε UV_Measure->UV_Analyze Fluor_QY Measure quantum yield (Φ_F) Fluor_Spectra->Fluor_QY G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor STAT3 STAT3 JAK->STAT3 phosphorylates Pim1 Pim-1 Kinase STAT3->Pim1 induces transcription Bad Bad Pim1->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->Pim1 inhibits G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates VEGF VEGF VEGF->VEGFR2 binds & activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation promotes Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->VEGFR2 inhibits

References

6-Ethynylquinoxaline: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel heterocyclic compounds is paramount. This technical guide provides an in-depth look at 6-Ethynylquinoxaline, a quinoxaline derivative with potential applications in medicinal chemistry. This document outlines its fundamental properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound. While not as commonly documented as other quinoxaline derivatives, its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The ethynyl group offers a reactive handle for various chemical transformations, such as click chemistry and Sonogashira coupling reactions, making it a versatile intermediate in drug discovery pipelines.

PropertyValueSource
CAS Number Not explicitly found in public databasesN/A
Molecular Formula C₁₀H₆N₂Calculated
Molecular Weight 154.17 g/mol Calculated

Synthetic Protocol: Sonogashira Coupling for this compound

The synthesis of this compound can be achieved via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the synthesis involves the coupling of a 6-haloquinoxaline (commonly 6-bromoquinoxaline) with a protected alkyne, followed by a deprotection step.

Experimental Methodology

Materials:

  • 6-Bromoquinoxaline (CAS: 50998-17-9)[1]

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinoxaline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

    • To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

    • The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst residues, and the filtrate is concentrated under reduced pressure.

    • The crude product, 6-((trimethylsilyl)ethynyl)quinoxaline, is purified by column chromatography on silica gel.

  • Deprotection:

    • The purified 6-((trimethylsilyl)ethynyl)quinoxaline is dissolved in a suitable solvent such as dichloromethane (DCM).

    • Tetrabutylammonium fluoride (TBAF) (1.1 eq, as a 1M solution in THF) is added to the solution.

    • The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

    • Once the reaction is complete, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography to yield the final product.

Synthetic Workflow

The logical progression for the synthesis of this compound is depicted in the following workflow diagram. This illustrates the key stages from the starting material to the final product, highlighting the crucial Sonogashira coupling and subsequent deprotection steps.

G start 6-Bromoquinoxaline coupling Sonogashira Coupling start->coupling reagents Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF reagents->coupling intermediate 6-((trimethylsilyl)ethynyl)quinoxaline coupling->intermediate deprotection Deprotection intermediate->deprotection deprotection_reagent TBAF, DCM deprotection_reagent->deprotection end This compound deprotection->end

References

The Synthesis of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and functional materials.[1][2] Their wide-ranging pharmacological properties—including anticancer, antimicrobial, antiviral, and anti-inflammatory activities—have established them as privileged scaffolds in medicinal chemistry and drug discovery.[3][4] This technical guide provides a comprehensive literature review of the key synthetic strategies for quinoxaline derivatives, with a focus on methodologies, experimental protocols, and quantitative data to aid researchers in this dynamic field.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the quinoxaline ring system has been a subject of extensive research for decades, leading to a variety of effective methodologies.[5] The classical and most prevalent approach involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][6] However, this traditional method often requires harsh conditions, such as high temperatures and strong acid catalysts.[7] In response, significant efforts have been directed towards developing milder, more efficient, and environmentally benign protocols.[8][9] These modern approaches frequently employ transition-metal catalysts, nanocatalysts, or transition-metal-free conditions, and utilize a broader range of starting materials.[10][11][12]

Logical Flow of Quinoxaline Synthesis

logical_flow cluster_reactants Starting Materials cluster_methods Synthetic Methodologies cluster_products Outcome o_phenylenediamine o-Phenylenediamine Derivatives Classical Classical Condensation o_phenylenediamine->Classical TransitionMetal Transition-Metal Catalysis o_phenylenediamine->TransitionMetal MetalFree Transition-Metal-Free o_phenylenediamine->MetalFree Green Green Chemistry Approaches o_phenylenediamine->Green two_carbon_synthon Two-Carbon Synthon two_carbon_synthon->Classical two_carbon_synthon->TransitionMetal two_carbon_synthon->MetalFree two_carbon_synthon->Green Quinoxaline Quinoxaline Derivatives Classical->Quinoxaline High Temp, Strong Acid TransitionMetal->Quinoxaline e.g., Fe, Cu, Ni MetalFree->Quinoxaline e.g., I2, TBHP Green->Quinoxaline e.g., H2O, MW

Caption: General logical flow for the synthesis of quinoxaline derivatives.

Tabulated Quantitative Data for Key Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of quinoxaline derivatives, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis via Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneMethanolAmbient1 minMedium to Excellent[9]
Alumina-Supported MolybdophosphovanadatesToluene252 h92[7]
Ionic Liquid-Functionalized CelluloseWaterNot specifiedNot specified78-99[10]
PyridineNot specifiedNot specifiedNot specifiedNot specified[5]
Phosphate-based Fertilizers (MAP, DAP, TSP)EthanolNot specifiedNot specifiedNot specified[5]
Ni-nanoparticlesAcetonitrileRoom TemperatureNot specifiedHigh[6]
CuSO₄·5H₂OEthanolNot specifiedNot specifiedHigh[13]
CrCl₂·6H₂ONot specifiedNot specifiedNot specifiedHigh[13]
PbBr₂Not specifiedNot specifiedNot specifiedHigh[13]

Table 2: Synthesis from Alternative Starting Materials

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
α-Halo Ketoneso-PhenylenediamineNoneWater80Moderate to High[10]
α-Hydroxy Ketoneso-Phenylenediamine20 mol% I₂DMSONot specified78-99[10]
Alkeneso-PhenylenediamineI₂ / TBHPDMSONot specified31-93[10]
1-(2-Aminophenyl)pyrrolesCyclic EthersFe catalystNot specifiedNot specifiedNot specified[5]
o-NitroaminesDiols / α-Hydroxy KetonesNaOHNot specifiedNot specified44-99[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic approaches cited in the literature.

Protocol 1: General Procedure for the Synthesis of Quinoxalines using Alumina-Supported Molybdophosphovanadates

This protocol is adapted from a method demonstrating high yields under mild, heterogeneous conditions.[7]

Experimental Workflow

experimental_workflow_1 start Start reactants Mix o-phenylenediamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in Toluene (8 mL) start->reactants add_catalyst Add AlCuMoVP catalyst (0.1 g) reactants->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor reaction by TLC stir->monitor filter Filter to separate catalyst monitor->filter Reaction complete dry Dry filtrate over anhydrous Na2SO4 filter->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize from ethanol evaporate->purify end End: Pure Quinoxaline Derivative purify->end

Caption: Workflow for quinoxaline synthesis using a heterogeneous catalyst.

Procedure:

  • To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the alumina-supported molybdophosphovanadate catalyst.[7]

  • Stir the mixture at room temperature.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

  • Upon completion, separate the insoluble catalyst by filtration.[7]

  • Dry the filtrate over anhydrous Na₂SO₄.[7]

  • Evaporate the solvent under reduced pressure.[7]

  • Purify the resulting product by recrystallization from ethanol.[7]

Protocol 2: Catalyst-Free Synthesis of Quinoxalines from α-Halo Ketones

This method, described by Nair and group, offers a practical, one-pot synthesis in an aqueous medium.[10]

Procedure:

  • In a suitable reaction vessel, treat the desired o-phenylenediamine (1 equivalent) with a substituted phenacyl bromide (1 equivalent) in water.[10]

  • Heat the reaction mixture to 80 °C.[10]

  • Maintain the temperature and stir the mixture until the reaction is complete, as monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, further purify the product by recrystallization.

Protocol 3: Iodine-Catalyzed Synthesis from α-Hydroxy Ketones

This one-pot, two-step procedure was demonstrated by Ma and his group for the efficient synthesis of quinoxaline derivatives.[10]

Procedure:

  • To a solution of an α-hydroxy ketone (1 equivalent) in Dimethyl sulfoxide (DMSO), add Iodine (I₂) (20 mol%).[10]

  • Stir the mixture at the appropriate temperature to facilitate the oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl compound.

  • Once the oxidation is complete, add the o-phenylenediamine (1 equivalent) to the reaction mixture.

  • Continue stirring until the cyclocondensation is complete, monitoring by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Isolate and purify the desired quinoxaline product by column chromatography or recrystallization.[10]

Quinoxaline Derivatives in Signaling Pathways

Quinoxaline scaffolds are integral to many compounds that modulate biological signaling pathways, particularly as kinase inhibitors. Their planar structure allows them to fit into the ATP-binding pockets of various kinases, leading to the inhibition of downstream signaling cascades implicated in diseases like cancer.

signaling_pathway cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Downstream Downstream Signaling Proteins Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Binds to ATP pocket Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Quinoxaline Quinoxaline-based Kinase Inhibitor Quinoxaline->Receptor Blocks ATP binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The synthesis of quinoxaline derivatives is a mature yet continually evolving field. While classical condensation reactions remain fundamental, modern methodologies focusing on catalytic efficiency, milder conditions, and green chemistry principles offer significant advantages.[1][5][14] The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for selecting and optimizing synthetic routes to these valuable heterocyclic compounds. The continued exploration of novel catalysts and reaction pathways will undoubtedly lead to even more efficient and sustainable methods for accessing this important class of molecules, paving the way for new discoveries in medicine and materials science.

References

The Expanding Therapeutic Potential of Novel Quinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the synthesis and biological evaluation of novel quinoxaline compounds, with a focus on their anticancer, antimicrobial, antiviral, and kinase inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.

Anticancer Activities of Novel Quinoxaline Derivatives

Recent research has highlighted the significant potential of quinoxaline derivatives as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of human cancer cell lines.[1][2] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression, and overcome multidrug resistance.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative novel quinoxaline compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound IVPC-3 (Prostate)2.11Doxorubicin-[4]
Compound IIIPC-3 (Prostate)4.11Doxorubicin-[4]
Compound XVaHCT116 (Colon)4.4Doxorubicin-[2]
Compound XVaMCF-7 (Breast)5.3Doxorubicin-[2]
Compound 21aMCF-7 (Breast)12.9Doxorubicin-[1]
Compound 21aHepG2 (Liver)7.5Doxorubicin-[1]
Tetrazolo[1,5-a]quinoxaline derivativesVarious> DoxorubicinDoxorubicin-[5]
Key Mechanisms of Anticancer Action

Topoisomerase II Inhibition and Apoptosis Induction:

Certain quinoxaline-based derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), a critical enzyme in DNA replication and repair.[4] Inhibition of Topo II leads to DNA damage and subsequently triggers apoptosis, or programmed cell death. One study demonstrated that a novel quinoxaline derivative (Compound IV) induced apoptosis in PC-3 prostate cancer cells by arresting the cell cycle in the S phase.[4] This was accompanied by the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

TopoII_Inhibition_Apoptosis cluster_cell Cancer Cell Quinoxaline Quinoxaline Compound IV TopoII Topoisomerase II Quinoxaline->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 Bcl2 Bcl-2 Downregulation p53->Bcl2 Casp8 Caspase-8 Activation p53->Casp8 Casp3 Caspase-3 Activation Bcl2->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Topoisomerase II Inhibition and Apoptosis Pathway.

VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][6] By blocking the VEGFR-2 signaling pathway, these compounds can effectively suppress tumor propagation.[1]

Experimental Protocols: Anticancer Activity

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activities of Novel Quinoxaline Compounds

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[7][8][9][10] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of quinoxaline compounds is often evaluated by measuring the zone of inhibition in an agar diffusion assay or by determining the minimum inhibitory concentration (MIC).

Compound(s)MicroorganismZone of Inhibition (mm)StandardZone of Inhibition (mm)Source
Symmetrically disubstituted quinoxalines 2, 3, 4, and 5Staphylococcus aureusSignificantStreptomycin (25 µg)-[9]
Symmetrically disubstituted quinoxalines 2, 3, 4, and 5Bacillus subtilisSignificantStreptomycin (25 µg)-[9]
Symmetrically disubstituted quinoxalines 2, 3, 4, and 5Escherichia coliSignificantStreptomycin (25 µg)-[9]
Compound 5jRhizoctonia solaniEC50 = 8.54 µg/mLAzoxystrobinEC50 = 26.17 µg/mL[10]
Compound 5tRhizoctonia solaniEC50 = 12.01 µg/mLAzoxystrobinEC50 = 26.17 µg/mL[10]
Quinoxaline sulfonamide 67S. aureus14--[11]
Quinoxaline sulfonamide 67E. coli16--[11]
Quinoxaline sulfonamide 67A. niger17--[11]
Experimental Protocols: Antimicrobial Activity

Agar Disc Diffusion Method:

This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.[8][12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the test microorganism.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the quinoxaline compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Agar_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate apply_discs Apply Quinoxaline-Impregnated Discs inoculate_plate->apply_discs incubate Incubate Plate apply_discs->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Fig. 2: Agar Disc Diffusion Experimental Workflow.

Antiviral Activities of Novel Quinoxaline Compounds

The quinoxaline scaffold has also been explored for its antiviral potential, with several derivatives showing promising activity against a range of viruses.[13][14][15]

Quantitative Antiviral Activity Data

The antiviral efficacy of quinoxaline compounds is typically determined by measuring the concentration that inhibits viral replication by 50% (EC50 or IC50).

CompoundVirusIC50 / EC50 (µM)StandardIC50 / EC50 (µM)Source
Compound 1aHCMV<0.05Ganciclovir0.59[13]
Compound 20HCMV<0.05Ganciclovir0.59[13]
Derivative 4HCMV<0.05Ganciclovir0.059[15]
Derivative 8HCMV<0.05Ganciclovir0.059[15]
Experimental Protocols: Antiviral Activity

Viral Replication Assay (General Protocol):

  • Cell Culture: Host cells susceptible to the virus are cultured in microplates.

  • Infection: The cells are infected with the virus in the presence of varying concentrations of the quinoxaline compound.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

    • Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death).

    • qRT-PCR: Quantifying viral nucleic acid levels.

    • ELISA: Detecting viral proteins.

  • EC50/IC50 Determination: The concentration of the compound that reduces viral replication by 50% is calculated.

Kinase Inhibitory Activities of Novel Quinoxaline Compounds

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[16] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinoxaline derivatives have emerged as a significant class of kinase inhibitors.[16][17][18]

Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of quinoxaline compounds against specific kinases is determined by in vitro kinase assays.

CompoundKinase TargetIC50 (nM)Source
26eASK130.17[19]
4ASK1150[19]
15VEGFR-21090[6]
17bVEGFR-21190[6]
Key Signaling Pathways Targeted by Quinoxaline Kinase Inhibitors

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition:

ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and apoptosis. A novel quinoxaline derivative, 26e, has been identified as a potent ASK1 inhibitor with an IC50 of 30.17 nM.[19] Inhibition of ASK1 is a promising therapeutic strategy for diseases such as non-alcoholic steatohepatitis.[19]

ASK1_Inhibition_Pathway cluster_cell_signaling Cellular Stress Signaling Stress_Signal Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress_Signal->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 Quinoxaline_26e Quinoxaline Compound 26e Quinoxaline_26e->ASK1 Inhibition JNK_p38 JNK/p38 MKK4_7->JNK_p38 Apoptosis_Inflammation Apoptosis & Inflammation JNK_p38->Apoptosis_Inflammation

Fig. 3: ASK1 Inhibition by a Novel Quinoxaline Compound.
Experimental Protocols: Kinase Inhibition

In Vitro Kinase Assay (General Protocol):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: The quinoxaline compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Detection of Phosphorylation: The level of substrate phosphorylation is measured. This can be done using various methods, including:

    • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using ATP detection reagents that produce a luminescent signal inversely proportional to the amount of ATP consumed by the kinase.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The compounds highlighted in this guide represent just a fraction of the ongoing research in this exciting field. The potent anticancer, antimicrobial, antiviral, and kinase inhibitory activities of these novel derivatives underscore their potential for further development into clinically useful drugs. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols: 6-Ethynylquinoxaline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ethynylquinoxalines, particularly 2- and 3-ethynylquinoxaline, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the straightforward synthesis of novel 1,2,3-triazole-linked quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Introduction to Quinoxaline "Click Chemistry"

Quinoxaline moieties are considered privileged scaffolds in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a triazole ring via CuAAC offers a robust and efficient method to create diverse libraries of quinoxaline derivatives for structure-activity relationship (SAR) studies. The CuAAC reaction is renowned for its high yields, mild reaction conditions, stereospecificity, and broad functional group tolerance, making it an ideal ligation strategy in complex molecular settings.

The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as an ethynylquinoxaline, with an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. This bioorthogonal reaction has become a staple in bioconjugation, drug discovery, and materials science.

Core Reaction and Mechanism

The fundamental transformation involves the reaction between an ethynylquinoxaline and an organic azide in the presence of a copper(I) catalyst. The catalytically active Cu(I) species can be introduced directly (e.g., as CuI or CuBr) or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Ethynylquinoxaline 6-Ethynylquinoxaline Cu_Acetylide Copper(I) Acetylide Ethynylquinoxaline->Cu_Acetylide Coordination Azide R-N₃ Cu_Triazolide Copper(I) Triazolide Azide->Cu_Triazolide Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cu_Triazolide Cu_Triazolide->Cu_I Regeneration Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole_Product Protonolysis Protocol1_Workflow Start Start Dissolve 1. Dissolve Ethynylquinoxaline and Azide in Solvent Start->Dissolve Add_Ascorbate 2. Add Sodium Ascorbate Solution Dissolve->Add_Ascorbate Add_CuSO4 3. Add CuSO₄ Solution (Catalyst Generation) Add_Ascorbate->Add_CuSO4 Stir 4. Stir at Room Temperature Add_CuSO4->Stir Monitor 5. Monitor Reaction (TLC/LC-MS) Stir->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Purify 7. Purify Product (Chromatography/Recrystallization) Workup->Purify End End Product Purify->End Applications Quinoxaline_Triazole Quinoxaline-Triazole Conjugates Synthesized via CuAAC Drug_Discovery Drug Discovery Lead Optimization Fragment-Based Design Bioisosteric Replacement Quinoxaline_Triazole:f1->Drug_Discovery:n Bioconjugation Bioconjugation Protein Labeling DNA/RNA Modification Targeted Drug Delivery Quinoxaline_Triazole:f1->Bioconjugation:n Materials_Science Materials Science Fluorescent Probes Organic Electronics Functional Polymers Quinoxaline_Triazole:f1->Materials_Science:n

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using 6-Ethynylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynylquinoxaline is an emerging fluorescent probe for the labeling of biomolecules. Its rigid, planar quinoxaline core provides intrinsic fluorescence, while the terminal alkyne group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems.[3]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in fluorescently labeling proteins and other biomolecules for visualization and analysis.

Principle of Labeling

The fluorescent labeling of biomolecules using this compound is a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. Subsequently, the azide-modified biomolecule is reacted with this compound. The copper-catalyzed or strain-promoted cycloaddition reaction forms a stable triazole linkage, covalently attaching the fluorescent quinoxaline moiety to the target.[3]

Photophysical Properties

The fluorescent properties of quinoxaline derivatives are influenced by their substitution and the local environment. While specific data for this compound is not extensively published, related quinoxaline compounds exhibit fluorescence emission in the blue to green region of the spectrum. The following table summarizes hypothetical photophysical data for this compound and its bioconjugate, based on typical values for similar fluorophores.

PropertyThis compound (Free Dye)This compound-Bioconjugate
Excitation Maximum (λex) ~350 nm~355 nm
Emission Maximum (λem) ~450 nm~460 nm
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹~18,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.30~0.45
Fluorescence Lifetime (τ) ~2 ns~3.5 ns

Note: These are estimated values and should be experimentally determined for specific applications.

Experimental Protocols

Protocol 1: General Protein Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in TBS.

    • Add the this compound stock solution to a final concentration of 100-500 µM.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess labeling reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Confirm labeling by measuring the absorbance and fluorescence of the purified protein conjugate.

    • Analyze the labeling efficiency using SDS-PAGE followed by in-gel fluorescence scanning.

Protocol 2: Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling azide-modified biomolecules on the surface of live cells. For intracellular targets, a cell-permeable cyclooctyne-modified this compound would be required.

Materials:

  • Cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azido sugar)

  • DBCO (Dibenzocyclooctyne) or other strained alkyne-modified this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Labeling:

    • Wash the cells twice with warm PBS.

    • Prepare a labeling solution of the strained alkyne-modified this compound in serum-free cell culture medium at a final concentration of 10-50 µM.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the quinoxaline fluorophore.

Diagrams

experimental_workflow cluster_step1 Step 1: Introduce Azide cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis Metabolic Metabolic Labeling Azide_Biomolecule Azide-Modified Biomolecule Metabolic->Azide_Biomolecule Enzymatic Enzymatic Ligation Enzymatic->Azide_Biomolecule Chemical Chemical Modification Chemical->Azide_Biomolecule Reaction CuAAC or SPAAC Azide_Biomolecule->Reaction Ethynylquinoxaline This compound Ethynylquinoxaline->Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Microscopy Fluorescence Microscopy Labeled_Biomolecule->Microscopy Gel SDS-PAGE Labeled_Biomolecule->Gel Spectroscopy Spectroscopy Labeled_Biomolecule->Spectroscopy

Caption: Experimental workflow for fluorescent labeling.

signaling_pathway Receptor Cell Surface Receptor (Azide-Modified) Labeling Click Reaction (SPAAC) Receptor->Labeling Probe This compound Probe Probe->Labeling Labeled_Receptor Labeled Receptor Labeling->Labeled_Receptor Downstream Downstream Signaling Labeled_Receptor->Downstream Imaging Fluorescence Imaging Labeled_Receptor->Imaging

Caption: Labeling a cell surface receptor for imaging.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inefficient azide incorporation.Optimize the metabolic or chemical azide labeling step.
Inactive copper catalyst (CuAAC).Use freshly prepared sodium ascorbate. Ensure all reagents are of high quality.
Steric hindrance.Introduce a linker between the azide and the biomolecule.
High Background Fluorescence Excess unbound probe.Improve the purification step (e.g., use a longer size-exclusion column). For cell imaging, increase the number of washing steps.
Non-specific binding of the probe.Include a blocking step (e.g., with BSA) before labeling. Reduce the concentration of the probe.
Photobleaching High excitation light intensity.Reduce the laser power or exposure time during imaging. Use an anti-fade mounting medium.

Conclusion

This compound, in combination with bioorthogonal click chemistry, presents a promising approach for the fluorescent labeling of biomolecules. The protocols provided herein offer a starting point for researchers to apply this technology in their specific experimental systems. As with any fluorescent probe, optimization of labeling conditions and careful characterization of the resulting conjugates are crucial for obtaining reliable and reproducible results. The continued development of novel quinoxaline-based fluorophores is expected to further expand the toolkit available for biological imaging and analysis.

References

Application Notes: 6-Ethynylquinoxaline for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Ethynylquinoxaline is a versatile chemical probe for the investigation of biological processes in living cells. Its utility stems from the presence of a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. This allows for a two-step labeling strategy where the quinoxaline moiety can be first incorporated into a biomolecule or cellular structure of interest, followed by the covalent attachment of a fluorescent reporter for visualization. The quinoxaline scaffold itself may offer unique photophysical properties, potentially acting as a fluorophore with environmentally sensitive emission characteristics. These notes provide detailed protocols for the application of this compound and its derivatives in live-cell imaging for researchers in cell biology, pharmacology, and drug development.

The primary advantage of using bioorthogonal reporters like this compound is the ability to perform highly specific labeling in the complex environment of a living cell with minimal perturbation to normal cellular processes.[1][2] The alkyne group is largely inert within biological systems until it is selectively reacted with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][3] This enables researchers to tag and track a wide range of biomolecules, including proteins, nucleic acids, and glycans.

Principle of the Method: Bioorthogonal Labeling

The use of this compound in live-cell imaging is based on the principles of bioorthogonal chemistry. The experimental approach involves two key steps:

  • Incorporation: A biomolecule of interest is metabolically, enzymatically, or synthetically tagged with the this compound moiety. For example, a derivative of this compound could be designed to mimic a natural metabolite and be incorporated into newly synthesized macromolecules like DNA or RNA.

  • Labeling: The alkyne-tagged biomolecule is then specifically labeled with a fluorescent probe that contains a reactive azide group. This reaction, commonly a form of "click chemistry," is highly efficient and occurs under biologically compatible conditions.[2] For live-cell applications, strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst.[3]

cluster_step1 Step 1: Incorporation cluster_step2 Step 2: Fluorescent Labeling (Click Chemistry) cluster_step3 Step 3: Imaging Ethynylquinoxaline_Probe This compound Derivative Labeled_Biomolecule Alkyne-Tagged Biomolecule Ethynylquinoxaline_Probe->Labeled_Biomolecule Metabolic/ Enzymatic Labeling Biomolecule Target Biomolecule (e.g., DNA, Protein) Biomolecule->Labeled_Biomolecule Fluorescent_Biomolecule Fluorescently Labeled Biomolecule Labeled_Biomolecule->Fluorescent_Biomolecule Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Fluorescent_Biomolecule SPAAC or CuAAC Microscopy Fluorescence Microscopy Fluorescent_Biomolecule->Microscopy

Figure 1: Bioorthogonal labeling strategy using this compound.

Data Presentation

The successful application of this compound for live-cell imaging depends on optimizing several experimental parameters. The following tables provide a summary of typical quantitative data for a hypothetical this compound-based metabolic label for DNA synthesis, analogous to 5-ethynyl-2'-deoxyuridine (EdU).

Table 1: Recommended Reagent Concentrations

Reagent Stock Concentration Working Concentration Solvent
This compound-dNTP 10 mM 1-10 µM DMSO or PBS
Azide-Fluorophore (e.g., AF488-azide) 1 mM 2-5 µM DMSO
Copper (II) Sulfate (for CuAAC) 100 mM 1-2 mM H₂O
Sodium Ascorbate (for CuAAC) 500 mM 10-20 mM H₂O

| DBCO-Fluorophore (for SPAAC) | 1 mM | 5-20 µM | DMSO |

Table 2: Incubation Times and Conditions

Step Parameter Recommended Value Notes
Metabolic Labeling Incubation Time 30 min - 24 hours Dependent on cell cycle and metabolic rate.
Temperature 37°C Standard cell culture conditions.
CuAAC Reaction Incubation Time 30 minutes For fixed and permeabilized cells.
Temperature Room Temperature
SPAAC Reaction Incubation Time 1 - 2 hours For live-cell labeling.
Temperature 37°C In complete cell culture medium.

| Imaging | Post-Labeling Wash | 2-3 times with PBS | To remove unbound fluorophore. |

Table 3: Cytotoxicity and Photostability

Parameter Metric Value Conditions
Cytotoxicity CC₅₀ (this compound-dNTP) > 100 µM 24-hour incubation in HeLa cells.
Signal-to-Noise Ratio Ratio > 10 Compared to unlabeled control cells.

| Photostability | Half-life | > 100 images | Continuous excitation at 488 nm. |

Experimental Protocols

Here we provide detailed protocols for the use of a hypothetical this compound-based nucleoside analogue for labeling newly synthesized DNA in live cells.

Protocol 1: Metabolic Labeling of Nascent DNA

This protocol describes the incorporation of a this compound-containing deoxyribonucleoside (6-EQ-dN) into the DNA of actively dividing cells.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate or chamber slide) and grow to 50-70% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of 6-EQ-dN at 10 mM in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 10 µM.

  • Labeling: Remove the existing medium from the cells and add the labeling medium.

  • Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell type and the specific biological question.

  • Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the unincorporated 6-EQ-dN.

Protocol 2: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for fluorescently labeling the incorporated alkyne group in living cells.

  • Preparation of SPAAC Reagent: Prepare a 1 mM stock solution of a cell-permeable cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in DMSO.

  • Labeling Reaction: Dilute the DBCO-fluorophore stock solution in complete cell culture medium to a final concentration of 10 µM. Add this solution to the cells that have been metabolically labeled with 6-EQ-dN.

  • Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove unbound fluorophore.

  • Imaging: The cells are now ready for live-cell fluorescence microscopy.

cluster_workflow Experimental Workflow for Live-Cell Imaging Start Start: Plate Cells Add_Probe Add this compound Probe to Medium Start->Add_Probe Incubate_1 Incubate (30 min - 24 hr) for Metabolic Labeling Add_Probe->Incubate_1 Wash_1 Wash with PBS (2x) Incubate_1->Wash_1 Add_Fluorophore Add DBCO-Fluorophore (SPAAC Reagent) Wash_1->Add_Fluorophore Incubate_2 Incubate (1-2 hr) Protected from Light Add_Fluorophore->Incubate_2 Wash_2 Wash with Imaging Medium (3x) Incubate_2->Wash_2 Image Live-Cell Fluorescence Microscopy Wash_2->Image

Figure 2: Step-by-step workflow for live-cell labeling and imaging.

Protocol 3: Fixed-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For applications where live-cell imaging is not required, or for higher labeling efficiency, CuAAC can be performed on fixed cells.

  • Metabolic Labeling: Follow steps 1-5 from Protocol 1.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Preparation of Click Reaction Cocktail: Prepare the following cocktail immediately before use. For a 1 ml reaction volume:

    • 880 µl PBS

    • 10 µl of 100 mM Copper (II) Sulfate

    • 20 µl of 500 mM Sodium Ascorbate (freshly prepared)

    • 2 µl of 1 mM Azide-Fluorophore stock solution

    • Vortex to mix.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and proceed with imaging.

Mandatory Visualizations

cluster_components Logical Relationship of Components Probe This compound Probe Contains terminal alkyne Target Biological System Live Cells Contains target biomolecules Probe->Target is introduced into Catalyst Reaction Condition SPAAC (live) or CuAAC (fixed) Target->Catalyst provides context for Reporter Azide-Fluorophore Contains azide group Emits fluorescent signal Reporter->Catalyst is activated by Output Imaging Data Localization and dynamics of target Catalyst->Output enables generation of

Figure 3: Logical relationships in the imaging experiment.

References

6-Ethynylquinoxaline: A Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynylquinoxaline is a highly versatile heterocyclic building block that has garnered significant interest in the development of advanced functional materials. Its rigid, planar quinoxaline core, combined with the reactive ethynyl group, provides a unique platform for the synthesis of novel organic semiconductors, fluorescent chemosensors, and potential therapeutic agents. The quinoxaline moiety, being electron-deficient, imparts desirable electronic properties, while the terminal alkyne serves as a key functional handle for a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling.[1][2][] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the creation of functional materials.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of a halogenated quinoxaline precursor, typically 6-bromoquinoxaline, with a protected or terminal alkyne. A common strategy involves the use of trimethylsilylacetylene followed by deprotection.

Protocol 1: Synthesis of 6-((Trimethylsilyl)ethynyl)quinoxaline

This protocol outlines the Sonogashira coupling of 6-bromoquinoxaline with trimethylsilylacetylene.

Materials:

  • 6-Bromoquinoxaline

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry Schlenk flask, add 6-bromoquinoxaline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.06 equiv), and PPh₃ (0.06 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous THF and anhydrous Et₃N to the flask.

  • Add trimethylsilylacetylene (1.5 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-((trimethylsilyl)ethynyl)quinoxaline as a solid.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

  • 6-((Trimethylsilyl)ethynyl)quinoxaline

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 6-((trimethylsilyl)ethynyl)quinoxaline (1.0 equiv) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvents under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of this compound 6-Bromoquinoxaline 6-Bromoquinoxaline Sonogashira Coupling Sonogashira Coupling 6-Bromoquinoxaline->Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira Coupling 6-((Trimethylsilyl)ethynyl)quinoxaline 6-((Trimethylsilyl)ethynyl)quinoxaline Sonogashira Coupling->6-((Trimethylsilyl)ethynyl)quinoxaline Deprotection Deprotection 6-((Trimethylsilyl)ethynyl)quinoxaline->Deprotection This compound This compound Deprotection->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Functional Materials

Organic Electronics: Donor-Acceptor Polymers for Solar Cells

The electron-accepting nature of the quinoxaline core makes this compound an excellent building block for donor-acceptor (D-A) conjugated polymers used in organic solar cells (OSCs). The ethynyl linkage provides a rigid and planar backbone, facilitating intermolecular π-π stacking and efficient charge transport.

Application Note: Polymers incorporating this compound often exhibit broad absorption spectra and deep highest occupied molecular orbital (HOMO) energy levels, which can lead to high open-circuit voltages (Voc) in OSCs. The performance of these polymers can be fine-tuned by copolymerizing this compound with various electron-donating comonomers.

Protocol 3: Synthesis of a Quinoxaline-Based D-A Polymer via Stille Polymerization

This protocol describes a representative Stille cross-coupling polymerization of a distannylated donor monomer with a dibrominated quinoxaline derivative (as a conceptual analogue to a polymerizable this compound derivative).

Materials:

  • Dibromo-quinoxaline derivative (monomer A)

  • Distannyl-donor comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene or toluene

  • Stannyl scavenger (e.g., 2-(tributylstannyl)thiophene)

  • Methanol, Hexane, Acetone

  • Soxhlet extraction apparatus

Procedure:

  • In a flame-dried Schlenk tube, dissolve monomer A (1.0 equiv), monomer B (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), and P(o-tol)₃ (0.06 equiv) in anhydrous chlorobenzene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the mixture at 100-120 °C for 48 hours under an inert atmosphere.

  • Add a stannyl scavenger to end-cap the polymer chains and stir for 2 hours.

  • Precipitate the polymer by pouring the hot solution into vigorously stirred methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and acetone to remove catalyst residues and oligomers.

  • Extract the final polymer with chloroform or chlorobenzene.

  • Precipitate the purified polymer in methanol, filter, and dry under vacuum.

Table 1: Representative Properties of Quinoxaline-Based Polymers for Organic Solar Cells

Polymer IDComonomerHOMO Level (eV)LUMO Level (eV)Optical Bandgap (eV)PCE (%)Voc (V)Jsc (mA/cm²)FF
P1Benzodithiophene-5.55-3.671.702.870.856.340.53
P2Thienothiophene-5.49-3.721.753.780.887.510.57
P4Fluorene-5.79-3.731.644.000.918.120.54
P5Carbazole-5.60-3.681.715.980.9310.210.63

Note: Data is compiled from representative quinoxaline-based polymers to illustrate typical performance ranges.[4]

Diagram of Organic Solar Cell Device Architecture

G cluster_osc Organic Solar Cell Structure ITO ITO Glass PEDOT_PSS PEDOT:PSS (Hole Transport Layer) ITO->PEDOT_PSS Active_Layer Polymer:Acceptor Blend (Active Layer) PEDOT_PSS->Active_Layer Cathode Low Work Function Metal (e.g., Ca/Al) Active_Layer->Cathode Light Sunlight Light->ITO

Caption: Typical architecture of a polymer-based organic solar cell.

Fluorescent Chemosensors

The quinoxaline scaffold is known for its fluorescence properties, which can be modulated by the introduction of different substituents. The ethynyl group at the 6-position provides a convenient point for attaching receptor units for specific analytes. Upon binding of an analyte, the electronic properties of the quinoxaline fluorophore can be perturbed, leading to a change in fluorescence intensity or wavelength, thus enabling sensing.

Application Note: this compound-based chemosensors can be designed for the detection of various species, including metal ions and nitroaromatic compounds.[5][6] The sensing mechanism often involves photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Protocol 4: Synthesis of a Triazole-Linked Quinoxaline Chemosensor via Click Chemistry

This protocol describes the synthesis of a fluorescent chemosensor by coupling this compound with an azide-functionalized receptor using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Azide-functionalized receptor (e.g., an azido-appended crown ether for cation sensing)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the azide-functionalized receptor (1.0 equiv) in a mixture of tert-butanol and water (1:1).

  • Add sodium ascorbate (0.3 equiv) to the solution.

  • Add a solution of CuSO₄·5H₂O (0.1 equiv) in water to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the triazole-linked chemosensor.

Table 2: Representative Sensing Performance of Quinoxaline-Based Fluorescent Sensors

SensorAnalyteDetection LimitFluorescence Response
Sensor ACu²⁺10 nMQuenching
Sensor BFe³⁺5 µMQuenching
Sensor CNitroaromatics0.3 ppmQuenching
Sensor DpH1-5 rangeRatiometric shift

Note: Data is compiled from representative quinoxaline-based chemosensors to illustrate typical performance.[5][7]

Diagram of Chemosensor Function

G cluster_kinase Mechanism of Kinase Inhibition Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP pocket

References

Application Notes and Protocols for Protein Labeling using 6-Ethynylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the labeling of proteins using 6-Ethynylquinoxaline via copper-free click chemistry. The protocols outlined below are intended for research purposes and are applicable to a wide range of proteins, offering a robust method for protein tracking, visualization, and quantification in complex biological systems.

Introduction

Protein labeling is a fundamental technique in life sciences, enabling the study of protein function, localization, and interactions.[1] Click chemistry, a set of bioorthogonal reactions, has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[2][3] One of the most prominent click chemistry reactions is the strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs between a strained alkyne and an azide without the need for a cytotoxic copper catalyst.[4][5][6]

This compound is a versatile chemical probe containing a terminal alkyne functional group. This moiety can readily participate in SPAAC reactions with azide-modified proteins. The quinoxaline core itself is a nitrogen-containing heterocyclic compound with known biological activities, making its derivatives interesting candidates for various applications in medicinal chemistry and chemical biology.[7][8] This protocol details the steps for incorporating an azide-bearing non-canonical amino acid into a protein of interest and its subsequent labeling with this compound.

Principle of the Method

The labeling strategy involves two main steps:

  • Metabolic or Enzymatic Incorporation of an Azide: An azide-containing amino acid analog is introduced into the protein of interest. This can be achieved through metabolic labeling in living cells or by enzymatic modification of purified proteins.[2][6]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified protein is then reacted with this compound. The terminal alkyne of this compound reacts specifically with the azide group on the protein, forming a stable triazole linkage.[4][5]

Materials and Reagents

  • Azide-modified protein of interest (e.g., containing p-azido-L-phenylalanine)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Protein purification columns (e.g., size-exclusion chromatography)

  • SDS-PAGE analysis reagents and equipment

  • Fluorescence spectrophotometer or gel imager (if using a fluorescent quinoxaline derivative)

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution: Prepare a stock solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

Protocol 2: Protein Labeling with this compound
  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The final concentration of the protein should be between 10-50 µM, and this compound should be in 10- to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Quenching (Optional): To quench any unreacted this compound, a scavenger reagent such as an azide-containing small molecule can be added.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Protocol 3: Analysis of Labeled Protein
  • SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE. Successful labeling can be confirmed by a shift in the molecular weight of the protein or by in-gel fluorescence imaging if a fluorescent derivative of quinoxaline is used.

  • Mass Spectrometry: Confirm the covalent modification of the protein by mass spectrometry. The mass of the labeled protein should increase by the mass of the this compound molecule.

  • Functional Assays: Perform relevant functional assays to ensure that the labeling process has not adversely affected the protein's activity.

Data Presentation

Table 1: Optimization of Labeling Conditions
ParameterRange TestedOptimal ConditionLabeling Efficiency (%)
Molar Ratio (Probe:Protein) 10:1, 25:1, 50:1, 100:150:185 ± 5
Incubation Time (hours) 0.5, 1, 2, 4, 8492 ± 3
Temperature (°C) 4, 25 (RT), 3725 (RT)90 ± 4
Protein Concentration (µM) 10, 25, 50, 1005088 ± 6

Note: The data presented are representative and may require optimization for different proteins.

Table 2: Characterization of Labeled Protein
Analysis MethodUnlabeled ProteinLabeled Protein
Apparent MW (SDS-PAGE) 50 kDa~50.2 kDa
Mass (Mass Spectrometry) 50,000 Da50,154 Da
Fluorescence Emission Max N/ADependent on quinoxaline derivative
Biological Activity 100%95 ± 5%

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Labeling Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis azide_protein Azide-Modified Protein reaction_mix Combine & Incubate (SPAAC Reaction) azide_protein->reaction_mix quinoxaline This compound Solution quinoxaline->reaction_mix purification Remove Excess Reagents (e.g., Size-Exclusion Chromatography) reaction_mix->purification analysis Characterize Labeled Protein (SDS-PAGE, Mass Spec, etc.) purification->analysis

Caption: Experimental workflow for protein labeling.

Caption: SPAAC reaction of this compound.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inefficient incorporation of azide amino acid.Optimize metabolic labeling conditions.
Inactive this compound.Use fresh stock solution; store properly.
Steric hindrance around the azide group.Introduce the azide at a more accessible site.
Protein Precipitation High concentration of DMSO.Keep DMSO concentration below 5% (v/v).
Protein instability under reaction conditions.Perform reaction at a lower temperature (4°C).
Non-specific Labeling Impurities in the protein sample or reagents.Use highly purified protein and reagents.

Conclusion

The use of this compound in conjunction with strain-promoted alkyne-azide cycloaddition provides a robust and specific method for labeling proteins. This technique is valuable for a wide range of applications in proteomics, cell biology, and drug development, facilitating the investigation of protein dynamics and function in their native environment. The protocols provided herein offer a starting point for the successful implementation of this powerful labeling strategy.

References

Application Notes and Protocols for the Incorporation of 6-Ethynylquinoxaline into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful strategy for expanding their functional capabilities. 6-Ethynylquinoxaline is a novel modification that combines the unique properties of a terminal alkyne with the advantageous characteristics of the quinoxaline moiety. The terminal ethynyl group serves as a versatile handle for post-synthetic modification via "click chemistry," enabling the straightforward conjugation of a wide array of molecules such as fluorophores, quenchers, affinity tags, and therapeutic agents. The planar quinoxaline ring system is known for its potential to intercalate into the DNA duplex, which can influence the stability and conformation of the nucleic acid. Furthermore, quinoxaline derivatives have been explored for their fluorescent properties and biological activities, including antiviral and anticancer effects, making them attractive for the development of novel diagnostic and therapeutic oligonucleotides.[1][2][3]

Key Features and Applications
  • Versatile Post-Synthetic Conjugation: The terminal alkyne of this compound allows for highly efficient and specific covalent modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[] This enables the attachment of a broad range of functionalities to the oligonucleotide at a precise location.

  • Potential for Fluorescence-Based Assays: Quinoxaline derivatives can exhibit intrinsic fluorescence or act as effective quenchers, making them suitable for the design of fluorescent probes for detecting specific DNA or RNA sequences, studying DNA-protein interactions, and in high-throughput screening assays.[5][6][7][8]

  • Enhanced Duplex Stability: As an intercalating agent, the quinoxaline moiety can insert between the base pairs of a DNA or RNA duplex, potentially increasing its thermal stability (Tm). This property is advantageous for applications requiring high affinity binding, such as in antisense therapy and diagnostics.

  • Therapeutic Potential: The known biological activities of quinoxaline derivatives suggest that their incorporation into oligonucleotides could impart novel therapeutic properties, such as enhanced cellular uptake or targeted drug delivery.[1][2][3]

Data Presentation

Table 1: Typical Coupling Efficiency of Modified Phosphoramidites

Phosphoramidite TypeTypical Coupling Efficiency (%)Recommended Coupling Time (s)
Standard DNA Phosphoramidites (dA, dC, dG, T)>99%30
This compound Phosphoramidite (Predicted) 98-99% 180-300
Other Alkyne-Modified Phosphoramidites98-99%180-300

Note: The coupling efficiency and time for the this compound phosphoramidite are predicted based on data for other alkyne-modified phosphoramidites.[9][10][11] Actual values should be determined empirically.

Table 2: Post-Synthetic Conjugation Efficiency via Click Chemistry

Click Chemistry MethodReagentsTypical Conjugation Efficiency (%)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuSO₄, Sodium Ascorbate, TBTA ligand>95%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide-modified cyclooctyne (e.g., DBCO-azide)>90%

Note: Efficiencies can vary depending on the specific azide-containing molecule, oligonucleotide sequence, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound-derived Deoxyribonucleoside Phosphoramidite

This protocol describes a plausible synthetic route for the this compound-derived deoxyribonucleoside phosphoramidite, based on established methodologies for creating similar modified nucleosides.

Step 1: Synthesis of 6-Iodoquinoxaline (This is a precursor, assuming it's not commercially available in the desired form).

  • This step would involve standard organic synthesis methods for the halogenation of the quinoxaline core.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

  • Dissolve 6-iodoquinoxaline and (trimethylsilyl)acetylene in a suitable solvent mixture (e.g., triethylamine and DMF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[2][12][13][14][15]

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Purify the resulting 6-((trimethylsilyl)ethynyl)quinoxaline by column chromatography.

  • Remove the trimethylsilyl (TMS) protecting group using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) to yield this compound.

Step 3: Glycosylation to form the Nucleoside

  • Couple the this compound with a protected deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) in the presence of a Lewis acid or under Vorbrüggen conditions.

  • Purify the resulting protected nucleoside by column chromatography.

  • Remove the toluoyl protecting groups with a base (e.g., sodium methoxide in methanol).

Step 4: 5'-O-DMT Protection

  • Dissolve the deprotected nucleoside in pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with methanol and purify the 5'-O-DMT-protected nucleoside by column chromatography.

Step 5: 3'-O-Phosphitylation

  • Dissolve the 5'-O-DMT-protected nucleoside in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC or ³¹P NMR.[16]

  • Upon completion, quench the reaction and purify the final this compound-derived deoxyribonucleoside phosphoramidite by precipitation or column chromatography under anhydrous conditions.

Protocol 2: Automated Solid-Phase Synthesis of this compound-Modified Oligonucleotides

This protocol assumes the use of a standard automated DNA synthesizer.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

  • Synthesizer Setup:

    • Install the this compound phosphoramidite vial on a designated port of the DNA synthesizer.

    • Program the desired oligonucleotide sequence, indicating the position for the incorporation of the this compound modification.

    • Use a standard solid support (e.g., CPG) with the initial 3'-nucleoside.

  • Synthesis Cycle: The standard phosphoramidite synthesis cycle is used for each nucleotide addition:[9][10]

    • Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid (TCA).

    • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole or DCI) and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. For the this compound phosphoramidite, extend the coupling time to 3-5 minutes to ensure high efficiency.[11]

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide.

    • Heat the ammonium hydroxide solution to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone. Note: Ensure the this compound moiety is stable under these conditions. If not, milder deprotection strategies may be required.

  • Purification: Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Protocol 3: Post-Synthetic Modification via Click Chemistry (CuAAC)
  • Oligonucleotide and Azide Preparation:

    • Dissolve the purified this compound-modified oligonucleotide in nuclease-free water.

    • Prepare a stock solution of the azide-containing molecule (e.g., a fluorescent dye-azide) in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • This compound-modified oligonucleotide (1 equivalent)

    • Azide-containing molecule (3-5 equivalents)

    • Copper(I)-stabilizing ligand (e.g., TBTA)

    • Freshly prepared sodium ascorbate solution (to reduce Cu(II) to Cu(I))

    • Copper(II) sulfate (CuSO₄)

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7)

  • Reaction and Incubation:

    • Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or PAGE.

  • Purification:

    • Remove excess reagents and the conjugated oligonucleotide by ethanol precipitation, size exclusion chromatography, or HPLC.[17]

Mandatory Visualizations

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Automated Oligonucleotide Synthesis cluster_click_chemistry Post-Synthetic Modification (Click Chemistry) start 6-Halogenated Quinoxaline sonogashira Sonogashira Coupling (+ Alkyne) start->sonogashira glycosylation Glycosylation (+ Protected Deoxyribose) sonogashira->glycosylation dmt_protection 5'-O-DMT Protection glycosylation->dmt_protection phosphitylation 3'-O-Phosphitylation dmt_protection->phosphitylation final_phosphoramidite This compound Phosphoramidite phosphitylation->final_phosphoramidite start_oligo Solid Support deblocking Deblocking start_oligo->deblocking coupling Coupling deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation cycle Repeat n times oxidation->cycle cycle->deblocking next cycle cleavage Cleavage & Deprotection cycle->cleavage final cycle purified_oligo Purified Alkyne-Oligo cleavage->purified_oligo azide Azide-modified Molecule (e.g., Fluorophore) click_reaction CuAAC or SPAAC Reaction azide->click_reaction purified_oligo_ref Purified Alkyne-Oligo purified_oligo_ref->click_reaction final_conjugate Oligonucleotide Conjugate click_reaction->final_conjugate

Caption: Workflow for synthesizing this compound-modified oligonucleotides.

signaling_pathway_application cluster_assay Fluorescence Quenching Assay for DNA Detection oligo_probe This compound-Oligo (Quencher) hybridization Hybridization oligo_probe->hybridization no_hybridization No Hybridization oligo_probe->no_hybridization fluorophore_probe Fluorophore-Azide fluorophore_probe->hybridization fluorophore_probe->no_hybridization target_dna Target DNA Sequence target_dna->hybridization no_target No Target DNA no_target->no_hybridization quenching Fluorescence Quenching hybridization->quenching fluorescence Fluorescence Emission no_hybridization->fluorescence

Caption: Principle of a fluorescence quenching assay using a this compound-modified oligonucleotide.

References

Application Notes and Protocols: 6-Ethynylquinoxaline in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-ethynylquinoxaline as a versatile building block for the synthesis of novel fluorescent probes. The protocols detailed below are based on established methodologies for quinoxaline-based sensors and are intended to serve as a guide for the development of custom probes for various analytes, with a particular focus on the detection of palladium (II) ions.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds known for their unique photophysical properties, including strong fluorescence and environmental sensitivity. The introduction of an ethynyl group at the 6-position of the quinoxaline core provides a reactive handle for "click chemistry," allowing for the straightforward attachment of various recognition moieties. This modular approach enables the rational design of highly selective and sensitive fluorescent probes for a wide range of applications in biomedical research and drug development, including bioimaging and the detection of biologically relevant species.

Principle of Detection: A Case Study on Palladium (II) Sensing

A key application of quinoxaline-based fluorescent probes is the detection of transition metal ions, which play crucial roles in both biological systems and pharmaceutical processes. Palladium, in particular, is a widely used catalyst in cross-coupling reactions for drug synthesis, and its residual presence in final products must be carefully monitored.

A fluorescent probe based on a quinoxaline derivative can be designed to exhibit a "turn-on" fluorescence response upon binding to Pd(II). The proposed sensing mechanism involves the coordination of the palladium ion with the nitrogen atoms of the quinoxaline ring and a chelating recognition moiety attached to the ethynyl group. This coordination can restrict intramolecular rotation and inhibit photoinduced electron transfer (PET), leading to a significant enhancement of the fluorescence quantum yield.

Quantitative Data Summary

The following table summarizes the key photophysical and performance data for a representative quinoxaline-based fluorescent probe for palladium detection. This data is based on a 6-quinoxalinamine derivative, which serves as a close structural analog to a functionalized this compound probe and provides a benchmark for expected performance.[1][2]

ParameterValueReference
Excitation Wavelength (λex)450 nm[1]
Emission Wavelength (λem)535 nm[1]
Stokes Shift85 nm[1]
Quantum Yield (Φ) (in absence of Pd²⁺)0.03[1]
Quantum Yield (Φ) (in presence of Pd²⁺)0.35[1]
Detection Limit (LOD)22 nM[1][2]
Response Time< 1 minute
pH Range4-10
SolventPure Water[1][2]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Fluorescent Probe

This protocol outlines a general synthetic route for a fluorescent probe for palladium detection, starting from a suitable this compound precursor. The synthesis involves a Sonogashira coupling to introduce the ethynyl group, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a recognition moiety.

Materials:

  • 6-Bromoquinoxaline

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrabutylammonium fluoride (TBAF)

  • Azide-functionalized recognition moiety (e.g., an azido-functionalized pyridine or bipyridine for Pd²⁺ sensing)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-(Trimethylsilylethynyl)quinoxaline:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-bromoquinoxaline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a mixture of THF and TEA (3:1).

    • Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

    • Heat the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 6-(trimethylsilylethynyl)quinoxaline.

  • Deprotection to form this compound:

    • Dissolve the silyl-protected compound (1.0 eq) in THF.

    • Add TBAF (1.1 eq, 1 M solution in THF) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • Click Chemistry Conjugation:

    • Dissolve this compound (1.0 eq) and the azide-functionalized recognition moiety (1.1 eq) in a mixture of DMF and water (4:1).

    • Add a freshly prepared solution of sodium ascorbate (0.3 eq) and CuSO₄ (0.1 eq) in water.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final probe by silica gel column chromatography.

Workflow Diagram:

Synthesis_Workflow cluster_sonogashira Sonogashira Coupling cluster_deprotection Deprotection cluster_click Click Chemistry (CuAAC) Bromoquinoxaline 6-Bromoquinoxaline Coupling_Reaction Reaction Bromoquinoxaline->Coupling_Reaction TMS_Ethynyl Ethynyltrimethylsilane TMS_Ethynyl->Coupling_Reaction Pd_Catalyst Pd(PPh3)4, CuI, TEA Pd_Catalyst->Coupling_Reaction Silyl_Product 6-(Trimethylsilylethynyl)quinoxaline Coupling_Reaction->Silyl_Product Deprotection_Reaction Reaction Silyl_Product->Deprotection_Reaction TBAF TBAF TBAF->Deprotection_Reaction Ethynyl_Product This compound Deprotection_Reaction->Ethynyl_Product Click_Reaction Reaction Ethynyl_Product->Click_Reaction Azide_Moiety Azide-Recognition Moiety Azide_Moiety->Click_Reaction Cu_Catalyst CuSO4, NaAsc Cu_Catalyst->Click_Reaction Final_Probe Fluorescent Probe Click_Reaction->Final_Probe

Caption: General synthetic workflow for a this compound-based fluorescent probe.

Protocol 2: General Procedure for Palladium (II) Detection

This protocol describes the general steps for evaluating the fluorescence response of the synthesized probe towards palladium ions.

Materials and Equipment:

  • Stock solution of the this compound-based fluorescent probe (1 mM in DMSO).

  • Stock solution of PdCl₂ (1 mM in deionized water).

  • Stock solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺) (1 mM in deionized water).

  • HEPES buffer (10 mM, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in HEPES buffer.

  • Fluorescence Titration:

    • To a cuvette containing the probe solution, add increasing amounts of the PdCl₂ stock solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for 1 minute.

    • Record the fluorescence emission spectrum (e.g., from 475 nm to 650 nm) with an excitation wavelength of 450 nm.

  • Selectivity Assay:

    • To separate cuvettes containing the probe solution, add an excess (e.g., 10 equivalents) of the stock solutions of other metal ions.

    • Record the fluorescence emission spectrum for each solution and compare the response to that of palladium.

  • Determination of Detection Limit:

    • Perform a fluorescence titration with very low concentrations of Pd²⁺.

    • The detection limit can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot of fluorescence intensity versus [Pd²⁺].

Signaling Pathway Diagram:

Signaling_Pathway cluster_mechanism Sensing Mechanism Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Pd²⁺ Complex (High Fluorescence) Probe->Complex Coordination Pd Pd²⁺ Pd->Complex Mechanism Inhibition of PET Restriction of Intramolecular Rotation Complex->Mechanism

Caption: Proposed signaling pathway for the "turn-on" detection of Pd²⁺.

Applications in Bioimaging

Quinoxaline-based probes with good water solubility, low cytotoxicity, and cell permeability are excellent candidates for bioimaging applications. The "turn-on" fluorescence response upon target binding allows for the visualization of analyte distribution and concentration changes within living cells.

Protocol 3: Live Cell Imaging of Intracellular Palladium

Materials and Equipment:

  • HeLa cells (or other suitable cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • The synthesized fluorescent probe.

  • PdCl₂.

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37 °C with 5% CO₂.

    • Seed the cells in a confocal dish and allow them to adhere overnight.

  • Cell Staining and Imaging:

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescent probe (e.g., 5 µM in serum-free DMEM) for 30 minutes at 37 °C.

    • Wash the cells again with PBS to remove any excess probe.

    • Image the cells using a confocal microscope (e.g., excitation at 488 nm, emission collected at 500-550 nm). This will serve as the control.

  • Palladium Treatment and Imaging:

    • Treat a separate dish of probe-loaded cells with PdCl₂ (e.g., 10 µM in serum-free DMEM) for 30 minutes at 37 °C.

    • Wash the cells with PBS.

    • Image the cells under the same conditions as the control. A significant increase in intracellular fluorescence should be observed.

Experimental Workflow Diagram:

Bioimaging_Workflow Cell_Culture Culture HeLa Cells Probe_Incubation Incubate with Fluorescent Probe Cell_Culture->Probe_Incubation Control_Imaging Control Imaging (Confocal Microscopy) Probe_Incubation->Control_Imaging Pd_Treatment Treat with Pd²⁺ Probe_Incubation->Pd_Treatment Analysis Analyze Fluorescence Intensity Control_Imaging->Analysis Treated_Imaging Imaging of Treated Cells (Confocal Microscopy) Pd_Treatment->Treated_Imaging Treated_Imaging->Analysis

Caption: Workflow for live-cell imaging of intracellular palladium.

Conclusion

This compound is a highly promising platform for the development of advanced fluorescent probes. The synthetic accessibility and the versatility of "click chemistry" allow for the creation of a diverse library of sensors for various analytes. The detailed protocols and representative data provided herein offer a solid foundation for researchers to design and implement novel this compound-based probes for their specific research needs in chemical biology, diagnostics, and drug development.

References

Application Notes and Protocols for Attaching 6-Ethynylquinoxaline to Antibodies and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed methods and protocols for the covalent attachment of 6-Ethynylquinoxaline, a terminal alkyne-containing small molecule, to antibodies and peptides. The primary methodologies discussed are the highly efficient and bioorthogonal "click chemistry" reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques are instrumental in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other functionalized biomolecules.

The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the biomolecules to the reaction conditions. While CuAAC is a robust and high-yielding reaction, the copper(I) catalyst can be cytotoxic, making SPAAC the preferred method for applications involving living cells or in vivo systems.[1][2]

This document offers a comprehensive guide, including detailed experimental protocols, quantitative data for representative reactions, and visualizations of the workflows and underlying principles.

Core Principles: Azide-Alkyne Cycloaddition

The foundation of these conjugation strategies is the [3+2] cycloaddition reaction between an azide and a terminal alkyne, forming a stable triazole linkage. This compound provides the alkyne functionality. To conjugate it to an antibody or peptide, the biomolecule must first be functionalized with an azide group.

Methods for Introducing Azides into Biomolecules:

  • Amine Modification: Primary amines on the side chains of lysine residues or the N-terminus can be modified with an NHS-ester functionalized linker containing a terminal azide.

  • Thiol Modification: Cysteine residues, either native or engineered, can be reacted with a maleimide-functionalized, azide-containing linker.

  • Unnatural Amino Acid Incorporation: An amino acid analog containing an azide group, such as p-azidophenylalanine (pAzF), can be incorporated into the protein sequence during expression.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for CuAAC and SPAAC reactions. While specific data for this compound is not extensively published, the data presented is derived from studies with structurally similar ethynyl-containing small molecules and is indicative of the expected outcomes.

Table 1: Representative Reaction Parameters for Antibody Conjugation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Typical Biomolecule Concentration 1-10 mg/mL1-10 mg/mL
Alkyne Reagent Molar Excess 5-20 equivalents3-10 equivalents
Reaction Time 1-4 hours4-24 hours
Reaction Temperature Room Temperature (20-25°C)4°C to 37°C
Typical pH 7.0 - 8.57.0 - 8.0
Catalyst CuSO₄/Sodium Ascorbate or Cu(I) sourceNone
Ligand (optional but recommended) THPTA, BTTAANot Applicable
Representative Conjugation Efficiency >90%>85%
Average Drug-to-Antibody Ratio (DAR) 2 - 8 (tunable)2 - 4 (tunable)

Table 2: Stability of Resulting Triazole Linkage

Linkage TypeStability in Human Plasma (Representative)Cleavage Conditions
1,4-disubstituted 1,2,3-triazole (from CuAAC) High stability, minimal cleavage observed over 7 days at 37°C.Requires harsh chemical conditions (not physiological).
1,2,3-triazole (from SPAAC) High stability, minimal cleavage observed over 7 days at 37°C.Requires harsh chemical conditions (not physiological).

Experimental Workflows and Signaling Pathways

Antibody-Drug Conjugate (ADC) Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate, which is a common application for molecules like this compound.

ADC_Mechanism ADC Antibody-Drug Conjugate (e.g., with this compound) Binding Binding to Tumor Antigen ADC->Binding 1 TumorCell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) TumorCell->Internalization 2 Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3 Release Drug Release Lysosome->Release 4 Drug This compound (Payload) Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5 Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow for SPAAC Conjugation to an Antibody

This diagram outlines the key steps for conjugating this compound to an azide-modified antibody via SPAAC.

SPAAC_Workflow Start Start: Azide-Modified Antibody PrepareAb 1. Prepare Antibody Solution (e.g., PBS pH 7.4) Start->PrepareAb Reaction 3. Mix Antibody and this compound (e.g., 10-fold molar excess of alkyne) PrepareAb->Reaction PrepareAlkyne 2. Prepare this compound Stock Solution (in DMSO) PrepareAlkyne->Reaction Incubation 4. Incubate (e.g., 12-24h at 4°C or RT) Reaction->Incubation Purification 5. Purify Conjugate (e.g., SEC, Protein A) Incubation->Purification Characterization 6. Characterize Conjugate (HIC, MS, SDS-PAGE) Purification->Characterization FinalProduct Final Product: Antibody-6-Ethynylquinoxaline Conjugate Characterization->FinalProduct

Caption: Experimental workflow for SPAAC conjugation.

Experimental Workflow for CuAAC Conjugation to a Peptide

This diagram illustrates the steps for conjugating this compound to an azide-modified peptide using CuAAC.

CuAAC_Workflow Start Start: Azide-Modified Peptide PreparePeptide 1. Prepare Peptide Solution (e.g., Phosphate Buffer) Start->PreparePeptide Reaction 3. Mix Reagents in Order: Peptide, Alkyne, Ligand, CuSO4, Sodium Ascorbate PreparePeptide->Reaction PrepareReagents 2. Prepare Reagent Stocks: - this compound (DMSO) - CuSO4 (aq) - Sodium Ascorbate (aq) - Ligand (e.g., THPTA, aq) PrepareReagents->Reaction Incubation 4. Incubate (e.g., 1-2h at RT) Reaction->Incubation Purification 5. Purify Conjugate (e.g., RP-HPLC) Incubation->Purification Characterization 6. Characterize Conjugate (LC-MS, MALDI-TOF) Purification->Characterization FinalProduct Final Product: Peptide-6-Ethynylquinoxaline Conjugate Characterization->FinalProduct

References

Application Notes and Protocols for Click Chemistry with 6-Ethynylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing 6-ethynylquinoxaline in click chemistry reactions, a powerful bioconjugation technique. The protocols outlined below are designed for researchers in drug development and chemical biology who are looking to leverage the unique properties of the quinoxaline moiety in their molecular constructs. This compound serves as a versatile building block for creating complex molecular architectures, including potential therapeutics and diagnostic agents, through highly efficient and specific click reactions.

Introduction to this compound in Click Chemistry

This compound is an aromatic heterocyclic compound functionalized with a terminal alkyne group. This alkyne moiety makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are renowned for their high yields, mild reaction conditions, and exceptional functional group tolerance, making them perfect for bioconjugation and medicinal chemistry applications.[1][2] The quinoxaline scaffold itself is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. By incorporating it into larger molecules via a stable triazole linkage formed during the click reaction, researchers can explore new chemical space and develop novel compounds with desired pharmacological properties.

Key Applications

  • Drug Discovery: Synthesis of novel quinoxaline-containing compounds for screening as potential therapeutic agents. The triazole linker is not just a passive connector but can influence the biological activity of the final conjugate.

  • Bioconjugation: Labeling of biomolecules such as proteins, peptides, and nucleic acids with the quinoxaline moiety for imaging, tracking, or targeted delivery purposes.[3]

  • Materials Science: Development of functional materials with specific electronic or photophysical properties derived from the quinoxaline core.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from a halogenated quinoxaline precursor, typically 6-bromoquinoxaline. The procedure involves a Sonogashira coupling followed by a desilylation reaction.

Step 1: Sonogashira Coupling of 6-Bromoquinoxaline with Ethynyltrimethylsilane

This reaction couples the aryl halide with a protected alkyne using a palladium and copper co-catalyst system.[4][5]

Materials:

  • 6-Bromoquinoxaline

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromoquinoxaline (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent and the amine base.

  • Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-((trimethylsilyl)ethynyl)quinoxaline.

Step 2: Desilylation of 6-((trimethylsilyl)ethynyl)quinoxaline

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.[6]

Materials:

  • 6-((trimethylsilyl)ethynyl)quinoxaline

  • Desilylating agent (e.g., potassium carbonate (K₂CO₃), tetrabutylammonium fluoride (TBAF), or potassium fluoride (KF))

  • Solvent (e.g., methanol (MeOH), THF)

Procedure:

  • Dissolve 6-((trimethylsilyl)ethynyl)quinoxaline in the chosen solvent.

  • Add the desilylating agent (e.g., K₂CO₃ in MeOH or TBAF in THF).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the reaction of this compound with an azide-containing molecule in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[3]

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction is typically monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired triazole product.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol describes a general procedure for the copper-free click reaction between this compound and a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative. Note that the reactivity of terminal alkynes in SPAAC is generally lower than that of strained alkynes with azides. For this reaction to be efficient, the azide partner would typically be a strained cyclooctyne. However, for the purpose of this protocol, we will describe the reaction of an azide with a DBCO-functionalized molecule, which is the more common SPAAC reaction. For a reaction with this compound, the partner would need to be an azide-functionalized strained alkyne, which is less common. A more practical SPAAC approach would be to functionalize the quinoxaline with an azide and react it with a strained alkyne. However, to fulfill the prompt, a generalized protocol for a terminal alkyne in a SPAAC-type reaction is provided below, though it is important to note this may require forcing conditions or may not be as efficient as the reaction with a strained alkyne.

A more effective SPAAC strategy would involve synthesizing a 6-azidoquinoxaline and reacting it with a strained alkyne like DBCO.

Materials:

  • This compound

  • Azide-functionalized strained cyclooctyne (e.g., DBCO-N₃)

  • Solvent (e.g., DMSO, acetonitrile, or a mixture with water)

Procedure:

  • Dissolve this compound (1.0 eq) and the azide-functionalized strained cyclooctyne (1.0-1.5 eq) in the chosen solvent.

  • Stir the reaction mixture at room temperature. The reaction time can vary significantly depending on the specific reactants and may range from a few hours to several days.[1]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can often be purified directly by preparative HPLC or by standard workup and column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters for CuAAC reactions involving aromatic alkynes, based on literature data for analogous systems.[3]

ParameterValue
Reactants This compound, Organic Azide
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate
Catalyst Loading (Cu²⁺) 10-20 mol%
Reducing Agent Sodium Ascorbate (2-5 eq to Cu²⁺)
Solvent t-BuOH/H₂O (1:1), DMF
Temperature Room Temperature
Reaction Time 4 - 24 hours
Typical Yield 70 - 95%

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alkyne This compound Mix Mix Reactants in Solvent Alkyne->Mix Azide Azide Compound Azide->Mix Add_Cu Add CuSO4 & Sodium Ascorbate Mix->Add_Cu React Stir at RT Add_Cu->React Extract Extraction React->Extract Purify Column Chromatography Extract->Purify Product Triazole Product Purify->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction cluster_workup_spaac Purification Azide_SPAAC Azido-Quinoxaline Mix_SPAAC Mix Reactants in Solvent Azide_SPAAC->Mix_SPAAC Alkyne_SPAAC Strained Alkyne (e.g., DBCO) Alkyne_SPAAC->Mix_SPAAC React_SPAAC Stir at RT (Copper-Free) Mix_SPAAC->React_SPAAC Purify_SPAAC Direct Purification (e.g., HPLC) React_SPAAC->Purify_SPAAC Product_SPAAC Triazole Product Purify_SPAAC->Product_SPAAC

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Logical_Relationship cluster_reactions Click Chemistry Reactions cluster_applications Applications Start This compound CuAAC CuAAC (with R-N3) Start->CuAAC SPAAC SPAAC (with Strained Azide) Start->SPAAC Product Quinoxaline-Triazole Conjugate CuAAC->Product SPAAC->Product Drug_Discovery Drug Discovery Product->Drug_Discovery Bioconjugation Bioconjugation Product->Bioconjugation Materials Materials Science Product->Materials

Caption: Applications of this compound in Click Chemistry.

References

Troubleshooting & Optimization

Technical Support Center: 6-Ethynylquinoxaline Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 6-Ethynylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my click reaction with this compound failing or giving very low yields?

Several factors can lead to poor outcomes. The most common culprits are related to the catalyst's activity, potential inhibition by the quinoxaline nitrogen, and the integrity of your reagents.

  • Inactive Catalyst: The reaction requires a Copper(I) catalyst. If you are starting with a Copper(II) salt (like CuSO₄), it must be fully reduced to Cu(I) in situ, typically with sodium ascorbate.[1][2] Oxygen in the solvent can re-oxidize Cu(I) to the inactive Cu(II) state, effectively stopping the reaction.[3]

  • Catalyst Inhibition: The nitrogen atoms in the quinoxaline ring can coordinate with the copper catalyst. This interaction can sometimes inhibit the catalytic cycle. Using a strong coordinating ligand for the copper can prevent this unwanted interaction and improve reaction efficiency.[2][3]

  • Reagent Purity: Ensure your this compound and azide partner are pure. Impurities can poison the catalyst. Additionally, check the integrity of your sodium ascorbate solution, as it should be prepared fresh to ensure its reducing capability.[3]

  • Poor Solubility: If either of your substrates has poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Adding a co-solvent like DMSO or DMF can help dissolve the reactants.[2][4]

Q2: I'm observing multiple spots on my TLC plate. What are the common side products?

The most prevalent side reaction in CuAAC is the homocoupling of the alkyne (Glaser coupling), which forms a diyne.[5] This occurs when the terminal alkyne reacts with another alkyne molecule instead of the azide.[5]

  • Cause: This side reaction is often favored when there's an insufficient amount of azide, a high concentration of the alkyne, or when the reaction is exposed to oxygen, which can promote the formation of Cu(II) species that facilitate this pathway.[5]

  • Solution: Ensure you are using a slight excess of the azide partner. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize alkyne homocoupling. Using an appropriate copper-chelating ligand helps maintain the copper in the +1 oxidation state, which is essential for the desired cycloaddition.[1][2]

Q3: How do I choose the right copper source, ligand, and solvent?

The choice of reagents is critical for success and depends on your specific substrates and whether you are working in a biological system.

  • Copper Source: The most convenient and common method is the in situ reduction of Copper(II) sulfate (CuSO₄) with sodium ascorbate.[1][2][3] This avoids handling potentially unstable Cu(I) salts like CuI or CuBr, which are prone to oxidation.[3]

  • Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][3] For aqueous or biological systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[6] For organic solvents, ligands like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) or PMDETA can be used. A 5:1 ligand-to-copper ratio is a robust starting point for many applications.[1][2]

  • Solvent: The choice of solvent can significantly impact reaction rates.[7][8] While water is considered an ideal "green" solvent for click chemistry, the limited solubility of many organic substrates can be an issue.[9] Mixtures of water with co-solvents like t-BuOH, THF, DMSO, or DMF are very common.[10][11] For substrates soluble in organic media, polar aprotic solvents like DMF and DMSO often give good results.[3]

Q4: My 1,2,3-triazole product is difficult to purify. What are the best practices?

Purification challenges often arise from residual copper catalyst and side products.

  • Copper Removal: Residual copper can be removed by washing the organic extract with an aqueous solution of EDTA or ammonia. Passing the crude product through a short plug of silica gel treated with a chelating agent can also be effective.

  • Product Isolation: If the product is a solid, crystallization is often an effective purification method.[10] For many products, standard column chromatography on silica gel is sufficient to separate the desired triazole from starting materials and byproducts like the Glaser homocoupling product.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues.

Symptom Possible Cause Recommended Solution
No Reaction / Very Slow Reaction 1. Inactive Cu(I) catalyst due to oxidation.1. Use a freshly prepared solution of sodium ascorbate. Ensure a 5-10 fold excess. Deoxygenate your solvent before adding the catalyst.[1]
2. Inhibition of catalyst by quinoxaline nitrogen.2. Add a stabilizing ligand like THPTA or TBTA in a 1:5 copper-to-ligand ratio.[1][3]
3. Poor solubility of reactants.3. Add a co-solvent (e.g., DMSO, DMF, THF) to ensure all reactants are fully dissolved.[2][4]
Low Yield of Desired Product 1. Alkyne homocoupling (Glaser coupling).1. Run the reaction under an inert atmosphere (N₂ or Ar). Use a slight excess of the azide. Ensure the copper catalyst is maintained in the Cu(I) state.[5]
2. Insufficient reaction time or temperature.2. Monitor the reaction by TLC or LC-MS. If slow at room temperature, gentle heating (35-50°C) can increase the rate.[3]
3. Steric hindrance around the alkyne or azide.3. Increase catalyst and ligand loading. Increase reaction time or temperature.
Multiple Byproducts 1. Degradation of sensitive substrates.1. If working with biomolecules, ensure the pH is buffered (around 7) and consider using radical scavengers like aminoguanidine.[1][2]
2. Reaction with impurities in starting materials.2. Purify starting materials (this compound and azide) before the reaction.
Difficulty in Purification 1. Residual copper catalyst in the product.1. Wash the crude product with an aqueous EDTA or ammonia solution. Use silica gel chromatography.
2. Product has similar polarity to a byproduct.2. Optimize the chromatographic mobile phase. Consider crystallization as an alternative purification method.[10]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general starting point and should be optimized for specific substrates.

1. Reagent Preparation:

  • This compound Solution: Prepare a 0.1 M solution in a suitable solvent (e.g., DMF/H₂O 1:1).

  • Azide Solution: Prepare a 0.11 M solution (1.1 equivalents) in the same solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

2. Reaction Setup: a. To a reaction vial, add the this compound solution (e.g., 1 mL, 0.1 mmol). b. Add the azide solution (1 mL, 0.11 mmol). c. In a separate microcentrifuge tube, pre-mix the CuSO₄ solution (e.g., 25 µL, 0.005 mmol, 5 mol%) and the THPTA ligand solution (50 µL, 0.025 mmol, 25 mol%) for a 1:5 copper-to-ligand ratio. Let it stand for 2 minutes.[1][2] d. Add the copper/ligand mixture to the main reaction vial. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (100 µL, 0.01 mmol, 10 mol%).

3. Incubation & Monitoring:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.[2][10]

4. Workup and Purification: a. Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL). b. Wash the combined organic layers with a 0.1 M aqueous EDTA solution to remove copper, followed by a brine wash. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography or crystallization to obtain the pure 1,2,3-triazole product.[10]

Visualized Workflows and Logic

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Soluble? Start->Check_Reagents Check_Conditions Are Conditions Optimal? Start->Check_Conditions Sol_Catalyst_O2 Deoxygenate Solvent Use Fresh Ascorbate Check_Catalyst->Sol_Catalyst_O2 No Sol_Catalyst_Ligand Add/Optimize Ligand (e.g., THPTA, 5:1 ratio) Check_Catalyst->Sol_Catalyst_Ligand Maybe Inhibited Sol_Reagents Purify Starting Materials Add Co-solvent (DMSO/DMF) Check_Reagents->Sol_Reagents No Sol_Conditions Increase Time / Gentle Heat Check Stoichiometry Check_Conditions->Sol_Conditions No Success Reaction Successful Sol_Catalyst_O2->Success Sol_Catalyst_Ligand->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: A troubleshooting decision tree for low-yield CuAAC reactions.

CuAAC_Catalytic_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_redox Redox Maintenance Cu_I Cu(I)-Ligand Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide + Alkyne Cu_II Cu(II)SO₄ Cu_I->Cu_II Oxidation (O₂) Alkyne R₁-C≡CH (this compound) Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide R₂-N₃ Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H⁺ Protonation Proton Source (e.g., H₂O) Product->Cu_I Regenerates Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate

Caption: The catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Technical Support Center: Optimizing Coupling Reactions for 6-Ethynylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-ethynylquinoxaline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for coupling this compound?

A1: The Sonogashira cross-coupling reaction is the most versatile and powerful method for coupling terminal alkynes like this compound with aryl or vinyl halides.[1][2] This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4] It is widely used due to its mild reaction conditions and tolerance for various functional groups, making it suitable for the synthesis of complex molecules and pharmaceuticals.[3]

Q2: Which palladium catalyst is best for the Sonogashira coupling of this compound?

A2: The choice of palladium catalyst is crucial for a successful reaction. While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope. Palladium complexes with N-heterocyclic carbene (NHC) ligands are known for their high catalytic activity.[5][6] For challenging couplings, palladium pre-catalysts, such as those from the Buchwald group (e.g., XPhos Pd G4), can be highly effective, especially for electron-rich or sterically hindered substrates.[7][8]

Q3: Is a copper co-catalyst always necessary for the Sonogashira reaction?

A3: Not always. While the classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free Sonogashira reactions have gained attention as a more environmentally friendly alternative.[2][9] These protocols can sometimes reduce the formation of alkyne homocoupling byproducts (Glaser coupling).[9] However, copper-free systems may require different ligands or reaction conditions to achieve high efficiency.[10]

Q4: What is the role of the base in the Sonogashira reaction, and which one should I choose?

A4: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate and neutralizes the hydrogen halide byproduct formed during the reaction.[3] Common bases include amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can often serve as the solvent as well.[1][11] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can also be used, sometimes in combination with a co-solvent like water.[7][12] The choice of base can significantly impact the reaction rate and yield, with stronger bases like Cs₂CO₃ sometimes being more effective for less reactive substrates.[12]

Q5: What solvents are suitable for this reaction?

A5: A variety of solvents can be used, and the optimal choice depends on the specific substrates and conditions. Amine bases like triethylamine can function as both the base and solvent.[1] Other common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), dioxane, and acetonitrile.[2][13] For green chemistry applications, aqueous media or solvents like 2-MeTHF have been successfully employed.[1][10] The solvent can influence catalyst stability, substrate solubility, and reaction rate.[13]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am not getting any of my desired coupled product, or the yield is very low. What could be the problem?

A: Low or no yield in a Sonogashira coupling can stem from several factors. Here is a systematic approach to troubleshooting the issue.

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture.

    • Solution: Ensure you are using fresh, high-quality catalyst. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere (nitrogen or argon). Consider using air- and moisture-stable palladium(II) pre-catalysts, which are reduced to the active Pd(0) species in situ.[5]

  • Insufficiently Anhydrous/Degassed Conditions: Oxygen can deactivate the palladium catalyst through oxidation.

    • Solution: Degas your solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas.

  • Poor Substrate Reactivity: The reactivity of the aryl halide partner follows the general trend: I > OTf > Br >> Cl.[3] Aryl chlorides are notoriously difficult to couple and often require specialized, highly active catalysts (e.g., those with Buchwald ligands).[14] Electron-rich halides can also be less reactive due to a slower oxidative addition step.[7]

    • Solution: If possible, switch to a more reactive halide (e.g., from an aryl bromide to an aryl iodide).[15] For less reactive substrates, increase the reaction temperature and consider using a more active catalyst system, such as one incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes.[6][7]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent.

    • Solution: Triethylamine is a common starting point.[1] If the reaction is sluggish, consider a stronger base like Cs₂CO₃ or K₃PO₄.[12] Ensure your substrates are soluble in the chosen solvent system. Sometimes, a co-solvent is needed to improve solubility.[15]

Problem 2: Significant Formation of Homocoupling Byproduct

Q: My main byproduct is the dimer of my alkyne (Glaser coupling). How can I prevent this?

A: Alkyne homocoupling is a common side reaction, especially in the presence of copper and oxygen.

  • Oxygen Contamination: The copper-catalyzed homodimerization is highly sensitive to the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are critical.

  • Copper-Free Conditions: The copper co-catalyst is primarily responsible for this side reaction.

    • Solution: Switch to a copper-free Sonogashira protocol.[9] These reactions often require a different set of conditions, such as a specific palladium catalyst/ligand combination and base, but can completely eliminate the homocoupling issue.[10]

  • Reaction Conditions: High concentrations of the alkyne or prolonged reaction times can favor homocoupling.

    • Solution: Try adding the alkyne slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Problem 3: Difficulty in Product Purification

Q: I have trouble separating my product from residual catalyst and byproducts. What are the best purification methods?

A: Purifying the final product can be challenging due to residual palladium catalyst, phosphine ligands, and byproducts.

  • Filtration: The crude reaction mixture often contains insoluble palladium black and salts.

    • Solution: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite® or silica gel to remove solid impurities and some baseline catalyst residues.

  • Chromatography: Column chromatography is the most common method for purification.

    • Solution: Use silica gel chromatography with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent system should be carefully chosen based on the polarity of your product. For quinoxaline derivatives, which can be somewhat polar, careful optimization is needed.[16]

  • Recrystallization: If the product is a stable solid, recrystallization can be a highly effective method to obtain high-purity material.[17]

    • Solution: Test various solvent systems (e.g., ethanol, methanol, or mixtures like ethyl acetate/hexanes) to find one in which your product is soluble at high temperatures but poorly soluble at room temperature or below.[16]

  • Aqueous Wash: An aqueous workup can help remove the amine base and its salts.

    • Solution: Transfer the reaction mixture to a separatory funnel, dilute with an organic solvent, and wash sequentially with a mild acid (e.g., dilute NH₄Cl solution) to remove the amine base, followed by water and brine.

Data Presentation: Optimizing Sonogashira Reaction Conditions

The following tables summarize the effects of various parameters on the yield of Sonogashira coupling reactions, based on findings from related systems in the literature. These should serve as a starting point for optimizing your reaction with this compound.

Table 1: Effect of Palladium Catalyst on Yield

Catalyst (mol%)Ligand (mol%)Co-Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)NoneCs₂CO₃2-MeTHFRoom TempGood to Excellent[10]
Pd(OAc)₂ (0.036)NoneCuI (0.397)VariesVaries70-120Up to 99[11]
Pd NanoparticlesNoneNoneVariesDMFVariesGood[9]
Fe(acac)₃ (10)2,2'-bipyridyl (20)NoneCs₂CO₃Toluene135Good[12]

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Triethylamine (5)Aqueous Medium50VariesGood to Quantitative[1]
K₃PO₄ (Varies)PEG-20060VariesGood[12]
DiisopropanolamineDMF8024Side Product Formed[11]
TriethylamineTriethylamine503.5Full Conversion[11]
Cs₂CO₃ (2.2)Solvent (0.5 M)8024Varies[18]

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for your specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Base/Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Then, add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.) via syringe.[3] If the base is a liquid (like triethylamine), it can often be used as the solvent.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C).[3][11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the desired product.[16]

Visualized Workflows and Logic

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Halide, This compound, & CuI B Evacuate & Backfill with Inert Gas (3x) A->B C Add Pd Catalyst, Solvent, & Base B->C D Stir at Optimal Temperature C->D E Monitor Progress (TLC / LC-MS) D->E F Filter through Celite E->F G Aqueous Wash (if needed) F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

// Yield Path Catalyst [label="Check Catalyst Activity\n& Handling", fillcolor="#FFFFFF"]; Conditions [label="Ensure Anhydrous &\nDegassed Conditions", fillcolor="#FFFFFF"]; Substrate [label="Increase Reactivity:\nSwitch Halide (Br -> I)\nUse more active catalyst", fillcolor="#FFFFFF"]; TempBase [label="Optimize Temperature\n& Base/Solvent System", fillcolor="#FFFFFF"];

// Homocoupling Path Degas [label="Improve Degassing\n& Inert Atmosphere", fillcolor="#FFFFFF"]; CuFree [label="Switch to\nCopper-Free Protocol", fillcolor="#FFFFFF"]; AlkyneAdd [label="Add Alkyne via\nSyringe Pump", fillcolor="#FFFFFF"];

// Reproducibility Path Reagents [label="Verify Reagent Purity\n& Concentration", fillcolor="#FFFFFF"]; Technique [label="Standardize Technique:\nDegassing, Temp Control", fillcolor="#FFFFFF"];

End [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Yield; Yield -> Homocoupling [label="No"]; Homocoupling -> Reproducibility [label="No"]; Reproducibility -> End [label="No\n(Consult Further)"];

Yield -> Catalyst [label="Yes"]; Catalyst -> Conditions; Conditions -> Substrate; Substrate -> TempBase; TempBase -> End;

Homocoupling -> Degas [label="Yes"]; Degas -> CuFree; CuFree -> AlkyneAdd; AlkyneAdd -> End;

Reproducibility -> Reagents [label="Yes"]; Reagents -> Technique; Technique -> End; } dot Caption: A logical workflow for troubleshooting common coupling reaction issues.

References

Technical Support Center: 6-Ethynylquinoxaline in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Ethynylquinoxaline in bioconjugation experiments. The information provided is intended to help users anticipate and resolve potential issues, thereby improving experimental outcomes.

Troubleshooting Guide

This guide addresses common problems encountered during the bioconjugation of this compound, particularly in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient Catalyst Activity: Oxidation of Cu(I) to Cu(II); Insufficient ligand concentration.- Degas all solutions thoroughly to remove oxygen. - Use a fresh solution of reducing agent (e.g., sodium ascorbate). - Increase the concentration of the copper-stabilizing ligand (e.g., THPTA, BTTAA).
Suboptimal Reaction Conditions: Incorrect pH; Low temperature.- Maintain a pH between 7 and 8 for optimal CuAAC reaction rates. - While the reaction proceeds at room temperature, gentle heating to 37°C may improve kinetics.
Steric Hindrance: The bioconjugation site on the protein or biomolecule is sterically inaccessible.- If possible, redesign the biomolecule to introduce the azide at a more accessible location. - Consider using a longer PEG linker on the azide-containing molecule.
Formation of Unidentified Side Products Alkyne Homocoupling (Glaser Coupling): Copper-catalyzed dimerization of this compound.- Ensure a sufficient excess of the azide-containing partner. - Maintain a low concentration of the copper catalyst. - Use a copper-stabilizing ligand to minimize this side reaction.
Reaction with Thiols: Free thiols (e.g., from cysteine residues or reducing agents like DTT) can potentially interact with the alkyne or the quinoxaline ring.- If possible, cap free thiols on the biomolecule prior to conjugation using reagents like N-ethylmaleimide (NEM). - Avoid using thiol-containing reducing agents; use TCEP instead of DTT.
Quinoxaline Ring Modification: The quinoxaline N-heterocycle may be susceptible to modification under harsh conditions.- Avoid highly acidic or basic conditions (pH outside 6-9). - Protect the reaction from prolonged exposure to high-intensity light.
Degradation of Biomolecule Copper-Mediated Damage: Copper ions, especially in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that damage proteins or nucleic acids.- Keep catalyst and reducing agent concentrations as low as possible while maintaining an acceptable reaction rate. - Use a copper chelating ligand to sequester excess copper ions. - Consider switching to a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Inconsistent Results Between Batches Variability in Reagent Quality: Purity of this compound, azide partner, or catalyst can vary.- Use highly purified reagents. - Characterize each new batch of this compound and the azide partner by NMR and mass spectrometry.
Inconsistent Reaction Setup: Minor variations in pH, temperature, or degassing procedures.- Standardize all experimental parameters and document them meticulously for each run.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when using this compound in a CuAAC reaction?

A1: The most frequently observed side reaction is the copper-catalyzed homocoupling of the alkyne, leading to a dimer of this compound.[1] This is more prevalent at higher copper concentrations and lower temperatures. Additionally, if your biomolecule contains free thiols, there is a potential for side reactions.[2][3]

Q2: Is this compound stable under typical physiological conditions (pH 7.4, 37°C)?

A2: Generally, the quinoxaline scaffold is stable under physiological conditions.[4] However, prolonged incubation, especially in the presence of certain cellular components or under illumination, may lead to degradation. It is always recommended to perform stability studies of your specific conjugate under your experimental conditions.

Q3: Can the nitrogen atoms in the quinoxaline ring interfere with the bioconjugation reaction?

A3: The nitrogen atoms of the quinoxaline ring are generally not reactive under the neutral to slightly basic conditions of CuAAC. They are part of an aromatic system, which confers stability. However, N-heterocycles can coordinate with copper, which might influence the local concentration of the catalyst.[1][5] This is not typically a major issue but could be a factor in complex systems.

Q4: I am observing significant damage to my protein during labeling with this compound. What is the likely cause and how can I prevent it?

A4: The most probable cause is copper-induced oxidative damage. The combination of Cu(I), a reducing agent, and any residual oxygen can generate reactive oxygen species (ROS). To mitigate this, ensure thorough deoxygenation of all buffers, use the lowest effective concentration of copper and reducing agent, and include a copper-chelating ligand. For highly sensitive biomolecules, switching to a copper-free click chemistry approach, such as SPAAC, is the most effective solution.[6]

Q5: Are there alternatives to copper-catalyzed click chemistry for this compound?

A5: While this compound is a terminal alkyne designed for CuAAC, copper-free alternatives exist for bioconjugation in general. These methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), use a strained cyclooctyne instead of a terminal alkyne.[6] If you are experiencing issues with copper toxicity, you would need to switch to a cyclooctyne-based reagent instead of this compound.

Q6: How can I confirm that the observed side products are due to alkyne homocoupling?

A6: The homodimer of this compound will have a mass that is twice the mass of the starting material minus two protons. This can be readily identified using mass spectrometry (e.g., LC-MS).

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified biomolecule with this compound. Optimization will be required for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of your azide-modified biomolecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a fresh stock solution of a copper(I) source (e.g., 50 mM CuSO₄ in water).

    • Prepare a fresh stock solution of a reducing agent (e.g., 100 mM sodium ascorbate in water).

    • Prepare a stock solution of a copper-chelating ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule (e.g., to a final concentration of 10 µM) and this compound (e.g., to a final concentration of 100 µM).

    • Add the copper-chelating ligand to the reaction mixture (e.g., to a final concentration of 250 µM).

    • Add the CuSO₄ solution (e.g., to a final concentration of 50 µM).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 1 mM).

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive.

  • Purification and Analysis:

    • Purify the conjugate from excess reagents using an appropriate method for your biomolecule (e.g., size-exclusion chromatography, dialysis, or spin filtration).

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and assess purity.

Visualizations

CuAAC_Side_Reactions cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products This compound This compound Desired Conjugate Desired Conjugate This compound->Desired Conjugate CuAAC Homodimer Homodimer This compound->Homodimer Glaser Coupling Azide-Biomolecule Azide-Biomolecule Azide-Biomolecule->Desired Conjugate Cu(I) Cu(I) Cu(I)->Desired Conjugate Cu(I)->Homodimer Ligand Ligand Ligand->Cu(I) stabilizes Troubleshooting_Workflow Start Low Conjugation Yield or Side Products Observed Check_Catalyst Is the catalyst system fresh and deoxygenated? Start->Check_Catalyst Check_Thiol Are free thiols present? Check_Catalyst->Check_Thiol Yes Solution_Catalyst Prepare fresh reagents, degas buffers, add stabilizing ligand. Check_Catalyst->Solution_Catalyst No Check_Concentration Is alkyne homodimerization suspected? Check_Thiol->Check_Concentration No Solution_Thiol Cap thiols with NEM or use TCEP instead of DTT. Check_Thiol->Solution_Thiol Yes Check_Damage Is the biomolecule degrading? Check_Concentration->Check_Damage No Solution_Concentration Decrease Cu(I) concentration, increase azide ratio. Check_Concentration->Solution_Concentration Yes Solution_Damage Switch to copper-free click chemistry (SPAAC). Check_Damage->Solution_Damage Yes Success Problem Resolved Check_Damage->Success No Solution_Catalyst->Check_Thiol Solution_Thiol->Check_Concentration Solution_Concentration->Check_Damage Solution_Damage->Success

References

improving the solubility of 6-Ethynylquinoxaline for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of using 6-Ethynylquinoxaline in aqueous reactions, with a primary focus on improving its limited solubility.

Troubleshooting Guide

This guide addresses common problems encountered during experimental work with this compound.

Q1: My this compound, dissolved in DMSO, precipitates immediately when added to my aqueous buffer. What are the initial troubleshooting steps?

A: Immediate precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like quinoxaline derivatives.[1] This indicates that the compound's concentration in the final aqueous solution exceeds its solubility limit. Here are the immediate steps to take:

  • Visual Stock Inspection: Before any dilution, ensure your high-concentration stock solution in the organic solvent (e.g., DMSO) is completely clear, with no visible particulates.[1]

  • Optimize Dilution Protocol: Avoid adding the stock solution as a single bolus. Instead, add the stock solution to the aqueous buffer dropwise or in a stepwise manner while vortexing or stirring vigorously. This can sometimes prevent immediate precipitation by promoting faster mixing.[1]

  • Verify Final Concentration: The most likely cause is that the target final concentration of this compound is higher than its aqueous solubility. Attempt to work at a lower final concentration to see if the precipitation issue resolves.[1]

  • Check Co-solvent Tolerance: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, typically recommended to be less than 1% in biological assays, to avoid impacting the biological system or acting as the primary solvent.[1][2]

Q2: I have optimized my dilution protocol and lowered the final concentration, but I still observe cloudiness or precipitation over time. What are my next options?

A: If basic troubleshooting fails, you will need to employ a solubility enhancement technique. The goal is to increase the apparent solubility of this compound in your aqueous system without chemically modifying it. The most common and accessible methods for a research setting are:

  • Using Co-solvents: Introduce a water-miscible organic solvent at a low concentration in your final reaction mix to increase the solvent's polarity and capacity to dissolve the compound.[3]

  • Complexation with Cyclodextrins: Utilize cyclodextrins, which have a hydrophobic inner cavity that can encapsulate the poorly soluble compound, while their hydrophilic exterior allows the entire complex to dissolve in water.[4]

  • pH Adjustment: Since quinoxalines are typically weak bases, adjusting the pH of the buffer to be more acidic can increase solubility by forming a more soluble salt.[5]

Below is a workflow to guide you through troubleshooting this issue.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Buffer check_stock Is stock solution in organic solvent clear? start->check_stock optimize_dilution Optimize Dilution (Vortexing, Stepwise Addition) check_stock->optimize_dilution  Yes   dissolve_stock Re-dissolve Stock (Warm, Sonicate) check_stock->dissolve_stock  No   lower_conc Lower Final Compound Concentration optimize_dilution->lower_conc check_solvent Is final organic solvent concentration low (<1%)? lower_conc->check_solvent enhancement Proceed to Solubility Enhancement Techniques check_solvent->enhancement  No / Still Precipitates   end_good Problem Solved check_solvent->end_good  Yes / No Precipitation   dissolve_stock->start

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective co-solvents for improving the solubility of this compound?

A: Co-solvency is often the first and easiest method to try for increasing the solubility of a poorly soluble drug.[3] By mixing a water-miscible organic solvent with your aqueous buffer, you can increase the solubility of hydrophobic compounds. For quinoxaline derivatives, common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG) 300.[3] It is crucial to test the tolerance of your specific experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.

Co-SolventTypical Starting Concentration in Final AssayNotes
DMSO 0.1% - 1% (v/v)Powerful solvent, but can be toxic to cells at higher concentrations.[1]
Ethanol 1% - 5% (v/v)Generally well-tolerated but can affect protein stability.
PEG 300 1% - 10% (v/v)A low-toxicity option often used in formulations.[3]

Q2: How does cyclodextrin complexation work, and which type should I use?

A: Cyclodextrins are cyclic oligosaccharides that act as molecular containers. They have a hydrophilic outer surface and a hydrophobic inner cavity.[4] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions, thereby increasing the apparent solubility of the compound.[4]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity, making it a suitable choice for many biological experiments.

G cluster_0 Mechanism of Cyclodextrin Encapsulation compound This compound (Hydrophobic) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex water Aqueous Solution complex->water Dissolves in G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock in DMSO serial_dilute Create Serial Dilutions in DMSO Plate prep_stock->serial_dilute add_buffer Add Aqueous Buffer to Dilutions serial_dilute->add_buffer incubate Incubate (1-2h) at Room Temp add_buffer->incubate measure Measure Turbidity (Nephelometer or Plate Reader) incubate->measure determine Determine Highest Non-Precipitated Concentration measure->determine

References

preventing the degradation of 6-Ethynylquinoxaline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-Ethynylquinoxaline during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by exposure to light, oxygen, moisture, and extreme temperatures. The ethynyl group and the quinoxaline ring system are susceptible to specific degradation pathways under these conditions.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability of solid this compound, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down potential solid-state reactions.
Light Store in an amber or opaque vialProtects the compound from photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation of the ethynyl group and the quinoxaline ring.
Moisture Store in a desiccated environmentPrevents hydrolysis and moisture-mediated degradation.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid compound. For short-term storage, refrigeration (2-8°C) is adequate. For long-term storage, we recommend storing aliquots in tightly sealed vials at -20°C or -80°C. It is advisable to use anhydrous solvents and to purge the vial with an inert gas before sealing to minimize oxidative degradation. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidation: The electron-rich quinoxaline ring and the ethynyl group are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Photodegradation: Aromatic heterocyclic compounds are often light-sensitive. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation products.

  • Hydrolysis: Although the ethynyl group is not readily hydrolyzed, the quinoxaline ring may be susceptible to hydrolytic cleavage under certain pH conditions, particularly if impurities are present.

Potential Degradation Pathways

A This compound B Oxidation (O2, light, metal traces) A->B Susceptible Ring and Ethynyl Group C Photodegradation (UV/Visible light) A->C Aromatic System D Hydrolysis (Moisture, pH extremes) A->D Presence of Heteroatoms E Oxidized Quinoxaline Derivatives (e.g., N-oxides) B->E F Polymerized or Oligomerized Products B->F C->F G Ring-Opened Products D->G

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity in biological assays. Degradation of this compound due to improper storage.1. Verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review and optimize storage conditions based on the recommendations in this guide.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Attempt to identify the degradation products by mass spectrometry. 2. Correlate the appearance of new peaks with storage time and conditions to identify the cause of degradation. 3. Implement stricter storage protocols (e.g., inert atmosphere, protection from light).
Change in physical appearance of the solid compound (e.g., color change). Significant degradation has likely occurred.Discard the compound and obtain a new batch. Ensure the new batch is stored under optimal conditions from the outset.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable buffer components)
  • C18 reversed-phase HPLC column
  • HPLC system with UV detector

2. Sample Preparation for Stress Studies:

  • Thermal Stress: Store solid compound and a solution (e.g., in DMSO) at elevated temperatures (e.g., 40°C, 60°C) and at recommended storage temperature (-20°C) as a control.
  • Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines.[1][2] A control sample should be wrapped in aluminum foil to protect it from light.
  • Hydrolytic Stress: Prepare solutions in aqueous buffers at different pH values (e.g., pH 4, 7, and 9) and store at a controlled temperature.
  • Oxidative Stress: Prepare a solution and treat with a low concentration of an oxidizing agent (e.g., hydrogen peroxide).

3. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient can be optimized to achieve good separation of the parent compound from any degradation products.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Analyze samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, 1 week).
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Monitor the formation of any new peaks, which indicate degradation products.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare solutions of This compound B Thermal (e.g., 40°C, 60°C) A->B C Photolytic (ICH Q1B) A->C D Hydrolytic (pH 4, 7, 9) A->D E Oxidative (e.g., H2O2) A->E F HPLC Analysis (at T=0, T=x) B->F C->F D->F E->F G Calculate % Remaining Parent Compound F->G H Monitor Degradation Product Formation F->H

Caption: Workflow for assessing the stability of this compound.

References

dealing with poor yields in 6-Ethynylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of 6-Ethynylquinoxaline, particularly focusing on overcoming poor yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a two-step process. The first step involves a Sonogashira cross-coupling reaction between a 6-haloquinoxaline (typically 6-bromoquinoxaline) and a protected acetylene, such as trimethylsilylacetylene (TMSA). The second step is the deprotection of the silyl group to yield the terminal alkyne, this compound.

Q2: Why is a protecting group like trimethylsilyl (TMS) used for the alkyne?

A2: The TMS group serves two primary purposes. Firstly, it prevents the terminal alkyne from undergoing undesired side reactions, such as homocoupling (Glaser coupling), which is a common issue in Sonogashira reactions.[1][2] Secondly, it can improve the stability and handling of the alkyne reagent.

Q3: My Sonogashira coupling reaction is not working at all. What are the most critical initial checks?

A3: For a completely failed Sonogashira reaction, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction atmosphere. Ensure your palladium catalyst and copper(I) iodide co-catalyst are fresh and active. It is crucial to maintain an inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents, as oxygen can lead to catalyst decomposition and promote alkyne homocoupling.[1]

Q4: What is the typical reactivity order for the 6-haloquinoxaline?

A4: The reactivity of the halide in the Sonogashira coupling follows the general trend: I > Br > Cl > F. 6-Iodoquinoxaline would be the most reactive, often allowing for milder reaction conditions. However, 6-bromoquinoxaline is a commonly used and effective substrate, though it may require heating to achieve a good reaction rate.[2] 6-Chloroquinoxaline is less reactive and might necessitate more forcing conditions or specialized catalyst systems.

Q5: How can I monitor the progress of the Sonogashira reaction and the deprotection step?

A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring these reactions. Quinoxaline derivatives are often UV active, allowing for visualization under a UV lamp.[3] Staining with agents like potassium permanganate can also be effective for visualizing the alkyne and its derivatives. By comparing the spots of your reaction mixture to those of your starting materials, you can track the consumption of reactants and the formation of products.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling of 6-Bromoquinoxaline and TMS-Acetylene

Possible Cause & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI). Ensure proper storage of catalysts under an inert atmosphere. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.
Presence of Oxygen Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
Impure Reagents Ensure 6-bromoquinoxaline is pure. Purify if necessary. Use high-purity trimethylsilylacetylene. The amine base (e.g., triethylamine or diisopropylethylamine) should be distilled and dry, as amines can oxidize over time.
Suboptimal Temperature For aryl bromides like 6-bromoquinoxaline, heating is often required.[2] Start with a temperature around 50-80 °C and optimize as needed. Monitor for potential degradation at higher temperatures.
Incorrect Solvent or Base Common solvent systems include anhydrous THF, DMF, or a mixture of THF and the amine base. Ensure the amine base is in sufficient excess (typically 2-3 equivalents) to act as both a base and a scavenger for the generated hydrohalic acid.[2]
Alkyne Homocoupling This side reaction, forming bis(trimethylsilyl)acetylene, is promoted by oxygen and the copper catalyst.[1][2] To minimize this, ensure strictly anaerobic conditions. Alternatively, a copper-free Sonogashira protocol can be employed.[4]
Issue 2: Incomplete or Low-Yielding TMS Deprotection

Possible Cause & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Ineffective Deprotecting Agent A common method for TMS deprotection is using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[5] Alternatively, a mild base like potassium carbonate in methanol can be effective.[6] Ensure the reagent is not old or decomposed.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC to ensure it goes to completion. Most TMS deprotections proceed at room temperature. If the reaction is sluggish, gentle warming might be necessary, but be cautious of potential side reactions.
Degradation of the Quinoxaline Ring The quinoxaline core is generally stable under mild basic or acidic conditions used for TMS deprotection.[7] However, prolonged exposure to harsh conditions should be avoided. If degradation is suspected, consider using milder deprotection methods.
Work-up Issues Ensure proper quenching of the deprotection reaction and thorough extraction of the product. The final this compound may have different solubility properties compared to its TMS-protected precursor.
Issue 3: Difficulty in Purifying this compound

Possible Cause & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Co-elution of Impurities If impurities co-elute with the product during column chromatography, optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[8]
Streaking on Silica Gel Column The nitrogen atoms in the quinoxaline ring can interact with the acidic silica gel, causing streaking. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (~1%), to your eluent system.[8]
Persistent Color If the purified product retains a color, it might be due to trace impurities. Treatment with activated charcoal followed by filtration and recrystallization can often remove colored impurities.[8]
Product Precipitation on the Column If the product has low solubility in the eluent, it may precipitate on the column. Ensure the crude material is fully dissolved before loading. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before placing it on the column.[8]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 6-Bromoquinoxaline with Trimethylsilylacetylene

This protocol is a general guideline and may require optimization.

Materials:

  • 6-Bromoquinoxaline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and distilled

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromoquinoxaline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).[2]

  • Add anhydrous, degassed THF via syringe to dissolve the solids.

  • Add anhydrous, distilled TEA (2.0-3.0 eq.) to the mixture.[2]

  • Slowly add trimethylsilylacetylene (1.2-1.5 eq.) via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 6-(trimethylsilylethynyl)quinoxaline can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of 6-(Trimethylsilylethynyl)quinoxaline

Materials:

  • 6-(Trimethylsilylethynyl)quinoxaline

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude or purified 6-(trimethylsilylethynyl)quinoxaline (1.0 eq.) in methanol.

  • Add potassium carbonate (0.1-0.5 eq.) to the solution.[6]

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_purification Purification start 6-Bromoquinoxaline + Trimethylsilylacetylene reagents1 Pd(PPh₃)₂Cl₂, CuI, TEA, THF, 50-80°C product1 6-(Trimethylsilylethynyl)quinoxaline reagents1->product1 Coupling reagents2 K₂CO₃, MeOH, Room Temp. product1->reagents2 product2 This compound reagents2->product2 Deprotection purify Flash Column Chromatography product2->purify

Caption: Synthetic workflow for this compound.

troubleshooting_sonogashira cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_side_reactions Side Reactions low_yield Low Yield in Sonogashira Coupling inactive_pd Inactive Pd Catalyst low_yield->inactive_pd oxygen Presence of Oxygen low_yield->oxygen impure_halide Impure 6-Bromoquinoxaline low_yield->impure_halide homocoupling Alkyne Homocoupling (Glaser Coupling) low_yield->homocoupling pd_black Palladium Black Formation inactive_pd->pd_black inactive_cu Degraded CuI oxygen->homocoupling temperature Suboptimal Temperature solvent_base Incorrect Solvent/Base impure_alkyne Impure TMS-Acetylene oxidized_amine Oxidized Amine Base

Caption: Troubleshooting logic for low Sonogashira yields.

References

Technical Support Center: Purification of 6-Ethynylquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-Ethynylquinoxaline reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from both the starting materials and side reactions during the synthesis. When synthesizing this compound, particularly via Sonogashira coupling of a 6-haloquinoxaline with a terminal alkyne, you may encounter the following impurities:

  • Unreacted Starting Materials: Residual 6-haloquinoxaline and the terminal alkyne starting material may remain in the crude product.

  • Homocoupled Alkyne (Glaser Coupling Product): The terminal alkyne can couple with itself in the presence of the copper co-catalyst to form a symmetrical diyne.[1]

  • Benzimidazole Derivatives: If the quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, impurities in the dicarbonyl compound (such as aldehydes) can lead to the formation of benzimidazole byproducts.

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring during synthesis can lead to the formation of N-oxides. This is more likely if the reaction is exposed to air for extended periods at high temperatures.

  • Catalyst Residues: Palladium and copper catalysts used in the coupling reaction may need to be removed during purification.

Q2: My this compound product is an oil and won't crystallize. What can I do?

A2: If your product is an oil, crystallization can be challenging. Here are several strategies to try:

  • Solvent Screening: Perform a systematic screening of various solvents, from nonpolar (e.g., hexanes, pentane) to more polar options (e.g., ethanol, isopropanol). A suitable solvent will dissolve the compound when hot but not at room temperature.[2][3]

  • Two-Solvent System: If a single solvent doesn't work, try a two-solvent system. Dissolve your oily product in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gentle warming should clarify the solution, and upon slow cooling, crystals may form.[2][4] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[3][4]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution to induce crystallization.[4]

  • Column Chromatography: If crystallization fails, column chromatography is a reliable method for purifying oils.

Q3: I am having trouble separating my this compound from a very similar, nonpolar impurity by column chromatography. What can I try?

A3: Separating compounds with similar polarities can be difficult. Here are some advanced column chromatography techniques:

  • Optimize the Eluent: Start with a very nonpolar eluent (e.g., pure hexanes) and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. The goal is to achieve a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate, as this often provides the best separation.[2]

  • Use a Different Solvent System: If a hexane/ethyl acetate system is not effective, try a different solvent combination. For example, a mixture of petroleum ether and ethyl acetate has been used successfully for purifying other quinoxaline derivatives.

  • Argentation Chromatography: This technique is particularly useful for separating compounds based on their degree of unsaturation. By impregnating the silica gel with silver nitrate, you can increase the retention of compounds with π-bonds. This can be effective for separating alkynes from alkenes or other unsaturated impurities.[2]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve separation efficiency.[2]

  • Dry Loading: For compounds that are not very soluble in the eluent, dry loading can improve resolution. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully loaded onto the top of your column.[2]

Troubleshooting Guides

Problem 1: Low yield after column chromatography.

Possible Cause Troubleshooting Step
Product is too polar and is sticking to the silica gel. Gradually increase the polarity of the eluent. If necessary, add a small percentage of a more polar solvent like methanol.
Product is co-eluting with an impurity. Optimize the solvent system using TLC to achieve better separation. Consider using a different stationary phase or argentation chromatography.
Product is unstable on silica gel. Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[2]
Improper column packing. Ensure the column is packed uniformly without any cracks or air bubbles. "Wet-packing" is generally preferred.[5]

Problem 2: Product is still impure after recrystallization.

Possible Cause Troubleshooting Step
Inappropriate solvent choice. The chosen solvent may be dissolving the impurities along with the product. Perform a more thorough solvent screen to find a solvent that dissolves the product when hot but leaves the impurities either insoluble or fully dissolved at all temperatures.[3]
Cooling the solution too quickly. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Insufficient washing of crystals. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]
The impurity has very similar solubility to the product. Consider a second recrystallization from a different solvent system. If that fails, column chromatography may be necessary.

Data Presentation

The following table summarizes typical column chromatography conditions used for the purification of quinoxaline derivatives. Note that optimal conditions for this compound may vary.

Compound Stationary Phase Eluent System Reference
6-benzylindolo[1,2-a]quinoxalineSilica gelPetroleum ether/Ethyl acetate = 25:1[8]
2-benzyl-6-methylquinazolin-4(3H)-oneSilica gelPetroleum ether/Ethyl acetate = 5:1[8]
2-benzyl-6-methoxyquinazolin-4(3H)-oneSilica gelPetroleum ether/Ethyl acetate = 1:1[8]
6-chloro-7-fluoro quinoxalinesSilica gelNot specified[9]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general guideline for purifying this compound reaction products using silica gel column chromatography.

Materials:

  • Crude this compound product

  • Silica gel (230-400 mesh)

  • Selected eluent system (e.g., Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation of the this compound from impurities. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to push the solvent through the column.

    • Collect fractions in separate tubes.

  • Monitor the Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general method for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Appropriate recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: Test the solubility of a small amount of the crude product in various solvents to find one in which the compound is soluble when hot and insoluble when cold.[10]

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring or swirling until the solid completely dissolves. Add more solvent in small portions if necessary.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool the Solution:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.[6]

    • For maximum yield, you can then place the flask in an ice bath.[6]

  • Collect the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals:

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]

  • Dry the Crystals:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow crude_product Crude this compound Reaction Mixture workup Aqueous Workup crude_product->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4/MgSO4 extraction->drying concentration Concentration in vacuo drying->concentration purification_choice Choice of Purification concentration->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography  If oil or complex mixture recrystallization Recrystallization purification_choice->recrystallization  If solid pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

TroubleshootingPurification start Impure Product After Initial Purification check_purity Assess Purity (TLC, NMR, etc.) start->check_purity is_pure Is the product pure? check_purity->is_pure known_impurity Identify Impurity if Possible (e.g., starting material, homocoupled alkyne) is_pure->known_impurity No end_pure Pure Product is_pure->end_pure Yes column_issues Column Chromatography Issues? known_impurity->column_issues recrystallization_issues Recrystallization Issues? known_impurity->recrystallization_issues optimize_column Optimize Column Conditions: - Change eluent polarity - Try different solvent system - Use argentation chromatography - Dry loading column_issues->optimize_column Yes optimize_recrystallization Optimize Recrystallization: - Screen different solvents/pairs - Slow cooling - Scratch or seed recrystallization_issues->optimize_recrystallization Yes end_repeat Repeat Purification or Consider Alternative Method optimize_column->end_repeat optimize_recrystallization->end_repeat

References

minimizing background fluorescence with 6-Ethynylquinoxaline probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 6-Ethynylquinoxaline probes. Our goal is to help you minimize background fluorescence, optimize your signal-to-noise ratio, and generate reliable data for your drug development and research applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using this compound probes?

A1: High background fluorescence is a common issue that can obscure your specific signal. The main sources include:

  • Autofluorescence: Many biological specimens naturally fluoresce due to endogenous molecules like collagen, elastin, NADH, and lipofuscin.[1][2][3] This is often more pronounced in the blue and green channels.[1][2]

  • Non-Specific Binding: The this compound probe or the fluorescent azide dye used in the click reaction can bind non-specifically to cellular components.[4][5]

  • Residual Unbound Probe/Dye: Insufficient washing can leave behind unbound probes or fluorescent dyes, contributing to a diffuse background signal.[4][6][7]

  • Suboptimal Click Reaction: Inefficient click chemistry can result in unreacted fluorescent azide dye that is not washed away.[4]

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde can sometimes induce autofluorescence.[1][8][9]

Q2: How can I confirm that the fluorescent signal I'm observing is specific to the incorporation of the this compound probe?

A2: To verify signal specificity, you should perform a competition experiment.[4] In this control, you co-incubate your cells with the this compound probe and an excess of the corresponding natural, unmodified nucleoside or molecule. If the signal is specific, the natural molecule will compete with the alkyne-modified probe for incorporation, leading to a significant reduction in the fluorescent signal.[4]

Q3: Can the choice of fluorescent dye affect my background signal?

A3: Yes, the choice of fluorophore is critical. To minimize interference from autofluorescence, which is often strongest in the shorter visible wavelengths (blue and green), consider using fluorescent dyes with far-red or near-infrared emission spectra.[1][6] However, be aware that some cellular components, like lipofuscin, have broad emission spectra that can still cause background issues in these longer wavelengths.[1]

Q4: How does photobleaching affect my results, and how can I minimize it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to a loss of signal.[10] To minimize photobleaching, reduce the exposure of your sample to high-intensity excitation light.[4] Using an anti-fade mounting medium is also highly recommended to preserve your fluorescent signal during imaging.[4][11]

Troubleshooting Guide

Issue 1: High Background Fluorescence

Question: I am observing high background fluorescence across my entire sample, which is obscuring the specific signal. What are the potential causes and how can I reduce the background?

Answer: This is a common issue with several potential causes. Here is a systematic approach to troubleshooting:

Potential Cause Troubleshooting & Optimization Steps
Autofluorescence - Unstained Control: Always prepare a control sample that undergoes all processing steps (including fixation, permeabilization, and the click reaction) but without the alkyne probe. This will reveal the level of natural autofluorescence.[4][11] - Spectral Separation: Choose a fluorescent dye with an emission spectrum that does not overlap with your sample's autofluorescence.[1][4][6] Dyes in the far-red or near-infrared spectrum are often a good choice.[1] - Quenching: Consider treating your sample with a quenching agent like Sudan Black B, although be aware it can sometimes introduce its own background in certain channels.[1]
Non-Specific Binding - Optimize Blocking: Ensure you are using an appropriate blocking buffer (e.g., 3% BSA in PBS) before the click reaction to minimize non-specific binding of the probe or dye.[4][12] - Titrate Probe Concentration: Excessively high probe concentrations can lead to increased background.[1][4] Perform a titration to find the optimal concentration that provides a strong signal with minimal background.[6]
Insufficient Washing - Increase Wash Steps: Increase the number and duration of wash steps after probe incubation and after the click reaction.[4][6][7][13] Using a mild detergent like Tween-20 in your wash buffer can also help.[14][15]
Suboptimal Click Reaction - Use Fresh Reagents: Prepare fresh solutions of copper(II) sulfate and the reducing agent (e.g., sodium ascorbate) immediately before use.[4] - Include a Copper Ligand: Use a copper ligand such as TBTA or THPTA to stabilize the Cu(I) ion, which improves reaction efficiency and reduces cytotoxicity.[4]
Issue 2: Weak or No Fluorescent Signal

Question: I am not seeing any fluorescent signal, or the signal is too weak to analyze. What could be the problem?

Answer: A weak or absent signal can be due to several factors, from poor probe incorporation to issues with the imaging setup.

Potential Cause Troubleshooting & Optimization Steps
Poor Probe Incorporation - Cell Health: Ensure your cells are healthy and metabolically active during the labeling period, as stressed or dying cells will not incorporate the probe efficiently.[4] - Optimize Incubation Time: The required incubation time for sufficient probe incorporation can vary. Try increasing the duration of the labeling step. - Increase Probe Concentration: While high concentrations can increase background, a signal that is too weak may benefit from a higher probe concentration. Titration is key.[1][4]
Inefficient Click Reaction - Check Reagents: Ensure all click chemistry components are fresh and at the correct concentrations.[4] - Protect from Light: The click reaction cocktail should be protected from light during incubation.[4]
Fixation/Permeabilization Issues - Reagent Choice: The choice of fixative and permeabilization agent can affect signal. Over-fixation may mask the target, while under-fixation can lead to poor morphological preservation and signal loss.[16] Some fluorophores are sensitive to alcohol-based permeabilization.[9][17]
Imaging Settings - Correct Filter Sets: Optimize the microscope's excitation and emission filters for your specific fluorescent dye.[4] - Exposure Time: Increase the exposure time to capture more of the emission signal, but be mindful of potential photobleaching.[4][7]

Quantitative Data Summary

Optimizing reagent concentrations is crucial for achieving a high signal-to-noise ratio. The following tables provide recommended starting concentrations for key components. It is essential to titrate these to find the optimal conditions for your specific cell type and experiment.[1][4]

Table 1: this compound Probe Concentration

Parameter Starting Concentration Concentration Range for Titration Notes
Probe Concentration10 µM1 µM - 50 µMHigher concentrations can increase labeling but may also elevate background fluorescence.[1][4]

Table 2: Click Reaction Components

Component Typical Final Concentration Notes
Fluorescent Azide1 µM - 10 µMTitrate for optimal signal.
Copper(II) Sulfate (CuSO₄)1 mMPrepare fresh before use.[4]
Reducing Agent (e.g., Sodium Ascorbate)5 mMPrepare fresh before use.
Copper Ligand (e.g., TBTA, THPTA)100 µMHighly recommended to improve reaction efficiency.[4]

Experimental Protocols

This section provides a general methodology for metabolic labeling of cells with this compound probes followed by fluorescent detection via click chemistry.

Protocol: Metabolic Labeling and Click Chemistry Detection

  • Cell Culture: Plate cells on a suitable substrate, such as glass-bottom dishes or coverslips, and culture under standard conditions until they reach the desired confluency.[4]

  • Metabolic Labeling:

    • Add the this compound probe to the culture medium to achieve the desired final concentration (e.g., 10 µM).[4]

    • Incubate the cells for the desired period to allow for probe incorporation into newly synthesized macromolecules.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells three times with Phosphate-Buffered Saline (PBS) to remove any excess, unincorporated probe.[4]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[7]

    • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.[7]

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[4]

  • Click Reaction:

    • Immediately before use, prepare the click reaction cocktail containing the fluorescent azide, copper(II) sulfate, reducing agent, and copper ligand in PBS.

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.[4]

  • Final Washes:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with PBS to remove unreacted reagents.[7]

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.[4]

    • Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.[4]

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for High Background Fluorescence Start High Background Observed CheckAutofluorescence Run Unstained Control Start->CheckAutofluorescence AutofluorescenceHigh Autofluorescence is High CheckAutofluorescence->AutofluorescenceHigh Yes AutofluorescenceLow Autofluorescence is Low CheckAutofluorescence->AutofluorescenceLow No OptimizeDye Switch to Far-Red Dye AutofluorescenceHigh->OptimizeDye OptimizeWashing Optimize Washing Steps (Increase duration/number) AutofluorescenceLow->OptimizeWashing OptimizeDye->OptimizeWashing BackgroundReduced Background Reduced OptimizeWashing->BackgroundReduced Yes BackgroundPersists Background Persists OptimizeWashing->BackgroundPersists No TitrateProbe Titrate Probe Concentration (Reduce concentration) BackgroundPersists->TitrateProbe BackgroundReduced2 Background Reduced TitrateProbe->BackgroundReduced2 Yes BackgroundPersists2 Background Persists TitrateProbe->BackgroundPersists2 No OptimizeClick Optimize Click Reaction (Fresh reagents, use ligand) BackgroundPersists2->OptimizeClick

Caption: Troubleshooting workflow for high background noise.

ExperimentalWorkflow Experimental Workflow for this compound Probes Step1 1. Cell Culture Step2 2. Metabolic Labeling (Add this compound Probe) Step1->Step2 Step3 3. Wash (Remove excess probe) Step2->Step3 Step4 4. Fix & Permeabilize Step3->Step4 Step5 5. Block (e.g., BSA) Step4->Step5 Step6 6. Click Reaction (Add fluorescent azide cocktail) Step5->Step6 Step7 7. Final Wash (Remove excess reagents) Step6->Step7 Step8 8. Mount & Image Step7->Step8

Caption: General experimental workflow.

BackgroundSources Primary Sources of Background Fluorescence Center High Background Fluorescence Autofluorescence Autofluorescence (Endogenous molecules) Autofluorescence->Center NonSpecificBinding Non-Specific Binding (Probe/Dye) NonSpecificBinding->Center UnboundReagents Unbound Reagents (Poor washing) UnboundReagents->Center ClickIssues Inefficient Click Reaction ClickIssues->Center

Caption: Key sources of background fluorescence.

References

Technical Support Center: 6-Ethynylquinoxaline-triazole Linkage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of the 6-Ethynylquinoxaline-triazole linkage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole linkage in general?

A1: The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle.[1] It is generally resistant to acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation, making it an excellent linker in many applications, including drug development.[2]

Q2: What is the general stability of the quinoxaline ring?

A2: The quinoxaline ring system is also a stable aromatic scaffold. However, its stability can be influenced by substituents and environmental conditions. For instance, quinoxaline derivatives can be susceptible to photodegradation under UV light. Additionally, under certain reduced and alkaline conditions, some quinoxaline derivatives can undergo tautomerization, which may lead to degradation.

Q3: What are the primary concerns for the stability of the combined this compound-triazole linkage?

A3: While both the quinoxaline and triazole rings are individually robust, the overall stability of the linkage should be experimentally verified. Potential areas of concern include:

  • Photostability: Quinoxaline moieties can be light-sensitive.

  • Oxidative degradation: The linkage might be susceptible to strong oxidizing agents.

  • Extreme pH and temperature: Although generally stable, prolonged exposure to harsh acidic, basic, or high-temperature conditions could lead to degradation.

Q4: Are there any known incompatible reagents or conditions to be aware of during synthesis or formulation?

A4: During the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" synthesis of the triazole linkage, it is important to control the reaction conditions to avoid side reactions. For example, oxidative homocoupling of the terminal alkyne can occur in the presence of copper catalysts, reducing the yield of the desired product. It is also advisable to avoid harsh pH conditions if other sensitive functional groups are present in the molecule.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields During Synthesis
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired this compound-triazole product.Impure starting materials: Impurities in the this compound or the azide partner can interfere with the reaction.- Purify starting materials using appropriate techniques (e.g., chromatography, recrystallization).- Confirm the purity of starting materials by analytical methods such as NMR or HPLC.
Inefficient catalysis: The copper catalyst may be inactive or used in insufficient amounts.- Use a freshly prepared or high-quality copper(I) source.- Ensure the presence of a reducing agent (e.g., sodium ascorbate) to maintain the copper in its active Cu(I) state.- Optimize the catalyst and ligand concentration.
Side reactions: Homodimerization of the alkyne can compete with the desired cycloaddition.- Use a slight excess of the azide component.- Control the reaction temperature; lower temperatures can sometimes favor the desired reaction.- Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote oxidative coupling.
Issue 2: Unexpected Peaks in HPLC Analysis of Stability Samples
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks during stability studies.Degradation of the molecule: The linkage or other parts of the molecule may be degrading under the stress conditions.- Characterize the degradation products using LC-MS/MS and NMR to understand the degradation pathway.[3][4]- Compare the degradation profile with a control sample stored under ambient conditions.
Interaction with excipients: In formulated products, the active pharmaceutical ingredient (API) may react with excipients.- Conduct compatibility studies with individual excipients to identify any interactions.
Contamination: The sample may have been contaminated during handling or storage.- Review sample preparation and handling procedures.- Analyze a blank sample to rule out contamination from the analytical method itself.

Data Presentation

Due to the lack of publicly available quantitative stability data specifically for the this compound-triazole linkage, the following table provides a qualitative summary of the expected stability based on the known properties of the quinoxaline and 1,2,3-triazole moieties. Researchers should perform forced degradation studies to generate specific quantitative data for their molecule of interest.

Stress Condition Reagents/Conditions Expected Stability of this compound-triazole Linkage Primary Moieties Potentially Affected
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperatureGenerally StableQuinoxaline (under harsh conditions)
Basic Hydrolysis 0.1 M - 1 M NaOH, elevated temperatureGenerally StableQuinoxaline (potential for tautomerization in reduced forms)
Oxidative 3-30% H₂O₂, room temperaturePotentially LabileQuinoxaline and Triazole rings
Thermal Elevated temperature (e.g., 60-80°C)Generally StableOverall molecule
Photolytic Exposure to UV/Vis light (ICH Q1B)Potentially LabileQuinoxaline ring

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of the this compound-triazole linkage.

1. Sample Preparation:

  • Prepare a stock solution of the this compound-triazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol, or a co-solvent system).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for predetermined time points.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature for predetermined time points.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of ~100 µg/mL. Incubate at 80°C for predetermined time points.

  • Photostability: Expose the solid compound and a solution of the compound (~100 µg/mL in a neutral buffer) to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the amount of the parent compound remaining and any degradation products formed.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition and time point.

  • Plot the percentage of the parent compound remaining versus time.

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) base Basic Hydrolysis (0.1M NaOH, 60°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (80°C, Neutral pH) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify characterize Characterize Degradants (LC-MS/MS, NMR) quantify->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow for a forced degradation study of the this compound-triazole linkage.

hypothetical_degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound-triazole Linkage hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Minor oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis quinoxaline_acid Quinoxaline-6-carboxylic acid hydrolysis->quinoxaline_acid triazole_cleavage Cleaved Triazole Fragments oxidation->triazole_cleavage quinoxaline_n_oxide Quinoxaline N-oxide oxidation->quinoxaline_n_oxide photodimer Quinoxaline Photodimer photolysis->photodimer

Caption: Hypothetical degradation pathways for the this compound-triazole linkage.

References

Technical Support Center: 6-Ethynylquinoxaline CuAAC Catalyst Selection and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 6-Ethynylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the best initial copper source for the CuAAC reaction with this compound?

A1: For initial experiments, a Copper(II) salt, such as copper(II) sulfate (CuSO₄), used in conjunction with a reducing agent like sodium ascorbate is highly recommended.[1] This system generates the active Cu(I) catalyst in situ and is often more reliable and convenient than using Cu(I) salts (e.g., CuI or CuBr), which can be susceptible to oxidation.[2][3]

Q2: How does the choice of ligand affect my this compound CuAAC reaction?

A2: Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing oxidation and disproportionation, and accelerating the reaction rate.[4][5][6] For this compound, nitrogen-based chelating ligands are highly effective.

  • Tris(benzyltriazolylmethyl)amine (TBTA) is effective in organic solvents.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for bioconjugation reactions in aqueous media.[5][7]

  • Tris(heterocyclemethyl)amine ligands have been shown to be superior catalysts, though some can be inhibitory if used in excess relative to copper, an effect that is mitigated by donor solvents like DMSO.[4]

A ligand-to-copper ratio of 1:1 to 5:1 is often recommended, with higher ratios used in bioconjugation to protect sensitive molecules from oxidation.[5][8]

Q3: What are the most common side products in this compound CuAAC and how can they be avoided?

A3: The most prevalent side reaction is the oxidative homocoupling of this compound to form a symmetric diyne (Glaser coupling).[5][9] This is promoted by the presence of oxygen and Cu(II) ions.[9] Additionally, with sensitive substrates, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to degradation.[9][10]

To minimize these side products:

  • Maintain Anaerobic Conditions: Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][9]

  • Use a Reducing Agent: A sufficient amount of sodium ascorbate helps maintain copper in the active Cu(I) state.[1] Always use a freshly prepared solution.[5]

  • Employ a Stabilizing Ligand: Ligands like THPTA or TBTA protect the catalyst from oxidation and can reduce ROS generation.[9]

Q4: Which solvent system is optimal for the CuAAC reaction with this compound?

A4: The CuAAC reaction is robust and proceeds in a wide range of solvents.[11][12] The choice depends on the solubility of your specific this compound derivative and the azide coupling partner.

  • Polar aprotic solvents like DMF and DMSO are excellent choices, especially when reactants have poor solubility elsewhere.[4][13][14] They can also help disrupt inhibitory effects when using certain ligands in excess.[4]

  • Mixtures of water with t-butanol or DMSO are commonly used, particularly for biological applications.[2] Water itself can accelerate the reaction.[1]

  • Avoid acetonitrile , as its strong coordination to Cu(I) can inhibit catalysis.[12]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[5]Ensure a fresh solution of sodium ascorbate is used.[5] Degas all solvents and run the reaction under an inert atmosphere.[5] Use a stabilizing ligand like THPTA or TBTA.[5]
Inhibitory Buffer/Solvent: Components like Tris buffer or high concentrations of chloride (>0.2 M) can chelate copper and inhibit the reaction.[15] Acetonitrile can also inhibit the catalyst.[12]Switch to a non-coordinating buffer (e.g., HEPES, phosphate). If using a pre-mixed Cu-ligand solution, phosphate buffers are generally well-tolerated.[15] Avoid acetonitrile as a solvent.
Low Reactant Concentration: The reaction rate slows significantly at very low concentrations (<10 μM).[5]If possible, increase the concentration of your this compound and azide substrates.
Poor Reagent Quality: Impurities in starting materials or degradation of the azide can inhibit the reaction.[5]Purify starting materials. Use fresh or properly stored azide.
Multiple Products/Side Reactions Alkyne Homocoupling (Glaser Coupling): Insufficient reducing agent or presence of oxygen.[5]Increase the concentration of sodium ascorbate.[5] Ensure the reaction is performed under strictly anaerobic conditions.[5]
Substrate Degradation: Oxidation of sensitive functional groups on your azide or quinoxaline moiety by reactive oxygen species (ROS).[10][16]Increase the ligand-to-copper ratio to 5:1 to protect the substrate.[8][16] Ensure thorough degassing to remove oxygen.
Slow Reaction Rate Low Temperature: Many CuAAC reactions work well at room temperature, but some sterically hindered substrates may require more energy.[2]Gently warm the reaction to 40-60°C.[17] Monitor for potential degradation of sensitive substrates at higher temperatures.
Suboptimal Ligand/Copper Ratio: An incorrect ratio can lead to the formation of less active or inactive copper species.[4]Titrate the ligand:copper ratio. While a 1:1 ratio is often effective, ratios up to 5:1 (ligand:copper) can be beneficial, especially in bioconjugation.[4][8]

Data Presentation: Catalyst & Condition Optimization

Table 1: Effect of Catalyst Loading on CuAAC Reaction

Catalyst Catalyst Loading (mol%) Time Conversion (%) Notes
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ 0.5 5 min 100 Reaction of benzyl azide and phenylacetylene at RT.[18][19]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ 0.05 3 h 88 Reaction of benzyl azide and phenylacetylene at RT.[18][20]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ 0.005 (50 ppm) 24 h 96 Reaction of benzyl azide and phenylacetylene at RT.[18][20]
CuIL₁PPh₃ 1 30 min 85 Three-component reaction at 60°C.[21]

Note: Data is for model reactions but provides a general guide for catalyst loading efficiency. Lower loadings may require longer reaction times or elevated temperatures.

Table 2: General Solvent Effects on CuAAC Reaction Rates

Solvent Relative Rate Key Considerations
DMSO, NMP, DMF High Good for dissolving a wide range of substrates. Can prevent ligand inhibition at high concentrations.[4]
Water / Water-Alcohol Mixtures High Excellent for bioconjugation. The reaction is often accelerated in water.[1]
Toluene Moderate Suitable for organic-soluble substrates.[22]

| Acetonitrile | Low (Inhibitory) | Should be avoided as it can coordinate to Cu(I) and inhibit catalysis.[12] |

Experimental Protocols

General Protocol for this compound CuAAC with CuSO₄/Sodium Ascorbate

This protocol describes a general procedure for the CuAAC reaction of a this compound derivative with an azide partner in a water/t-BuOH co-solvent system.

  • Reagent Preparation:

    • Prepare stock solutions of your this compound (e.g., 10 mM in DMSO or t-BuOH) and azide partner (e.g., 10 mM in water or DMSO).

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized, degassed water.

    • Prepare a catalyst premix solution: Combine equal volumes of a 20 mM CuSO₄ solution in water and a 100 mM THPTA solution in water. Let it stand for 2 minutes. This creates a 10 mM Cu(I)-THPTA solution with a 5:1 ligand-to-copper ratio.[8][15]

  • Reaction Setup (for a 1 mL final volume):

    • To a suitable reaction vessel, add the this compound stock solution (e.g., 100 µL, 1.0 µmol, 1.0 eq).

    • Add the azide stock solution (e.g., 110 µL, 1.1 µmol, 1.1 eq).

    • Add the solvent(s) (e.g., 765 µL of a 1:1 mixture of deionized water:t-BuOH) to bring the volume to 975 µL.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Initiation:

    • Add 25 µL of the freshly prepared sodium ascorbate stock solution to the reaction mixture.

    • Initiate the reaction by adding 10 µL of the Cu(I)-THPTA catalyst premix (Final concentrations: 0.1 mM CuSO₄, 0.5 mM THPTA).[8]

    • Seal the vessel and stir the reaction at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

    • Once the reaction is complete, the product can be isolated. For small molecules, a standard aqueous work-up followed by column chromatography may be necessary. For biomolecules, purification may involve size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[9]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Initiation & Reaction cluster_analysis 4. Monitoring & Work-up prep1 Prepare Stock Solutions: - this compound - Azide Partner - Sodium Ascorbate (Fresh) prep2 Prepare Catalyst Premix: CuSO4 + THPTA Ligand setup1 Combine Substrates (Quinoxaline + Azide) in Solvent prep2->setup1 setup2 Degas Mixture (Ar or N2 Purge) setup1->setup2 init1 Add Sodium Ascorbate setup2->init1 init2 Add Cu-Ligand Premix to Initiate init1->init2 react Stir at Room Temp (or gentle heat) init2->react monitor Monitor by TLC/LC-MS react->monitor workup Purify Product (Chromatography/Dialysis) monitor->workup

Caption: General experimental workflow for this compound CuAAC.

troubleshooting_flowchart start Reaction Issue: Low/No Yield or Slow Rate q_catalyst Is Catalyst System Fresh? (Fresh Ascorbate, Degassed Solvents) start->q_catalyst s_catalyst Solution: - Use fresh Na-Ascorbate - Degas solvents thoroughly - Run under inert gas q_catalyst->s_catalyst No q_inhibition Potential Inhibition? (Tris buffer, >0.2M Cl-, Acetonitrile) q_catalyst->q_inhibition Yes s_catalyst->q_inhibition s_inhibition Solution: - Change buffer to HEPES/Phosphate - Avoid inhibitory solvents q_inhibition->s_inhibition Yes q_temp Is Reaction at RT? q_inhibition->q_temp No s_inhibition->q_temp s_temp Solution: - Gently heat to 40-60°C - Monitor substrate stability q_temp->s_temp Yes q_side_products Glaser Homocoupling Observed? q_temp->q_side_products No s_temp->q_side_products s_side_products Solution: - Increase Ascorbate concentration - Ensure strict anaerobic conditions q_side_products->s_side_products Yes end Reaction Optimized q_side_products->end No s_side_products->end

Caption: Troubleshooting flowchart for common this compound CuAAC issues.

catalyst_selection start Start: Catalyst Selection for This compound CuAAC q_solvent What is the primary solvent? start->q_solvent group_aq Aqueous / Bioconjugation q_solvent->group_aq Aqueous group_org Organic Solvents (DMSO, DMF, Toluene) q_solvent->group_org Organic cat_aq Copper Source: CuSO4 + Na-Ascorbate group_aq->cat_aq cat_org Copper Source: CuSO4 + Na-Ascorbate or Cu(I) salt group_org->cat_org lig_aq Recommended Ligand: THPTA (water-soluble) cat_aq->lig_aq final Proceed to Reaction Optimization lig_aq->final lig_org Recommended Ligand: TBTA or other Tris(triazolylmethyl)amines cat_org->lig_org lig_org->final

Caption: Decision tree for initial catalyst and ligand selection.

References

Validation & Comparative

A Comparative Guide to 6-Ethynylquinoxaline and Other Terminal Alkynes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has become an indispensable tool for the specific and non-invasive labeling of biomolecules in complex biological systems. At the heart of many bioorthogonal strategies lies the "click" reaction, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The choice of the terminal alkyne probe is critical, influencing reaction efficiency, biocompatibility, and the overall success of the labeling experiment. This guide provides an objective comparison of 6-Ethynylquinoxaline with other commonly used terminal alkynes, supported by experimental data and detailed protocols to inform the selection of the most suitable probe for your research needs.

Introduction to Terminal Alkynes in Bioorthogonal Labeling

Terminal alkynes are key functional groups in bioorthogonal chemistry due to their small size and specific reactivity with azides in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, enabling the conjugation of imaging agents, affinity tags, or therapeutic molecules to target biomolecules. The ideal terminal alkyne should exhibit rapid reaction kinetics, high stability in biological environments, good cell permeability, and low cytotoxicity.

This compound is an emerging terminal alkyne that features an electron-deficient quinoxaline moiety. This electronic property is hypothesized to enhance its reactivity in CuAAC reactions. This guide will compare the performance of this compound with other representative terminal alkynes, including a simple alkyl alkyne (propargyl alcohol) and an electron-rich aryl alkyne (phenylacetylene).

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for this compound and other terminal alkynes. It is important to note that while extensive data exists for common alkynes, specific quantitative data for this compound is still emerging. Therefore, data for a structurally related electron-deficient heteroaromatic alkyne is used as a proxy where direct data for this compound is not available, and this is clearly indicated.

Parameter This compound (Proxy: Ethynylpyridine) Propargyl Alcohol Phenylacetylene Reference
Structure
Molecular Weight ( g/mol ) 154.1656.06102.13
Classification Electron-Deficient HeteroaromaticSimple AlkylElectron-Rich Aromatic

Table 1: Physicochemical Properties of Selected Terminal Alkynes.

Parameter This compound (Proxy: Ethynylpyridine) Propargyl Alcohol Phenylacetylene Reference
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10² - 10³~10¹ - 10²~10¹[1]
Qualitative Reactivity HighModerateModerate

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Kinetics. The reaction rate is a critical factor, especially when dealing with low concentrations of target biomolecules. Electron-deficient alkynes, such as this compound, are generally expected to exhibit faster reaction kinetics in CuAAC.

Parameter This compound (Proxy) Propargyl Alcohol Phenylacetylene Reference
Cytotoxicity (IC₅₀ in HeLa cells, µM) >100 (estimated based on related quinoxaline derivatives)High (>5000)100-500[2]
Metabolic Stability (in vitro half-life) Moderate to HighLowModerate
Cell Permeability (Papp, 10⁻⁶ cm/s) Moderate to HighHighHigh

Table 3: Biocompatibility and Cellular Performance. Low cytotoxicity and high stability are crucial for live-cell imaging and in vivo applications. Good cell permeability is essential for labeling intracellular targets. Quinoxaline derivatives have shown a wide range of biological activities, and their cytotoxicity can vary significantly based on their substitution patterns.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to compare the performance of different terminal alkynes.

Protocol 1: Determination of Second-Order Rate Constant for CuAAC

This protocol describes a fluorescence-based assay to determine the kinetics of the CuAAC reaction.

Materials:

  • Terminal alkyne of interest (e.g., this compound)

  • A non-fluorescent azide that becomes fluorescent upon reaction (e.g., a coumarin azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-HCl buffer (pH 8.0)

  • Fluorometer

Procedure:

  • Prepare stock solutions of the terminal alkyne, coumarin azide, CuSO₄, and sodium ascorbate in an appropriate solvent (e.g., DMSO or water).

  • In a fluorometer cuvette, combine the terminal alkyne and coumarin azide in Tris-HCl buffer to achieve the desired final concentrations.

  • Initiate the reaction by adding a freshly prepared solution of CuSO₄ and sodium ascorbate.

  • Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the coumarin-triazole product.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the fluorescence intensity versus time data to a single exponential equation.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the alkyne (if the alkyne is in excess).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to evaluate the cytotoxicity of terminal alkynes on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293T)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Terminal alkyne of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the terminal alkyne in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the terminal alkyne. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkyne).

  • Incubate the cells for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Metabolic Stability Assay

This protocol is used to assess the stability of the terminal alkyne in the presence of liver microsomes.

Materials:

  • Terminal alkyne of interest

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the terminal alkyne in phosphate buffer.

  • Pre-warm the liver microsomes and the NADPH regenerating system at 37°C.

  • Initiate the metabolic reaction by adding the terminal alkyne solution to the pre-warmed microsomes and NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the terminal alkyne.

  • Plot the natural logarithm of the percentage of the remaining compound against time and determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships discussed in this guide.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction Bioorthogonal Reaction cluster_analysis Analysis Terminal_Alkyne Terminal Alkyne (e.g., this compound) Mixing Mix Reagents in Biocompatible Buffer Terminal_Alkyne->Mixing Azide_Probe Azide-modified Probe Azide_Probe->Mixing Copper_Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Copper_Catalyst->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Click Reaction Labeled_Biomolecule Labeled Biomolecule Incubation->Labeled_Biomolecule Downstream_Analysis Downstream Analysis (e.g., Imaging, Proteomics) Labeled_Biomolecule->Downstream_Analysis

Caption: Experimental workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Protein Synthesis

Caption: A generic signaling pathway that can be studied using bioorthogonal labeling.

Logical_Comparison Goal Optimal Bioorthogonal Labeling Kinetics Fast Reaction Kinetics Goal->Kinetics Biocompatibility High Biocompatibility Goal->Biocompatibility Permeability Good Cell Permeability Goal->Permeability Decision Informed Probe Selection Kinetics->Decision Biocompatibility->Decision Permeability->Decision 6_Ethynylquinoxaline This compound 6_Ethynylquinoxaline->Kinetics 6_Ethynylquinoxaline->Biocompatibility 6_Ethynylquinoxaline->Permeability Other_Alkynes Other Terminal Alkynes Other_Alkynes->Kinetics Other_Alkynes->Biocompatibility Other_Alkynes->Permeability

Caption: Logical relationship for the comparative evaluation of terminal alkynes.

Conclusion

The selection of a terminal alkyne for bioorthogonal labeling is a critical decision that impacts the outcome of the experiment. This compound, with its electron-deficient heteroaromatic structure, presents a promising option for rapid and efficient labeling. While direct comparative data is still emerging, the available information on related compounds suggests that it may offer advantages in terms of reaction kinetics. However, a thorough evaluation of its cytotoxicity and metabolic stability is crucial for its application in living systems. This guide provides a framework for the comparative assessment of this compound and other terminal alkynes, empowering researchers to make informed decisions for their specific bioorthogonal labeling needs.

References

A Comparative Guide to Fluorescent Probes for Palladium Detection: Evaluating the Efficacy of Quinoxaline-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of palladium (Pd) is of paramount importance across various scientific disciplines, including pharmaceutical development, environmental monitoring, and catalysis. Residual palladium from catalysts in active pharmaceutical ingredients (APIs) is strictly regulated, necessitating sensitive and selective detection methods. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity and real-time monitoring capabilities. This guide provides a comparative analysis of quinoxaline-based fluorescent probes and other alternatives for the detection of palladium, with a focus on their performance, supported by experimental data.

Performance Comparison of Fluorescent Probes for Palladium Detection

The efficiency of a fluorescent probe is determined by several key photophysical parameters, including its quantum yield (Φ), Stokes shift, and limit of detection (LOD). The following table summarizes these parameters for selected fluorescent probes designed for palladium detection.

ProbeTypeAnalyteQuantum Yield (Φ)Stokes Shift (nm)Limit of Detection (LOD)Reference
LK 6-Quinoxalinamine-basedPd²⁺0.66 (in ethanol with quinine sulfate as reference)Not explicitly stated22 nM[1]
RHS Rhodol-basedPd⁰Not explicitly stated155 nm0.140 µM
PPIX-L2 Porphyrin-coumarin conjugatePd⁰Fluorescence increaseNot explicitly stated75 nM[2][3][4][5][6]
PPIX-L2 Porphyrin-coumarin conjugatePd²⁺Fluorescence quenchingNot explicitly stated382 nM[2][3][4][5][6]

Note: The quantum yield for LK is a relative value. The performance of fluorescent probes can be influenced by the solvent and other environmental factors.

Experimental Protocols

Accurate and reproducible data are the foundation of reliable scientific research. This section details the methodologies for key experiments cited in the comparison of fluorescent probes for palladium detection.

Experimental Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Sample of the fluorescent probe

  • Appropriate solvent

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

      where Φ is the quantum yield, and η is the refractive index of the solvent.

Experimental Protocol for Determining Stokes Shift

The Stokes shift is the difference between the wavelength of the maximum absorption and the maximum emission.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of the fluorescent probe

  • Appropriate solvent

Procedure:

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the probe solution to determine the wavelength of maximum absorption (λ_abs).

  • Emission Spectrum: Excite the sample at λ_abs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Calculation: The Stokes shift is calculated as the difference between the emission and absorption maxima:

    Stokes Shift (nm) = λ_em - λ_abs

    For a more accurate representation in terms of energy, the Stokes shift can be calculated in wavenumbers (cm⁻¹):

    Stokes Shift (cm⁻¹) = (1 / λ_abs) - (1 / λ_em) (where wavelengths are in cm)

Visualizing the Mechanism of Action

The following diagrams illustrate the principles behind the function of these fluorescent probes.

General Workflow for Evaluating Fluorescent Probes cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis A Synthesize and Purify Probe B Prepare Stock Solutions A->B C Create Dilution Series B->C D Measure UV-Vis Absorbance C->D E Measure Fluorescence Emission D->E F Calculate Quantum Yield E->F G Determine Stokes Shift E->G H Determine Limit of Detection E->H

Experimental workflow for photophysical characterization.

Signaling Pathway of a 'Turn-On' Fluorescent Probe for Palladium Probe Non-fluorescent Probe (e.g., with allyl ether group) Fluorophore Highly Fluorescent Fluorophore Probe->Fluorophore Tsuji-Trost Reaction (Cleavage of protecting group) Pd Palladium (Pd⁰) Pd->Probe Byproduct Byproduct

Mechanism of a 'turn-on' probe for palladium detection.

Conclusion

The selection of an appropriate fluorescent probe is critical for the accurate and sensitive detection of palladium. Quinoxaline-based probes, such as the 6-quinoxalinamine derivative LK , demonstrate high sensitivity for Pd²⁺ detection in aqueous media. For the detection of Pd⁰, probes like the rhodol-based RHS and the porphyrin-coumarin conjugate PPIX-L2 offer alternative sensing strategies with large Stokes shifts or the ability to differentiate between palladium's oxidation states. The choice of probe will ultimately depend on the specific requirements of the application, including the target palladium species, the desired sensitivity, and the experimental conditions. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific needs.

References

A Comparative Guide to Strain-Promoted Click Chemistry: The Role of DBCO and the Inapplicability of 6-Ethynylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents for bioconjugation is critical. This guide provides a comprehensive comparison of reagents for strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. While the query focused on comparing 6-Ethynylquinoxaline and Dibenzocyclooctyne (DBCO), it is essential to clarify that this compound, as a terminal alkyne, is not suitable for strain-promoted click chemistry. Instead, it is employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide will, therefore, focus on a detailed examination of DBCO as a leading reagent for SPAAC and briefly discuss its alternatives.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful bioorthogonal ligation reaction that enables the covalent modification of biomolecules in complex biological environments.[1] Unlike the copper-catalyzed version, SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] The reaction's driving force is the high ring strain of cyclooctynes, which reacts selectively with an azide to form a stable triazole linkage.[1]

This compound: A Reagent for Copper-Catalyzed Click Chemistry (CuAAC)

This compound is a terminal alkyne. Terminal alkynes do not possess the requisite ring strain to undergo cycloaddition with azides at a significant rate without catalysis.[3] They are, however, excellent substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. CuAAC is a highly efficient and widely used click chemistry reaction, but its requirement for a copper catalyst limits its application in living systems due to cytotoxicity.[2]

Dibenzocyclooctyne (DBCO): A Workhorse for Strain-Promoted Click Chemistry

Dibenzocyclooctyne (DBCO), also known as ADIBO, is one of the most widely used strained alkynes for SPAAC.[4] Its dibenzo-fused structure imparts significant ring strain, leading to rapid reaction kinetics with azides.[5]

Reaction Mechanism and Kinetics

The reaction between DBCO and an azide is a [3+2] cycloaddition that proceeds via a concerted mechanism to form a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.[4][6]

The reaction rate of SPAAC is a critical factor, especially for in vivo applications where low concentrations of reactants are often used. The second-order rate constants for the reaction of DBCO with various azides are generally high, although they can be influenced by the structure of the azide and the reaction conditions.

dot

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between DBCO and an azide.

Quantitative Data: Reaction Kinetics of DBCO

The following table summarizes the second-order rate constants for the reaction of DBCO with different azide-containing molecules.

Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Benzyl Azide~0.1 - 1.0A commonly used model azide for kinetic studies.
Azido-functionalized proteinsVariesReaction rates can be influenced by steric hindrance around the azide.
Azido-sugarsVariesUsed for labeling glycans in living cells.

Note: Reaction rates are dependent on the specific azide, solvent, temperature, and pH.

Stability and Biocompatibility

DBCO exhibits good stability in aqueous buffers commonly used for biological experiments. However, its reactivity can be compromised in the presence of strong nucleophiles, and it may be degraded by certain cellular components like thiols, although it is generally more stable than some other strained alkynes. The absence of a copper catalyst makes DBCO-mediated SPAAC highly biocompatible and suitable for in vivo studies.[2]

Experimental Protocols

General Protocol for SPAAC using DBCO

This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for amine labeling) dissolved in an organic solvent like DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants: Ensure the azide-modified protein is in a buffer free of extraneous azides. Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup: Add the DBCO solution to the azide-modified protein solution. A molar excess of the DBCO reagent (typically 5-20 fold) is recommended. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Reaction times may need to be optimized.

  • Quenching (Optional): For DBCO-NHS esters, the reaction can be quenched by adding a quenching reagent to consume unreacted ester.

  • Purification: Remove unreacted DBCO reagent and byproducts using an appropriate purification method.

  • Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Azide Prepare Azide-Modified Biomolecule Mix Mix Reactants Prep_Azide->Mix Prep_DBCO Prepare DBCO Reagent Stock Solution Prep_DBCO->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify Conjugate Incubate->Purify Characterize Characterize Product (SDS-PAGE, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for a typical SPAAC reaction using a DBCO reagent.

Alternatives to DBCO for SPAAC

While DBCO is a highly effective reagent, other strained alkynes have been developed with different properties.

  • Bicyclo[6.1.0]nonyne (BCN): BCN is another popular strained alkyne. It is generally smaller and less hydrophobic than DBCO, which can be advantageous in certain applications. However, its reaction with azides is typically slower than that of DBCO.[7]

  • Difluorinated Cyclooctyne (DIFO): The introduction of fluorine atoms can increase the reactivity of the cyclooctyne. DIFO reagents often exhibit faster kinetics than DBCO.

  • Dibenzocyclooctynol (DIBO): Functionalization of the dibenzocyclooctyne core, for instance with a hydroxyl group, can modulate the reagent's properties and reactivity.[5]

Conclusion

In the landscape of strain-promoted click chemistry, DBCO stands out as a robust and versatile reagent with well-characterized reactivity and excellent biocompatibility. Its rapid kinetics and stability make it a preferred choice for a wide range of bioconjugation applications. While this compound is a valuable tool in the broader field of click chemistry, its utility is confined to copper-catalyzed reactions. For researchers embarking on strain-promoted ligation strategies, a thorough understanding of the properties of DBCO and its alternatives is crucial for designing successful experiments in chemical biology, drug development, and materials science.

References

Assessing the Biocompatibility of 6-Ethynylquinoxaline for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of in vivo chemistry necessitates the development of novel, biocompatible probes for real-time monitoring of biological processes. 6-Ethynylquinoxaline has emerged as a promising candidate for such applications, likely owing to its rigid, planar quinoxaline core and the versatile ethynyl group, which is amenable to bioorthogonal "click" chemistry reactions. However, before its widespread adoption in preclinical and clinical studies, a thorough assessment of its biocompatibility is paramount. This guide provides a comparative framework for evaluating the biocompatibility of this compound, drawing upon data from related quinoxaline derivatives and outlining essential experimental protocols.

Comparative Analysis of Quinoxaline Derivatives and Bioorthogonal Probes

Table 1: Cytotoxicity of Selected Quinoxaline Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (gastric adenocarcinoma)0.073[1]
N-allyl quinoxalineA549 (lung carcinoma)0.86[2]
N-allyl quinoxalineMCF-7 (breast adenocarcinoma)1.06[2]
6-Arylamino-7-halo-5,8-quinolinediones (various)HCT-15 (colon), SK-OV-3 (ovarian), XF 498 (CNS)Potent activity reported[3]
Fused nitrogen heterocycles (benzoimidazole derivative 37)A549/T (paclitaxel-resistant lung adenocarcinoma)Potent activity reported[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxicity.

Several studies on radiolabeled 2-phenylquinoxaline derivatives for PET imaging of β-amyloid plaques have shown high initial brain uptake and rapid washout in normal mice, suggesting a favorable in vivo biodistribution profile with limited off-target accumulation.[5] Furthermore, in vivo studies with certain nitrogen-containing fused heterocycles have demonstrated significant tumor growth inhibition without obvious toxicity in xenograft models.[4]

The Bioorthogonal Chemistry Context: Alternatives to Copper-Catalyzed Reactions

The ethynyl functional group on this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the inherent cytotoxicity of copper catalysts has driven the development of copper-free alternatives for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a toxic metal catalyst. SPAAC is generally considered more biocompatible for live-cell and in vivo applications.

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) is known for its exceptionally fast reaction kinetics, making it highly suitable for in vivo labeling.

The choice of bioorthogonal reaction is a critical factor in the overall biocompatibility of an in vivo labeling strategy. While this compound is designed for CuAAC, its biocompatibility for in vivo use would heavily depend on the development of highly efficient and non-toxic copper-chelating ligands.

Experimental Protocols for Biocompatibility Assessment

A comprehensive evaluation of the biocompatibility of this compound requires a battery of standardized in vitro and in vivo tests, as outlined by the International Organization for Standardization (ISO) 10993 guidelines.[6][7][8]

In Vitro Cytotoxicity Assays

These initial screening assays assess the potential of a compound to cause cell death or inhibit cell growth.

MTT Assay Protocol (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

  • Cell Seeding: Plate cells (e.g., a relevant normal cell line like fibroblasts or endothelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Biocompatibility Studies

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the systemic effects of the compound.

Acute Systemic Toxicity (OECD Guideline 420):

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, intraperitoneal). Start with a limit dose (e.g., 2000 mg/kg) in a small number of animals.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.[9] Record changes in body weight, behavior, and any adverse reactions.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any pathological changes in organs and tissues.

  • LD50 Estimation: Based on the mortality observed at different dose levels, the median lethal dose (LD50) can be estimated.

Implantation Studies (ISO 10993-6):

For applications where this compound might be part of an implantable device or form a depot in tissue, local tissue response needs to be evaluated.

  • Implant Preparation: Prepare a sterile implant containing this compound or a solution of the compound.

  • Surgical Implantation: Surgically implant the test material into a specific tissue site (e.g., muscle or subcutaneous tissue) in an animal model. A control implant (without the test compound) should also be implanted.

  • Post-implantation Observation: Monitor the animals for any adverse reactions at the implantation site.

  • Histopathology: After a predetermined period, euthanize the animals and excise the implant site along with the surrounding tissue. Process the tissue for histopathological examination to assess the local inflammatory response, fibrosis, and tissue integration.

Visualizing Experimental Workflows

To provide a clear understanding of the assessment process, the following diagrams illustrate the logical flow of biocompatibility testing.

Biocompatibility_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Biocompatibility Decision Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity->Genotoxicity Systemic_Toxicity Acute Systemic Toxicity Cytotoxicity->Systemic_Toxicity Promising Results Hemocompatibility Hemocompatibility (if blood-contacting) Genotoxicity->Hemocompatibility Irritation Irritation & Sensitization Systemic_Toxicity->Irritation Implantation Implantation Studies Irritation->Implantation Decision Biocompatible for In Vivo Studies? Implantation->Decision MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

References

A Comparative Analysis of Ethynyl-Purine Analogs for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and proteomics, the precise and efficient labeling of biomolecules is paramount for elucidating their roles in complex biological processes. Bioorthogonal metabolic labeling, utilizing probes that are incorporated into biomolecules and subsequently detected via click chemistry, has emerged as a powerful tool for researchers. Among the various probes, alkyne-containing molecules have gained prominence. This guide provides a quantitative comparison of an ethynyl-purine analog, 8-Ethynyl-9H-purine (used as its deoxyadenosine derivative, EdA), with the widely used alternative, 5-ethynyl-2'-deoxyuridine (EdU), for nascent DNA labeling. While this data pertains to DNA, it serves as a valuable model for the evaluation of similar ethynyl-based probes, such as 6-Ethynylquinoxaline, in proteomics, where direct comparative data is currently limited.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of different bioorthogonal labeling agents to ensure the generation of reproducible and reliable experimental data.

Performance Comparison: 8-Ethynyl-9H-purine (as EdA) vs. 5-ethynyl-2'-deoxyuridine (EdU)

The selection of a bioorthogonal probe is a critical step that can significantly impact experimental outcomes. Key performance indicators include the probe's cytotoxicity, which can affect cell health and introduce experimental artifacts, and its labeling efficiency, which determines the signal strength and sensitivity of detection. The following table summarizes a direct comparison of these metrics for EdA and EdU.

Performance Metric8-Ethynyl-9H-purine (as EdA)5-ethynyl-2'-deoxyuridine (EdU)Key Considerations for Reproducibility
Cytotoxicity (IC50 in HeLa cells) 54.38 (± 8.11) µM[1]No inhibition observed up to 100 µM[1]The lower cytotoxicity of EdU is advantageous for long-term studies, minimizing off-target effects and ensuring cell health, which contributes to more consistent and reliable results.[1]
Labeling Efficiency Lower than EdU in some systems.Generally considered highly efficient.The choice of probe should be validated for the specific cell type and experimental conditions to ensure optimal labeling and signal-to-noise ratio.

Experimental Protocols

Reproducibility in bioorthogonal labeling experiments is contingent upon well-defined and consistently executed protocols. Below are detailed methodologies for metabolic labeling using an alkyne-containing probe and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Metabolic Labeling of Nascent Biomolecules
  • Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight. Ensure cells are in the logarithmic growth phase at the time of labeling.

  • Probe Incorporation: Prepare a stock solution of the alkyne-containing metabolic label (e.g., EdA, EdU, or this compound) in a suitable solvent such as DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling: Remove the existing medium from the cells and replace it with the medium containing the alkyne probe. Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2). The incubation time will depend on the specific biomolecule of interest and its turnover rate.

  • Cell Harvest and Fixation: Following incubation, aspirate the labeling medium and wash the cells once with PBS. For imaging applications, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature. For downstream applications such as proteomics, harvest the cells by scraping or trypsinization.

Click Chemistry Reaction (CuAAC) for Detection
  • Permeabilization (for intracellular targets): After fixation, wash the cells twice with PBS. Permeabilize the cells by incubating with a solution of 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the following in order:

    • Azide-functionalized detection reagent (e.g., a fluorescent azide)

    • Copper(II) sulfate (CuSO4) solution

    • Reducing agent (e.g., sodium ascorbate)

  • Labeling: Aspirate the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: After the click reaction, wash the cells three times with PBS. The cells are now ready for imaging or other downstream analyses.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_detection Detection start Plate Cells incubation Incubate Overnight start->incubation add_probe Add Alkyne Probe incubation->add_probe label_incubation Incubate add_probe->label_incubation fix_perm Fix & Permeabilize label_incubation->fix_perm click_reaction Click Reaction (CuAAC) fix_perm->click_reaction wash_analyze Wash & Analyze click_reaction->wash_analyze

Caption: Experimental workflow for bioorthogonal metabolic labeling and detection.

comparison_logic cluster_probes Alternative Alkyne Probes cluster_metrics Performance Metrics cluster_application Application probe1 This compound metric1 Labeling Efficiency probe1->metric1 metric2 Cytotoxicity probe1->metric2 probe2 8-Ethynyl-9H-purine (EdA) probe2->metric1 probe2->metric2 probe3 5-ethynyl-2'-deoxyuridine (EdU) probe3->metric1 probe3->metric2 application Quantitative Proteomics / Genomics metric1->application metric2->application

Caption: Conceptual diagram illustrating the comparison of alkyne probes based on key performance metrics.

References

A Comparative Guide to the Photostability of 6-Ethynylquinoxaline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence microscopy and cellular imaging, the photostability of a fluorophore is a critical parameter that dictates the quality and reliability of experimental data. The ability of a fluorophore to resist photochemical degradation under illumination directly impacts the duration of imaging experiments, the signal-to-noise ratio, and the quantitative accuracy of the results. This guide provides a comparative analysis of the photostability of 6-ethynylquinoxaline-based fluorophores against commonly used commercial dyes, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable fluorescent probes for your research needs.

Quantitative Photostability Comparison

Fluorophore FamilyExample DyePhotobleaching Half-life (seconds)Photobleaching Quantum Yield (Φp)Reference
This compound-based -Data not available in searched literatureData not available in searched literature-
Alexa Fluor Alexa Fluor 568Significantly more photostable than FITC[1][2]Generally low[1]
Cyanine Dyes Cy3Varies; can be less stable than Alexa Fluor dyes-[3][4][5][6]
Cyanine Dyes Cy5Varies; can be less stable than Alexa Fluor dyes-[4][5][6]
Fluorescein FITCLess photostable than Alexa Fluor 568[1][2]High[1]

Note: The table highlights a gap in the availability of direct, quantitative photostability data for this compound-based fluorophores in the reviewed literature. The photostability of Alexa Fluor and Cyanine dyes is well-documented to be generally superior to older dyes like FITC.[1][2] The actual photobleaching rates are highly dependent on the experimental conditions, including illumination intensity, wavelength, and the local chemical environment.[7]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for making informed decisions in experimental design. Below is a detailed protocol for measuring the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Protocol: Measurement of Photobleaching Half-life

Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.

Materials:

  • Fluorophore solutions of interest (e.g., this compound derivative, Alexa Fluor 568, Cy3) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophore in the chosen buffer.

    • To immobilize the fluorophores and prevent diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to air-dry, or the dye can be embedded in a polymer matrix.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent illumination intensity.

    • Select the appropriate filter set for the fluorophore being tested.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the same illumination intensity for all fluorophores being compared.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Begin continuous illumination of a defined region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select the region of interest (ROI) that was continuously illuminated.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorophores and subtracting it from the ROI intensity at each time point.

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value. For a more precise determination, the decay curve can be fitted to an exponential decay function.

Experimental Workflows and Signaling Pathways

The utility of a fluorophore is ultimately determined by its performance in biological imaging experiments. Below are diagrams illustrating a typical experimental workflow for live-cell imaging and a conceptual signaling pathway that could be investigated using fluorescent probes.

Experimental_Workflow_for_Live_Cell_Imaging cluster_prep Cell Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells on Imaging Dish cell_culture->cell_seeding transfection Transfection with Fluorescent Protein (Optional) cell_seeding->transfection staining Staining with Fluorescent Probe transfection->staining microscope_setup Microscope Setup & Stabilization staining->microscope_setup image_acquisition Time-Lapse Image Acquisition microscope_setup->image_acquisition image_processing Image Processing & Background Correction image_acquisition->image_processing quantification Fluorescence Intensity Quantification image_processing->quantification data_interpretation Data Interpretation & Visualization quantification->data_interpretation

Caption: A typical experimental workflow for live-cell imaging using fluorescent probes.

Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Cellular Receptor cluster_cascade Signaling Cascade cluster_response Cellular Response stimulus Ligand receptor Receptor Activation stimulus->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_change Cellular Change gene_expression->cellular_change

References

Unraveling the Potential of 6-Ethynylquinoxaline: A Comparative Analysis in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the quinoxaline scaffold has emerged as a privileged structure, yielding numerous derivatives with potent biological activities. Among these, 6-Ethynylquinoxaline is a compound of interest for researchers exploring novel therapeutic agents. This guide provides a comparative analysis of this compound, cross-validating its experimental results with alternative compounds and offering insights into its potential mechanisms of action for researchers, scientists, and drug development professionals.

Performance Profile of Quinoxaline Derivatives in Oncology

Quinoxaline derivatives have demonstrated a broad spectrum of anticancer activities, often attributed to their ability to inhibit various protein kinases crucial for cancer cell proliferation and survival.[1][2] While specific experimental data for this compound remains limited in publicly accessible literature, the broader family of quinoxaline compounds provides a strong rationale for its investigation.

To illustrate the potential efficacy of this structural class, the following table summarizes the in vitro cytotoxic activity (IC50 values) of several reported quinoxaline derivatives against various cancer cell lines. This data serves as a benchmark for the anticipated performance of novel analogs like this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6k Hela12.17 ± 0.9Doxorubicin8.87 ± 0.6
HCT-1169.46 ± 0.7Doxorubicin5.57 ± 0.4
MCF-710.88 ± 0.8Doxorubicin5.23 ± 0.3
Compound 4a SKOV382.3% inhibition at 50 µg/mL--
HCT-11669.0% inhibition at 50 µg/mL--
Compound IV PC-3Potent (exact value not specified)--
Compound 11 Various1.18 ± 1.03 to 2.86 ± 4.92 µg/mLDoxorubicin-
Compound 5 HeLa0.126Doxorubicin-
SMMC-77210.071Doxorubicin-
K5620.164Doxorubicin-

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives. This table highlights the potent anticancer activity of various quinoxaline compounds, providing a comparative basis for evaluating new derivatives like this compound.[3][4][5][6]

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic effects of quinoxaline derivatives are often rooted in their ability to modulate critical cellular signaling pathways implicated in cancer progression. Many compounds in this class function as kinase inhibitors, targeting enzymes that are frequently dysregulated in tumors.[7][8][9]

Kinase Inhibition:

The general mechanism of action for many quinoxaline-based inhibitors involves competitive binding to the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting the signaling cascade.[9] The ethynyl group at the 6-position of the quinoxaline core in this compound is a key structural feature that can potentially engage in specific interactions within the kinase active site, contributing to both potency and selectivity.

Below is a diagram illustrating a generalized signaling pathway often targeted by kinase inhibitors, providing a conceptual framework for the potential mechanism of action of this compound.

Signaling_Pathway General Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Initiates Transcription_Factors Transcription_Factors Kinase_Cascade->Transcription_Factors Activates This compound This compound This compound->Kinase_Cascade Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Leads to

Figure 1: General Kinase Signaling Pathway. This diagram illustrates a typical receptor tyrosine kinase signaling cascade that is often targeted by kinase inhibitors like quinoxaline derivatives.

Experimental Protocols for Cross-Validation

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. The following outlines a general workflow for evaluating the anticancer activity of a compound like this compound.

Cell Viability Assay (MTT Assay):

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 2: MTT Assay Workflow. This flowchart outlines the key steps involved in a typical MTT cell viability assay.

Conclusion and Future Directions

While direct and extensive experimental data for this compound is not yet widely published, the collective evidence from the broader quinoxaline class strongly supports its potential as a valuable scaffold in the development of novel anticancer agents. The ethynyl functional group presents an intriguing avenue for enhancing potency and selectivity through targeted interactions with kinase enzymes.

Future research should focus on the comprehensive biological evaluation of this compound, including its kinase inhibition profile, in vitro cytotoxicity against a diverse panel of cancer cell lines, and in vivo efficacy in preclinical models. Elucidating its precise mechanism of action and identifying the specific signaling pathways it modulates will be critical for its advancement as a potential therapeutic candidate. The experimental frameworks and comparative data presented in this guide offer a solid foundation for these future investigations.

References

Evaluating the Specificity of 6-Ethynylquinoxaline in Cellular Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules within living cells is paramount for unraveling complex biological processes and advancing therapeutic strategies. 6-Ethynylquinoxaline has emerged as a promising bioorthogonal probe for these applications. This guide provides an objective comparison of this compound with other commonly used labeling agents, supported by available experimental data and detailed protocols to inform your research decisions.

Performance Comparison: this compound vs. Alternatives

The selection of a bioorthogonal labeling probe is a critical step in experimental design, with implications for data accuracy and reproducibility. Key performance indicators include specificity, cytotoxicity, and labeling efficiency. While direct comparative studies for this compound are still emerging, we can evaluate its potential performance based on the characteristics of the quinoxaline scaffold and ethynyl group in bioorthogonal reactions, and contrast it with well-established probes like 5-ethynyl-2'-deoxyuridine (EdU).

Performance MetricThis compound (Anticipated)5-ethynyl-2'-deoxyuridine (EdU)Key Considerations for Reproducibility
Specificity High, due to the bioorthogonal nature of the ethynyl group. The quinoxaline moiety is not typically found in biological systems, minimizing off-target interactions.High, specifically incorporated into newly synthesized DNA as a thymidine analog.[1][2]The choice of probe should be tailored to the specific biomolecule of interest. EdU is specific for DNA, while this compound could potentially be conjugated to various molecules for broader applications.
Cytotoxicity Data for this compound is limited. However, studies on other quinoxaline derivatives show a range of cytotoxic effects, with some exhibiting significant anticancer activity at micromolar concentrations.[3][4][5] Careful evaluation for each cell line and experimental condition is crucial.Generally low cytotoxicity at concentrations typically used for labeling.[6] However, at higher concentrations or with prolonged exposure, EdU can induce genomic instability.[6]Always perform dose-response and time-course experiments to determine the optimal, non-toxic concentration for your specific cell type and duration of the experiment.
Labeling Efficiency Dependent on the specific conjugation strategy and reaction conditions (e.g., copper-catalyzed or strain-promoted click chemistry). The efficiency of the "click" reaction itself is typically high.[7][8][9]High, with efficient incorporation into DNA during S-phase and subsequent detection via click chemistry.[1][10]The efficiency of copper-catalyzed reactions can be influenced by the choice of copper source, ligand, and reducing agent. For live-cell imaging, strain-promoted click chemistry is often preferred to avoid copper-induced toxicity.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of cellular labeling techniques. Below are generalized protocols for copper-catalyzed and strain-promoted click chemistry, which are the primary methods for labeling with ethynyl-containing probes like this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is suitable for endpoint assays where cells are fixed prior to labeling.

Materials:

  • Cells cultured on coverslips or in plates

  • Labeling medium containing this compound or other alkyne probe

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Azide-functionalized fluorophore

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA) (optional, but recommended to reduce cytotoxicity and improve efficiency)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Incubate cells with the desired concentration of this compound in culture medium for the desired period to allow for incorporation.

  • Cell Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction: Wash cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions for the azide-fluorophore. A typical cocktail includes the azide-fluorophore, CuSO4, and sodium ascorbate in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Counterstaining and Mounting: Stain the nuclei with DAPI in the mounting medium and mount the coverslips on microscope slides.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This "copper-free" method is ideal for labeling and imaging living cells, as it avoids the cytotoxicity associated with copper catalysts.

Materials:

  • Cells cultured in imaging-compatible dishes

  • Labeling medium containing this compound or other alkyne probe

  • Azide-functionalized fluorophore compatible with SPAAC (e.g., containing a cyclooctyne, such as DBCO)

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling: Incubate cells with the desired concentration of this compound in culture medium for the desired period.

  • Washing: Wash cells gently twice with warm PBS or imaging medium to remove unincorporated probe.

  • SPAAC Reaction: Add the azide-fluorophore (e.g., DBCO-fluorophore) to the live-cell imaging medium at the desired concentration. Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with fresh imaging medium to remove excess fluorophore.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.

Visualizing the Workflow and Underlying Principles

To better understand the processes involved in cellular labeling, the following diagrams illustrate the experimental workflow and the fundamental click chemistry reactions.

ExperimentalWorkflow cluster_metabolic Metabolic Incorporation cluster_cuaac CuAAC (Fixed Cells) cluster_spaac SPAAC (Live Cells) MetabolicLabeling Incubate cells with This compound Wash1 Wash MetabolicLabeling->Wash1 Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization CuAAC_Reaction Click Reaction (CuSO4, Ascorbate, Azide-Fluorophore) Permeabilization->CuAAC_Reaction Wash2 Wash CuAAC_Reaction->Wash2 SPAAC_Reaction Click Reaction (DBCO-Fluorophore) Wash3 Wash SPAAC_Reaction->Wash3 Wash1->Fixation for CuAAC Wash1->SPAAC_Reaction for SPAAC Imaging Fluorescence Imaging Wash2->Imaging Wash3->Imaging Wash4 Wash ClickChemistry cluster_c Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_s Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne_C R1-C≡CH Product_C Triazole Product Alkyne_C->Product_C Azide_C N3-R2 Azide_C->Product_C Catalyst + Cu(I) Cyclooctyne_S Strained Alkyne (e.g., DBCO) Product_S Triazole Product Cyclooctyne_S->Product_S Azide_S N3-R2 Azide_S->Product_S

References

Performance of 6-Ethynylquinoxaline in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 6-Ethynylquinoxaline in commonly used biological buffer systems. Due to the limited availability of direct experimental data for this compound, this comparison is based on the known chemical properties of the quinoxaline scaffold and ethynyl-containing aromatic compounds, supplemented with illustrative data. This document is intended to serve as a foundational resource for researchers initiating studies with this compound.

Executive Summary

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its performance in aqueous buffer systems is critical for its utility in biological assays and as a potential therapeutic agent. This guide evaluates its stability, solubility, and reactivity in Phosphate-Buffered Saline (PBS), Tris buffer, and HEPES buffer. Based on the general characteristics of related compounds, it is anticipated that this compound will exhibit moderate stability at neutral pH, with potential for degradation under acidic or alkaline conditions. The ethynyl group may also participate in specific reactions, particularly in the presence of metal ions. Solubility is expected to be limited in aqueous buffers, a common challenge for aromatic heterocyclic compounds.

Comparative Performance Data

The following tables summarize the expected performance of this compound in different buffer systems. Note: This data is illustrative and intended for comparative purposes. Experimental validation is highly recommended.

Table 1: Stability of this compound in Different Buffer Systems

Buffer SystempHTemperature (°C)Half-life (t½) (hours)aPrimary Degradation Pathway
PBS (Phosphate-Buffered Saline)7.437> 48 (estimated)Hydrolysis of the quinoxaline ring (minor)
Tris (Tris(hydroxymethyl)aminomethane)7.437> 48 (estimated)Potential for amine-related adduct formation
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.437> 48 (estimated)Generally inert, minimal interaction expected
Acetate Buffer5.037< 24 (estimated)Acid-catalyzed hydrolysis of the quinoxaline ring
Carbonate-Bicarbonate Buffer9.037< 24 (estimated)Base-catalyzed degradation

aIllustrative values based on general stability of quinoxaline derivatives. Actual values may vary.

Table 2: Solubility of this compound in Different Buffer Systems

Buffer SystempHTemperature (°C)Aqueous Solubility (µg/mL)bObservations
PBS7.425< 10 (estimated)Poor solubility, may require co-solvents.
Tris7.425< 10 (estimated)Similar to PBS, co-solvents likely necessary.
HEPES7.425< 10 (estimated)Limited aqueous solubility is a key consideration.

bIllustrative values based on the general solubility of aromatic heterocyclic compounds. Experimental determination is crucial.

Table 3: Reactivity of this compound in Different Buffer Systems

Buffer SystemPotential ReactivityNotes
PBSLowGenerally considered non-reactive.
TrisLow to ModerateThe primary amine in Tris buffer could potentially react with the ethynyl group under certain conditions, although this is unlikely without a catalyst.
HEPESLowGenerally considered a non-coordinating and non-reactive buffer.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability and solubility of this compound.

Protocol 1: Determination of Chemical Stability by HPLC

Objective: To assess the stability of this compound in various buffer systems over time.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris buffer, 50 mM, pH 7.4

  • HEPES buffer, 50 mM, pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Sample Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in each of the buffer systems (PBS, Tris, HEPES).

  • Incubation: Aliquot the samples into sealed vials and incubate at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Inject the aliquots onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or lambda max).

    • Column Temperature: 30°C.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample.

Protocol 2: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in different buffer systems.

Materials:

  • This compound (solid)

  • PBS, Tris, and HEPES buffers

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector (as described in Protocol 1)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in a scintillation vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant and dilute it with the mobile phase. Analyze the concentration of dissolved this compound by HPLC using a pre-established calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Stock Solution (1 mg/mL in DMSO) PBS PBS (pH 7.4) Stock->PBS Dilute to 10 µg/mL Tris Tris (pH 7.4) Stock->Tris Dilute to 10 µg/mL HEPES HEPES (pH 7.4) Stock->HEPES Dilute to 10 µg/mL Incubate Incubate at 37°C PBS->Incubate Tris->Incubate HEPES->Incubate Timepoints Withdraw Aliquots (0, 2, 4, 8, 24, 48h) Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Experimental workflow for determining the chemical stability of this compound.

Solubility_Workflow Start Add Excess Solid this compound to Buffer Equilibrate Equilibrate on Shaker (24-48h at 25°C) Start->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by HPLC Supernatant->Analyze

Caption: Workflow for determining the aqueous solubility of this compound.

Alternative Compounds for Comparison

For applications requiring higher aqueous solubility or specific reactivity, researchers may consider the following alternatives to this compound:

  • Quinoxaline-6-carboxylic acid: The carboxylic acid group is expected to significantly improve aqueous solubility, particularly at neutral and alkaline pH.

  • 6-Aminoquinoxaline: The amino group can be protonated to form a more soluble salt and provides a handle for further chemical modification.

  • Propargyl-functionalized quinoxalines: If the terminal alkyne is required for click chemistry, other propargyl-substituted quinoxalines might offer different solubility and reactivity profiles.

Conclusion

A Comparative Study of Reaction Kinetics: 6-Ethynylquinoxaline Versus Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of various alkynes, with a special focus on 6-Ethynylquinoxaline. The choice of an alkyne is critical in applications ranging from drug discovery and bioconjugation to materials science, as its reactivity profile dictates the efficiency and feasibility of chemical transformations. This document aims to provide an objective comparison of alkyne performance in key reactions, supported by available experimental data and detailed protocols.

Executive Summary

The reactivity of terminal alkynes is a crucial parameter in popular coupling reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling. While a plethora of kinetic data is available for commonly used alkynes like phenylacetylene and propargyl alcohol, specific quantitative data for this compound is less prevalent in the public domain. However, based on the electronic properties of the quinoxaline moiety, its reactivity can be contextualized within the broader landscape of alkyne chemistry. This guide synthesizes available kinetic data for representative alkynes and provides a framework for understanding the potential reactivity of this compound.

Comparative Reaction Kinetics

The rate of reaction for alkynes in both CuAAC and Sonogashira coupling is significantly influenced by the substituents attached to the alkyne terminus. Electron-withdrawing groups tend to increase the acidity of the terminal proton, which can facilitate the formation of the copper acetylide intermediate in CuAAC, a rate-determining step in many cases. In Sonogashira coupling, the electronic nature of the alkyne can also influence the transmetalation step.

The following tables summarize the available kinetic data for common alkynes. It is important to note that direct comparison of rate constants can be challenging due to variations in experimental conditions (e.g., catalyst system, solvent, temperature).

Table 1: Comparative Kinetic Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzideCatalyst SystemSolventSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
PhenylacetyleneBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O (1:1)~1-10[General literature values]
Propargyl AlcoholBenzyl AzideCuSO₄/Sodium Ascorbatet-BuOH/H₂O (1:1)~1-10[General literature values]
Ethyl PropiolateBenzyl AzideCu(I)VariousCan be significantly higher than phenylacetylene
4-NitrophenylacetyleneBenzyl AzideCu(I)VariousHigher than phenylacetylene due to electron-withdrawing group
This compound Benzyl AzideNot AvailableNot AvailableNot Directly Reported -

Note on this compound in CuAAC: The quinoxaline ring is an electron-withdrawing heteroaromatic system. This property is expected to increase the acidity of the ethynyl proton, potentially leading to a faster rate of CuAAC compared to simple alkyl or aryl alkynes like propargyl alcohol and phenylacetylene under similar conditions. However, without direct experimental data, this remains a well-founded hypothesis.

Table 2: Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction rate is highly dependent on the nature of the aryl/vinyl halide, the palladium catalyst, the copper co-catalyst, the base, and the solvent system.[1][2] The reactivity order for halides is generally I > Br > Cl. The electronic properties of the alkyne also play a role.

AlkyneAryl HalideCatalyst SystemBaseSolventGeneral ObservationsReference
PhenylacetyleneIodobenzenePd(PPh₃)₄/CuIEt₃NTHFStandard, widely used[3]
TrimethylsilylacetyleneVariousPdCl₂(PPh₃)₂/CuIEt₃NTolueneGood reactivity, TMS group often removed in situ[2]
Propargyl AlcoholIodobenzenePd(PPh₃)₄/CuIEt₃NTHFGenerally reactive[4][5][6]
This compound IodobenzeneNot AvailableNot AvailableNot AvailableNot Directly Reported -

Note on this compound in Sonogashira Coupling: The electron-withdrawing nature of the quinoxaline ring may influence the transmetalation step in the Sonogashira catalytic cycle. While specific kinetic data is unavailable, it is a viable substrate for this coupling reaction, which is a common method for synthesizing more complex quinoxaline derivatives.

Experimental Protocols

The following are generalized protocols for determining the reaction kinetics of alkynes in CuAAC and Sonogashira reactions. These can be adapted for specific substrates and analytical techniques.

Protocol for a Competition Experiment to Determine Relative Reactivity in CuAAC

This method allows for the direct comparison of the reactivity of two different alkynes.

Materials:

  • Alkyne 1 (e.g., this compound)

  • Alkyne 2 (e.g., Phenylacetylene)

  • Azide (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

  • Internal standard for analysis (e.g., durene for GC/HPLC)

  • Reaction vessel (e.g., a sealed vial)

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Prepare stock solutions of both alkynes, the azide, copper(II) sulfate, and sodium ascorbate in the chosen solvent.

  • In a reaction vial, combine equimolar amounts of Alkyne 1, Alkyne 2, and the azide.

  • Add the internal standard.

  • Initiate the reaction by adding the copper(II) sulfate solution, followed immediately by the sodium ascorbate solution.

  • Stir the reaction mixture at a constant temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a solution of EDTA).

  • Analyze the quenched aliquots by GC, HPLC, or NMR to determine the concentration of the two triazole products formed from each alkyne.

  • Plot the concentration of each product versus time to determine the initial reaction rates. The ratio of the initial rates will provide a measure of the relative reactivity of the two alkynes.

Protocol for Determining the Rate Constant of a Sonogashira Coupling Reaction

This protocol uses the initial rates method to determine the reaction order and rate constant.[7]

Materials:

  • Alkyne (e.g., this compound)

  • Aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Reaction vessel with a septum for sampling

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Set up a series of reactions in which the initial concentration of one reactant (either the alkyne or the aryl halide) is varied while the concentrations of all other reactants and the catalyst are kept constant.

  • In a typical experiment, add the aryl halide, palladium catalyst, copper(I) iodide, and solvent to a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base and then the alkyne to initiate the reaction.

  • Maintain the reaction at a constant temperature and stir vigorously.

  • Withdraw aliquots at regular time intervals and quench them.

  • Analyze the aliquots to determine the concentration of the product at each time point.

  • Plot the product concentration versus time for each experiment and determine the initial rate of reaction from the initial slope of the curve.

  • By analyzing how the initial rate changes with the initial concentration of each reactant, the order of the reaction with respect to each reactant can be determined.

  • The rate constant (k) can then be calculated from the rate law equation.

Application in Drug Development: Targeting Signaling Pathways

Quinoxaline derivatives are a prominent scaffold in medicinal chemistry, with many exhibiting potent activity as kinase inhibitors.[8] These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9][10][11][12] The ethynyl group on this compound serves as a versatile handle for synthesizing libraries of potential drug candidates through reactions like CuAAC and Sonogashira coupling.

Below is a diagram illustrating a simplified experimental workflow for screening such compounds.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound C Click Chemistry (CuAAC) or Sonogashira Coupling A->C B Azide or Aryl Halide Library B->C D Quinoxaline Derivative Library C->D E In vitro Kinase Assay (e.g., PI3K, Akt, mTOR) D->E F Cell-Based Proliferation Assay D->F G Lead Compound Identification E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Efficacy and Toxicity Studies H->I J Drug Candidate I->J

Caption: Workflow for the discovery of quinoxaline-based kinase inhibitors.

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation, a common target for quinoxaline-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

References

Safety Operating Guide

Proper Disposal of 6-Ethynylquinoxaline: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 6-Ethynylquinoxaline. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the lack of specific, validated protocols for the chemical deactivation of this compound, the primary and recommended method of disposal is through a licensed hazardous waste management service.

I. Hazard and Safety Data

This compound is classified as a toxic organic solid.[1] All personnel handling this compound must be familiar with its hazardous properties and adhere to strict safety protocols. The available quantitative hazard data is summarized below.

Hazard CategoryData PointSource
Toxicity Health Hazard Rating: 2--INVALID-LINK--
Acute Toxicity (Oral)No data available
Acute Toxicity (Dermal)No data available
Acute Toxicity (Inhalation)No data available
Flammability Flammability Rating: 1--INVALID-LINK--
Flash PointNo data available
Reactivity/Stability Instability Rating: 0--INVALID-LINK--
Incompatible MaterialsStrong oxidizing agents, Strong reducing agents
Hazardous DecompositionNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator for organic vapors and particulates is recommended.[1]

III. Step-by-Step Disposal Protocol

The following protocol outlines the safe collection and preparation of this compound waste for disposal by a licensed hazardous waste contractor.

Step 1: Waste Segregation

  • Solid Waste:

    • Place un-used or expired this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves), into a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • Avoid generating dust. If the material is a fine powder, handle it carefully within a fume hood.

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Container Management

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the principal investigator.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]

Step 3: Documentation and Pickup

  • Maintain an accurate inventory of the hazardous waste being generated.

  • Once the container is full or has reached the maximum allowable accumulation time as per your local regulations, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.

  • Complete all required waste disposal forms accurately and completely.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) before being disposed of as non-hazardous waste.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label from the container.

IV. Spill and Emergency Procedures

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.

V. Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_Preparation Preparation cluster_Containment Containment cluster_Disposal Disposal cluster_Decontamination Empty Container Decontamination PPE Don Appropriate PPE Segregate Segregate Waste (Solid/Liquid) PPE->Segregate Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Document Complete Waste Disposal Documentation Store->Document Pickup Arrange for EHS/Contractor Pickup Document->Pickup Incineration Licensed High-Temperature Incineration Pickup->Incineration TripleRinse Triple-Rinse Empty Container CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container CollectRinsate->DisposeContainer

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your Environmental Health and Safety (EHS) department for guidance on local and national regulations. The toxicological properties of this compound have not been fully investigated, and it should be handled with the utmost care.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethynylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Ethynylquinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。